Product packaging for 4-Hydroxy-6-methylpyrimidine(Cat. No.:CAS No. 156647-96-0)

4-Hydroxy-6-methylpyrimidine

Cat. No.: B114371
CAS No.: 156647-96-0
M. Wt: 110.11 g/mol
InChI Key: LHRIUKSRPHFASO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Hydroxy-6-methylpyrimidine is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O B114371 4-Hydroxy-6-methylpyrimidine CAS No. 156647-96-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-2-5(8)7-3-6-4/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRIUKSRPHFASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063056
Record name 6-Methyl-4(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3524-87-6
Record name 6-Methyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3524-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(3H)-Pyrimidinone, 6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003524876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-6-methylpyrimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193523
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-6-methylpyrimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18893
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4(3H)-Pyrimidinone, 6-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Methyl-4(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-1H-pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.495
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Hydroxy-6-methylpyrimidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H2Q3DT832
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-hydroxy-6-methylpyrimidine, a key intermediate in the development of various bioactive molecules. This document details a reliable synthetic protocol and outlines the analytical techniques used to verify the structure and purity of the compound.

Introduction

This compound, also known by its tautomeric form 6-methyl-4(1H)-pyrimidinone, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure serves as a versatile scaffold for the synthesis of a wide range of derivatives with potential therapeutic applications. The strategic placement of the hydroxyl and methyl groups on the pyrimidine ring allows for various chemical modifications, making it a valuable building block for targeting diverse biological pathways. This guide presents a detailed, reproducible method for its synthesis and a summary of its key characterization data.

Synthesis of this compound

A well-established method for the synthesis of this compound involves a two-step process starting from the condensation of thiourea and ethyl acetoacetate to form 2-thio-6-methyluracil, followed by desulfurization using Raney nickel.[1]

Synthesis Pathway

Synthesis_Pathway Thiourea Thiourea Intermediate 2-Thio-6-methyluracil Thiourea->Intermediate Condensation EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Intermediate SodiumMethoxide Sodium Methoxide in Methanol SodiumMethoxide->Intermediate FinalProduct This compound Intermediate->FinalProduct Desulfurization RaneyNickel Raney Nickel (aq. NH3, H2O) RaneyNickel->FinalProduct Characterization_Workflow Start Synthesized This compound MP Melting Point Analysis Start->MP MS Mass Spectrometry (MS) Start->MS NMR Nuclear Magnetic Resonance (NMR) Start->NMR IR Infrared Spectroscopy (IR) Start->IR Purity Purity & Structural Confirmation MP->Purity MS->Purity NMR->Purity IR->Purity

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-methylpyrimidine, a heterocyclic organic compound, is a significant scaffold in medicinal chemistry and drug discovery. Its derivatives have garnered considerable interest due to their diverse biological activities. A thorough understanding of its physicochemical properties is paramount for its application in the synthesis of novel therapeutic agents and for predicting its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its structural characteristics.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₅H₆N₂O[1]
Molecular Weight 110.11 g/mol [2]
Appearance Solid[2]
Melting Point 145-150 °C[2]
Boiling Point (Predicted) 192.1 ± 23.0 °C[2]
pKa (Predicted) 9.46 ± 0.40[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water.[4][5]
LogP (Octanol/Water Partition Coefficient) Data Not Available

Tautomerism

An important structural characteristic of this compound is its existence in tautomeric forms. The hydroxy form (enol) can undergo tautomerization to the keto form (pyrimidinone). The equilibrium between these two forms is influenced by factors such as the solvent and pH of the medium. Understanding the predominant tautomeric form is critical as it can significantly affect the molecule's hydrogen bonding capacity, polarity, and interactions with biological targets.

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. Below are detailed methodologies for key experiments relevant to the characterization of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the condensation of ethyl acetoacetate with an appropriate amidine precursor. A detailed experimental protocol is outlined below.

Experimental Workflow for the Synthesis of this compound

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Ethyl Acetoacetate Ethyl Acetoacetate Condensation Reaction Condensation Reaction Ethyl Acetoacetate->Condensation Reaction Amidine Derivative Amidine Derivative Amidine Derivative->Condensation Reaction Neutralization Neutralization Condensation Reaction->Neutralization Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Condensation Reaction Base Catalyst (e.g., Sodium Ethoxide) Base Catalyst (e.g., Sodium Ethoxide) Base Catalyst (e.g., Sodium Ethoxide)->Condensation Reaction Filtration Filtration Neutralization->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization This compound This compound Recrystallization->this compound

Caption: A generalized workflow for the synthesis of this compound.

Determination of Melting Point

Principle: The melting point is determined as the temperature at which the solid and liquid phases of a substance are in equilibrium. It is a crucial indicator of purity.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised gradually while observing the sample.

  • The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point.

Determination of Solubility

Principle: The solubility of a compound in a particular solvent is the maximum amount of that compound that can dissolve in a given amount of the solvent at a specified temperature.

Methodology (Shake-Flask Method):

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The solution is then filtered or centrifuged to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Solubility Determination

G Start Start Add excess compound to solvent Add excess compound to solvent Start->Add excess compound to solvent Equilibrate at constant temperature Equilibrate at constant temperature Add excess compound to solvent->Equilibrate at constant temperature Separate solid from solution Separate solid from solution Equilibrate at constant temperature->Separate solid from solution Analyze concentration of dissolved compound Analyze concentration of dissolved compound Separate solid from solution->Analyze concentration of dissolved compound End End Analyze concentration of dissolved compound->End

Caption: A simplified workflow for the experimental determination of solubility.

Determination of pKa

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For a compound like this compound, which can act as a weak acid, determining the pKa is crucial for understanding its ionization state at different pH values.

Methodology (Spectrophotometric Titration):

  • A solution of this compound of known concentration is prepared in a suitable buffer system.

  • The UV-Vis spectrum of the solution is recorded at various pH values, typically by adding small increments of a strong acid or base.

  • The changes in absorbance at a specific wavelength, where the protonated and deprotonated forms of the molecule have different absorption characteristics, are monitored.

  • The pKa is determined by plotting the absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation.[6]

Determination of LogP (Octanol/Water Partition Coefficient)

Principle: The octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology (Shake-Flask Method):

  • A solution of this compound is prepared in a mixture of n-octanol and water.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two immiscible phases.

  • The mixture is then centrifuged to ensure complete separation of the octanol and water layers.

  • The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

  • The LogP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathways

While the primary focus of this guide is on the physicochemical properties of this compound, it is important to note that pyrimidine derivatives are known to interact with various biological targets. The de novo synthesis of pyrimidines is a critical pathway in rapidly proliferating cells, including cancer cells, making enzymes in this pathway attractive targets for drug development.[7] Oncogenic signaling pathways, such as those involving RAS and mTOR, have been shown to regulate nucleotide synthesis.[7] Although specific signaling pathways directly modulated by this compound are not extensively documented in the public domain, its structural similarity to endogenous pyrimidines suggests potential interactions with enzymes and receptors involved in nucleotide metabolism and signaling. Further research is warranted to elucidate its specific biological activities and mechanisms of action.

Conclusion

This technical guide provides a detailed overview of the essential physicochemical properties of this compound. The presented data and experimental protocols offer a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this important heterocyclic compound in drug discovery and development. A comprehensive understanding of these fundamental properties is indispensable for the rational design of novel pyrimidine-based therapeutic agents with improved efficacy and pharmacokinetic profiles.

References

An In-depth Technical Guide to 4-Hydroxy-6-methylpyrimidine (CAS: 3524-87-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-6-methylpyrimidine, with the CAS number 3524-87-6, is a pyrimidine derivative that serves as a key intermediate in the synthesis of a variety of compounds within the pharmaceutical and agrochemical industries. Its structural features, including the hydroxyl and methyl groups on the pyrimidine ring, make it a versatile building block for the development of more complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characteristics of this compound. While its direct biological activity and impact on signaling pathways are not extensively documented in publicly available literature, its role as a precursor for bioactive molecules underscores its importance in medicinal chemistry and drug discovery.

Physicochemical Properties

This compound exists as a solid at room temperature and possesses the following properties:

PropertyValueReference(s)
CAS Number 3524-87-6[1]
Molecular Formula C₅H₆N₂O[1]
Molecular Weight 110.11 g/mol [1]
Melting Point 145 - 149 °C[1]
Appearance White to orange to green crystalline powder[1]
Synonyms 6-Methylpyrimidin-4-ol[1]

Synthesis

A reliable method for the synthesis of this compound is through the desulfurization of 2-thio-6-methyluracil. The overall synthesis can be considered a two-step process.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Synthesis of 2-Thio-6-methyluracil cluster_1 Step 2: Desulfurization to this compound Thiourea Thiourea Reaction1 Heat to dryness Thiourea->Reaction1 EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Reaction1 SodiumMethoxide Sodium Methoxide in Methanol SodiumMethoxide->Reaction1 Residue1 Reaction Residue Reaction1->Residue1 HotWater Dissolve in Hot Water Residue1->HotWater ActivatedCarbon Treat with Activated Carbon HotWater->ActivatedCarbon Filter1 Filter ActivatedCarbon->Filter1 AceticAcid Add Glacial Acetic Acid Filter1->AceticAcid Crystallization Cool and Crystallize AceticAcid->Crystallization ThioMethyluracil 2-Thio-6-methyluracil Crystallization->ThioMethyluracil ThioMethyluracil_start 2-Thio-6-methyluracil Reflux Heat under Reflux ThioMethyluracil_start->Reflux RaneyNickel Raney Nickel Catalyst in Water RaneyNickel->Reflux Filter2 Filter to remove Catalyst Reflux->Filter2 Evaporation Evaporate to Dryness Filter2->Evaporation Drying Dry in Oven Evaporation->Drying Purification Purify by Sublimation or Recrystallization Drying->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Thio-6-methyluracil

  • In a suitable flask, combine thiourea (1 mole), ethyl acetoacetate (1 mole), and sodium methoxide (1.2 moles) in methanol (900 ml).

  • Gently heat the mixture on a steam bath and allow the solvent to evaporate to dryness over approximately 8 hours in a well-ventilated fume hood.

  • Dissolve the resulting residue in 1 liter of hot water.

  • Treat the solution with a small amount of activated carbon to decolorize it and filter the hot solution.

  • Carefully add glacial acetic acid (120 ml) to the hot filtrate.

  • Allow the solution to cool, which will cause the product, 2-thio-6-methyluracil, to crystallize.

  • Collect the crystals by filtration and wash with cold water.

Step 2: Desulfurization to this compound

  • In a reaction flask, place the prepared 2-thio-6-methyluracil and a suspension of Raney nickel catalyst in water.

  • Heat the mixture under reflux for approximately 1.5 hours in a fume hood.

  • Allow the catalyst to settle, then decant and filter the clear solution by gravity.

  • Wash the catalyst with two portions of hot water and discard the catalyst.

  • Combine the filtrate and washings and evaporate to dryness on a steam bath.

  • Complete the drying of the residue in an oven at 70°C.

  • The crude this compound can be purified by sublimation under reduced pressure or by recrystallization from acetone, ethyl acetate, or ethanol.

Spectral Data

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available information regarding the specific biological activities of this compound and its direct interactions with cellular signaling pathways. While the broader class of pyrimidine derivatives is known to exhibit a wide range of pharmacological effects, including anticancer, antiviral, and antimicrobial activities, the specific contributions of this compound to these effects have not been characterized.

Its primary role in the scientific literature is that of a chemical intermediate. Researchers utilize this compound as a starting material for the synthesis of more complex molecules that are then evaluated for their biological properties.

Logical Relationship: Role in Drug Discovery

G cluster_0 Drug Discovery and Development Funnel Start This compound (Building Block) Synthesis Chemical Synthesis & Modification Start->Synthesis Derivatives Library of Pyrimidine Derivatives Synthesis->Derivatives Screening Biological Screening (e.g., anticancer, antiviral assays) Derivatives->Screening Lead Lead Compounds Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

References

An In-depth Technical Guide to the Tautomerism of 4-Hydroxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hydroxy-6-methylpyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its chemical behavior and biological activity are intrinsically linked to its tautomeric nature. This technical guide provides a comprehensive analysis of the tautomerism of this compound, detailing the equilibrium between its major tautomeric forms, the factors influencing this equilibrium, and the experimental and computational methodologies used for its study. While specific quantitative data for this compound is not extensively available in the public domain, this guide extrapolates from closely related and well-studied pyrimidine systems to provide a robust theoretical and practical framework for researchers.

Introduction to Tautomerism in this compound

Tautomerism is a form of constitutional isomerism where two or more isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible.[1] In the case of this compound, the principal tautomeric equilibrium exists between the enol form (this compound) and the keto form (6-methylpyrimidin-4(1H)-one and 6-methylpyrimidin-4(3H)-one). The position of this equilibrium is a critical determinant of the molecule's physicochemical properties, including its hydrogen bonding capacity, polarity, and shape, which in turn govern its interactions with biological targets.[2]

The introduction of a methyl group at the 6-position is expected to have a minor electronic effect on the tautomeric equilibrium compared to the parent 4-hydroxypyrimidine. However, it can influence the molecule's solubility and crystal packing.

The Tautomeric Equilibrium

The tautomeric equilibrium of this compound is primarily a keto-enol type. The equilibrium involves the migration of a proton and the concomitant shift of double bonds within the pyrimidine ring.

tautomerism cluster_enol Enol Form cluster_keto1 Keto Form (1H) cluster_keto3 Keto Form (3H) This compound 6-Methylpyrimidin-4(1H)-one This compound->6-Methylpyrimidin-4(1H)-one Keto-Enol Tautomerism 6-Methylpyrimidin-4(3H)-one This compound->6-Methylpyrimidin-4(3H)-one Keto-Enol Tautomerism 6-Methylpyrimidin-4(1H)-one->6-Methylpyrimidin-4(3H)-one Annular Tautomerism

Caption: Tautomeric forms of this compound.

Factors Influencing the Equilibrium

The position of the tautomeric equilibrium is sensitive to several factors:

  • Solvent Polarity: In polar solvents, such as water and DMSO, the more polar keto form is generally favored due to better solvation of the carbonyl group and the N-H bond. In non-polar solvents, the less polar enol form may be more prevalent.

  • pH: The ionization state of the molecule can significantly affect the tautomeric equilibrium. At different pH values, the pyrimidine ring can be protonated or deprotonated, favoring specific tautomers.

  • Temperature: Changes in temperature can shift the equilibrium, and variable-temperature studies can provide thermodynamic parameters for the tautomerization process.

  • Concentration: In some cases, intermolecular hydrogen bonding at higher concentrations can favor a particular tautomeric form.

Quantitative Analysis of Tautomeric Equilibrium

While specific experimental data for this compound are scarce, the following table provides illustrative data extrapolated from studies on the parent 4-hydroxypyrimidine and related derivatives.

TautomerSolventPredominant FormEstimated Molar Ratio (Keto:Enol)Reference
4-HydroxypyrimidineGas PhaseEnol-[3]
4-HydroxypyrimidineWaterKeto>99:1[3]
4-HydroxypyrimidineDioxaneKeto~70:30[3]
2-Amino-4-hydroxy-6-methylpyrimidineDMSOKetoPredominantly Keto[4]

Experimental Protocols for Tautomerism Studies

The investigation of tautomeric equilibria relies heavily on spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomers in solution.

Experimental Workflow for NMR Analysis:

NMR_Workflow A Sample Preparation (Dissolve in deuterated solvent) B 1H NMR Acquisition A->B C 13C NMR Acquisition A->C D 2D NMR (HSQC, HMBC) for peak assignment B->D C->D E Integration of Unique Signals D->E F Calculation of Tautomer Ratio E->F

Caption: Workflow for NMR-based tautomer analysis.

Detailed Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Acquire a one-dimensional 13C NMR spectrum.

    • For unambiguous peak assignment, acquire two-dimensional correlation spectra such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Analysis:

    • 1H NMR: Identify signals characteristic of each tautomer. The keto form will exhibit an N-H proton signal (often broad), while the enol form will show an O-H proton signal. The chemical shifts of the ring protons will also differ between the tautomers.

    • 13C NMR: The chemical shift of the C4 carbon is particularly informative. In the keto form, it will be in the range of a carbonyl carbon (~160-180 ppm), while in the enol form, it will be in the aromatic region (~150-160 ppm).

  • Quantification: Determine the ratio of the tautomers by integrating the signals corresponding to unique protons of each tautomer in the 1H NMR spectrum.[5]

Expected NMR Data (Illustrative):

AtomKeto Tautomer (Predicted 1H, ppm)Enol Tautomer (Predicted 1H, ppm)Keto Tautomer (Predicted 13C, ppm)Enol Tautomer (Predicted 13C, ppm)
H2~8.0~8.2~150~155
H5~6.2~6.5~110~105
CH3~2.3~2.4~20~22
NH/OH~11-12 (broad)~9-10 (broad)--
C2--~152~158
C4--~165~155
C5--~112~108
C6--~160~162
CH3--~21~23

Note: These are predicted chemical shifts based on related structures and may vary depending on the solvent and other experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the absorption spectra as a function of solvent polarity or pH. The keto and enol forms possess different chromophoric systems and therefore exhibit different absorption maxima (λmax).

Experimental Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol).

  • Solvent Series: Prepare a series of solutions with varying solvent compositions (e.g., different ratios of water and dioxane) to modulate the solvent polarity.

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Analyze the changes in the absorption bands. The appearance of new bands or shifts in λmax can be correlated with the shift in the tautomeric equilibrium. Isosbestic points can indicate a two-component equilibrium.

Computational Chemistry Methods

Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for studying tautomerism.[3][6] These methods can be used to:

  • Calculate the relative energies of the different tautomers in the gas phase and in solution (using solvent models).

  • Predict spectroscopic properties (NMR chemical shifts, vibrational frequencies) to aid in the interpretation of experimental data.

  • Investigate the energy barriers for interconversion between tautomers.

Computational Workflow:

DFT_Workflow A Build Tautomer Structures B Geometry Optimization (e.g., B3LYP/6-31G*) A->B C Frequency Calculation (Confirm minima) B->C D Single-Point Energy Calculation (Higher level of theory/basis set) C->D E Inclusion of Solvent Effects (e.g., PCM, SMD) D->E F Calculation of Relative Stabilities and Spectroscopic Properties E->F

Caption: Workflow for computational analysis of tautomerism.

Relevance in Drug Development

The pyrimidine scaffold is a common feature in many biologically active molecules, including kinase inhibitors.[7] The specific tautomeric form of a pyrimidine-based drug can be crucial for its binding to the target protein, as it determines the hydrogen bond donor and acceptor pattern. For instance, 4,6-disubstituted pyrimidines have been investigated as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), a target in Alzheimer's disease research.[8]

Illustrative Signaling Pathway:

Kinase_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Target Kinase (e.g., MARK4) Target Kinase (e.g., MARK4) Signaling Cascade->Target Kinase (e.g., MARK4) Substrate Protein Substrate Protein Target Kinase (e.g., MARK4)->Substrate Protein Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Phosphorylation Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response This compound Derivative This compound Derivative This compound Derivative->Target Kinase (e.g., MARK4) Inhibition

Caption: Generic kinase signaling pathway inhibited by a pyrimidine derivative.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemistry that has significant implications for its application in drug discovery and materials science. While the keto form is generally expected to predominate in solution, the position of the equilibrium is tunable by the solvent, pH, and temperature. A thorough understanding and characterization of this tautomeric behavior, using the experimental and computational methods outlined in this guide, are essential for the rational design of novel molecules with desired properties and biological activities. Further experimental studies on this compound are warranted to provide precise quantitative data and to further validate the extrapolated trends presented herein.

References

Solubility of 4-Hydroxy-6-methylpyrimidine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-hydroxy-6-methylpyrimidine in organic solvents. Due to the limited availability of publicly accessible quantitative solubility data for this specific compound, this document provides a framework for its determination. It includes qualitative solubility information for structurally related pyrimidine derivatives to guide solvent selection, followed by a detailed experimental protocol for the quantitative determination of solubility. This guide is intended to equip researchers with the necessary methodology to generate precise and reliable solubility data for this compound in their laboratories.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its solubility in various organic solvents is a critical physicochemical parameter that influences reaction conditions, purification strategies, formulation development, and biological screening. A thorough understanding of its solubility profile is therefore essential for its effective application in research and development.

This guide provides a detailed protocol for the experimental determination of the solubility of this compound, enabling researchers to generate the specific data required for their work.

Predicted and Experimental Data

As noted, precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. To facilitate direct comparison and record-keeping of experimentally determined values, the following table is provided. Researchers can populate this table with their own findings.

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
Methanol
Ethanol
Acetone
Ethyl Acetate
Dichloromethane
Chloroform
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask and Gravimetric Method

The following protocol details the widely accepted shake-flask method coupled with gravimetric analysis to determine the thermodynamic (equilibrium) solubility of this compound.

3.1. Materials

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and other standard laboratory glassware

  • Drying oven

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the equilibration period is crucial.

    • Add a known volume or mass of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare triplicate samples for each solvent to ensure the reliability of the results.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to ensure that equilibrium is reached. This period can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate. A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Sample Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter appropriate for the organic solvent to remove any remaining suspended solid particles.

  • Gravimetric Analysis:

    • Transfer a precise volume (e.g., 5.00 mL) of the clear, filtered saturated solution to a pre-weighed, clean, and dry evaporating dish or vial.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents like DMSO or DMF, a vacuum oven at a moderate temperature may be necessary to facilitate complete solvent removal without decomposing the solute.

    • Once the solvent is fully evaporated, place the evaporating dish or vial in a drying oven at a temperature below the melting point of this compound to remove any residual solvent.

    • Cool the dish or vial in a desiccator to room temperature and then weigh it on the analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

3.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of solution taken) * 100

To express the solubility in moles per liter (mol/L), the following calculation is used:

Solubility (mol/L) = [Solubility (g/L)] / [Molecular Weight of this compound (110.11 g/mol )]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start add_solid Add excess this compound to vial start->add_solid add_solvent Add known volume of organic solvent add_solid->add_solvent seal_vial Seal vial add_solvent->seal_vial agitate Agitate in thermostatically controlled shaker (24-72h) seal_vial->agitate settle Allow excess solid to settle agitate->settle withdraw_supernatant Withdraw supernatant settle->withdraw_supernatant filter_solution Filter through 0.45 µm syringe filter withdraw_supernatant->filter_solution transfer_solution Transfer known volume to pre-weighed dish filter_solution->transfer_solution evaporate_solvent Evaporate solvent transfer_solution->evaporate_solvent dry_residue Dry residue to constant weight evaporate_solvent->dry_residue weigh_residue Weigh dried solute dry_residue->weigh_residue calculate Calculate solubility weigh_residue->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is sparse in the public domain, this guide provides the necessary tools for researchers to determine this crucial parameter. By leveraging qualitative information from related compounds for initial solvent screening and meticulously following the detailed experimental protocol, scientists and drug development professionals can generate reliable and accurate solubility data. This will, in turn, facilitate the advancement of research and development projects involving this compound.

Spectroscopic Profile of 4-Hydroxy-6-methylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Hydroxy-6-methylpyrimidine, a key intermediate in the synthesis of various pharmaceutical and agricultural chemicals. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines established spectroscopic principles for pyrimidine derivatives with detailed, generalized experimental protocols. The presented data tables are based on typical chemical shift and absorption ranges for analogous structures and should be considered as predictive.

Spectroscopic Data Summary

The spectroscopic data for this compound is influenced by its tautomeric nature, existing in equilibrium between the hydroxy and the more stable keto (6-methyl-1H-pyrimidin-4-one) forms. The following tables summarize the expected quantitative data for the predominant tautomer.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
C5-H6.1 - 6.3Singlet
C6-CH₃2.2 - 2.4Singlet
N1-H12.0 - 13.0Broad Singlet
C2-H8.0 - 8.2Singlet

Note: Chemical shifts are referenced to TMS and are solvent-dependent. The N-H proton signal is often broad and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C6-CH₃18 - 22
C5105 - 110
C6160 - 165
C2150 - 155
C4165 - 170

Note: Chemical shifts are referenced to TMS and are solvent-dependent.

Table 3: Predicted IR Spectroscopic Data for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3100 - 3000Medium, Broad
C-H Stretch (Aromatic)3050 - 3000Medium
C-H Stretch (Alkyl)2980 - 2900Medium
C=O Stretch (Amide)1700 - 1650Strong
C=N Stretch1640 - 1580Medium
C=C Stretch1580 - 1500Medium

Note: The broad N-H and strong C=O stretching bands are characteristic of the keto tautomer.

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and IR spectroscopic data for pyrimidine derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for pyrimidine derivatives due to its high polarity).

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain high-resolution spectra.

  • ¹H NMR Spectrum Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters include a 90° pulse angle, a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectrum Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a spectral width of approximately 200-220 ppm and a significantly larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr), spectroscopic grade

  • Mortar and pestle

  • Hydraulic press for KBr pellets or an ATR accessory

  • FTIR spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly dry the KBr to remove any moisture, which can interfere with the spectrum.

    • Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep NMR NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR NMR_Data Process NMR Data (FT, Phasing, Integration) NMR->NMR_Data IR_Data Process IR Data (Background Correction) IR->IR_Data Interpretation Structural Elucidation & Functional Group Analysis NMR_Data->Interpretation IR_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis.

Initial Biological Screening of 4-Hydroxy-6-methylpyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in natural products and its versatile pharmacological activities.[1][2] Derivatives of pyrimidine have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3][4][5] This technical guide focuses on the foundational aspects of the initial biological screening of a specific subset: 4-Hydroxy-6-methylpyrimidine derivatives. This document provides a comprehensive overview of common experimental protocols, data presentation strategies, and visual workflows to facilitate the preliminary assessment of these compounds for potential therapeutic applications.

Anticancer Activity Evaluation

A primary focus in the screening of novel pyrimidine derivatives is their potential as anticancer agents.[3][6][7] The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines.

Data Presentation: In Vitro Anticancer Activity

The efficacy of the synthesized compounds is commonly quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro. The data is optimally presented in a tabular format for clear comparison.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2a Glioblastoma (U-87 MG)5-8 (48h)RDS 3442>20 (48h)
2a Breast (MDA-MB231)5-8 (48h)RDS 3442>20 (48h)
2d Lung (A549)~50 (at 100µM)--
MCF-7 Breast (MCF-7)17 ± 1--

Note: The above data is a representative summary from various studies on pyrimidine derivatives and may not be specific to this compound derivatives. It serves as an illustrative example.[3][8][9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, U-87 MG)[6][8]

  • Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 24-48 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Experimental Workflow: Anticancer Screening

anticancer_workflow start Start: Synthesized This compound Derivatives cell_culture Cell Culture: Cancer Cell Lines (e.g., MCF-7, A549) start->cell_culture treatment Treatment with Compounds (Varying Concentrations) cell_culture->treatment mtt_assay MTT Assay: Measure Cell Viability treatment->mtt_assay data_analysis Data Analysis: Calculate IC50 Values mtt_assay->data_analysis hit_identification Hit Identification: Potent Anticancer Agents data_analysis->hit_identification

Caption: Workflow for in vitro anticancer screening.

Antimicrobial Activity Evaluation

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrimidine derivatives have shown promise in this area.[2][4][10]

Data Presentation: Antimicrobial Activity

The antimicrobial activity is often reported as the diameter of the zone of inhibition in an agar well diffusion assay or as the Minimum Inhibitory Concentration (MIC).

Compound IDBacterial StrainZone of Inhibition (mm) at 100µg/mlFungal StrainZone of Inhibition (mm) at 100µg/ml
Cpd 1 E. coli12C. albicans10
Cpd 2 S. aureus15A. niger13
Cpd 3 B. subtilis14C. albicans11

Note: This table is a generalized representation of how antimicrobial data for pyrimidine derivatives can be displayed.[4][10]

Experimental Protocol: Agar Well Diffusion Method

This method is widely used for the preliminary screening of antimicrobial activity.[11]

Materials:

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungal strains (e.g., Candida albicans)[4]

  • Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile Petri dishes

  • Sterile cork borer

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Clotrimazole) drugs[2][10]

  • DMSO (solvent)

Procedure:

  • Media Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes.

  • Inoculation: Once the agar solidifies, spread a standardized inoculum of the test microorganism over the surface.

  • Well Creation: Create wells of 6 mm diameter in the agar using a sterile cork borer.

  • Compound Loading: Add a specific concentration (e.g., 50 µg/mL or 100 µg/mL) of the test compounds dissolved in DMSO into the wells.[10] Include a solvent control (DMSO) and a positive control (standard drug).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

Experimental Workflow: Antimicrobial Screening

antimicrobial_workflow start Start: Synthesized Derivatives prepare_plates Prepare Agar Plates with Microbial Lawn start->prepare_plates create_wells Create Wells in Agar prepare_plates->create_wells add_compounds Add Test Compounds and Controls to Wells create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones determine_mic Determine MIC (Optional Follow-up) measure_zones->determine_mic active_compounds Identify Active Antimicrobial Agents measure_zones->active_compounds determine_mic->active_compounds

Caption: Workflow for antimicrobial activity screening.

Enzyme Inhibition Assays

Many pyrimidine derivatives exert their biological effects by inhibiting specific enzymes.[12][13] Therefore, screening against a panel of relevant enzymes is a crucial step.

Data Presentation: Enzyme Inhibition

The inhibitory potency is typically expressed as the IC50 value or the inhibition constant (Ki).

Compound IDTarget EnzymeIC50 (µM)Inhibition Type
Cpd X COX-20.5-
Cpd Y AChE0.312Mixed
Cpd Z DHODH45 (Ki)-

Note: This table illustrates how enzyme inhibition data for pyrimidine derivatives can be summarized.[13][14][15]

Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay

This protocol can be adapted for various enzymes where the reaction produces a change in absorbance.[13]

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength)

  • Test compounds (this compound derivatives)

  • 96-well plates or cuvettes

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitors in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add a fixed concentration of the enzyme to varying concentrations of the test compound. Include a control with no inhibitor. Incubate for a predetermined time (e.g., 15-30 minutes) at a constant temperature.[13]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.[13]

  • Kinetic Measurement: Immediately measure the change in absorbance over time at a specific wavelength.[13]

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Signaling Pathway: BMP2/SMAD1 Pathway in Osteogenesis

Some pyrimidine derivatives have been shown to promote osteogenesis by activating specific signaling pathways.[1]

signaling_pathway pyrimidine Pyrimidine Derivative (e.g., 18a) bmp2 BMP2 pyrimidine->bmp2 activates smad1 SMAD1 bmp2->smad1 activates runx2 RUNX2 smad1->runx2 upregulates type1_col Type 1 Collagen smad1->type1_col upregulates osteogenesis Osteogenesis (Bone Formation) runx2->osteogenesis type1_col->osteogenesis

Caption: BMP2/SMAD1 signaling pathway in osteogenesis.

This guide provides a foundational framework for the initial biological screening of this compound derivatives. The presented protocols and workflows are intended to be adaptable to specific research needs and laboratory capabilities. Rigorous and systematic screening is the first step towards identifying promising lead compounds for further drug development.

References

The Pivotal Role of 4-Hydroxy-6-methylpyrimidine as a Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-methylpyrimidine, a key heterocyclic compound, serves as a versatile and crucial chemical intermediate in the synthesis of a wide array of biologically active molecules. Its inherent reactivity, stemming from the hydroxyl group and the pyrimidine core, makes it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of targeted therapeutics. The information presented herein is intended to be a comprehensive resource for researchers and professionals engaged in the design and synthesis of novel pharmaceutical agents.

Synthesis of Pyrimidine Derivatives

The synthesis of the pyrimidine core is a fundamental step in accessing a variety of intermediates for drug development. A common and efficient method for the synthesis of a closely related derivative, 4,6-dihydroxy-2-methylpyrimidine, involves the condensation of acetamidine hydrochloride with diethyl malonate.

Experimental Protocol: Synthesis of 4,6-dihydroxy-2-methylpyrimidine[1]

In a 10L three-necked flask, 3960 ml of methanol is added. Under an ice bath, 608.8g (11.25mol) of sodium methylate is added with stirring. After complete dissolution, 330g (2.5mol) of dimethyl malonate and 472.5g (5mol) of acetamidine hydrochloride are added. The ice bath is then removed, and the reaction is warmed to 18-25°C for 5 hours, during which the solution turns creamy white. Following the reaction, methanol is removed by distillation under reduced pressure (30-35°C). 50mL of water is then added to dissolve the residue, and the pH is adjusted to 1-2 with 4mol/L hydrochloric acid. A white solid precipitates out. The mixture is stirred and crystallized at 0°C for 5 hours, followed by suction filtration. The solid is washed successively with ice water and 0-5°C ice methanol and then dried to obtain white solid 4,6-dihydroxy-2-methylpyrimidine.

A similar patented method for the synthesis of 6-methyl-4-hydroxypyrimidine reports a high yield, highlighting the efficiency of pyrimidine ring formation.

Quantitative Data on Synthesis

The following table summarizes the reported yields for the synthesis of this compound and its closely related derivatives.

CompoundStarting MaterialsReagentsSolventReaction TimeTemperatureYield (%)Reference
4,6-dihydroxy-2-methylpyrimidineDimethyl malonate, Acetamidine hydrochlorideSodium methoxide, HClMethanol, Water5 h18-25°C, then 0°C86CN102399196A[1]
4,6-dihydroxy-2-methylpyrimidineDimethyl malonate, Acetamidine hydrochlorideSodium methoxide, HClMethanol, Water4 h18-25°C, then 0°C86CN102399196A[1]
4,6-dihydroxy-2-methylpyrimidineDimethyl malonate, Acetamidine hydrochlorideSodium methoxide, HClMethanol, Water5 h18-25°C, then 0°C87CN102399196A[1]
6-methyl-4-hydroxypyrimidineMethyl 3-aminocrotonate, FormamideSodium methoxiden-Butanol3 h105°C92.3EP0326389B1[2]

Role as a Chemical Intermediate in Drug Synthesis

The pyrimidine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in FDA-approved drugs, particularly in the class of kinase inhibitors. This compound and its derivatives are key precursors to these complex molecules.

Case Study: Intermediate in the Synthesis of Dasatinib

A chlorinated derivative of this compound, 4,6-dichloro-2-methylpyrimidine, is a pivotal intermediate in the synthesis of Dasatinib , a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).

The synthesis of Dasatinib involves the nucleophilic substitution of the chlorine atoms on the pyrimidine ring. The general synthetic strategy showcases the importance of the pyrimidyl core as a scaffold for building complex, biologically active molecules.

dasatinib_synthesis pyrimidine 4,6-dichloro-2-methylpyrimidine intermediate N-(2-chloro-6-methylphenyl)-2-((6-chloro- 2-methyl-4-pyrimidinyl)amino)- 5-thiazolecarboxamide pyrimidine->intermediate Nucleophilic Substitution thiazole 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide thiazole->intermediate dasatinib Dasatinib intermediate->dasatinib Nucleophilic Substitution piperazine 1-(2-hydroxyethyl)piperazine piperazine->dasatinib

Synthesis of Dasatinib from a pyrimidine intermediate.

Key Reactions of Pyrimidine Derivatives

The reactivity of the hydroxyl and amino groups on the pyrimidine ring allows for a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds for drug screening.

Experimental Protocol: Synthesis of a Schiff Base Derivative

The following protocol describes the synthesis of a Schiff base from 2-amino-4-hydroxy-6-methylpyrimidine, demonstrating the reactivity of the amino group.

Mix equal moles of 2-amino-4-hydroxy-6-methyl pyrimidine and 3-amino acetophenone (0.01 mole) in 30 mL of ethanol. Add 3 drops of glacial acetic acid and reflux the mixture for 3 hours. After cooling, the solution is left for 24 hours. The resulting precipitate is filtered and recrystallized from ethanol.

Signaling Pathways Targeted by Pyrimidine-Based Drugs

Pyrimidine derivatives are particularly prominent as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. The pyrimidine core can mimic the adenine ring of ATP, allowing these molecules to bind to the ATP-binding site of kinases and inhibit their activity.

Two of the critical signaling pathways frequently targeted by pyrimidine-based kinase inhibitors are the PI3K/Akt/mTOR and the PIM kinase pathways.

signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_pim PIM Kinase Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrimidine_PI3K Pyrimidine-based Inhibitor Pyrimidine_PI3K->PI3K Pyrimidine_PI3K->mTOR Cytokine Cytokine Receptor JAK_STAT JAK/STAT Cytokine->JAK_STAT PIM PIM Kinase JAK_STAT->PIM upregulates Bad Bad PIM->Bad phosphorylates (inactivates) Apoptosis Apoptosis Inhibition Bad->Apoptosis Pyrimidine_PIM Pyrimidine-based Inhibitor Pyrimidine_PIM->PIM

Targeted signaling pathways for pyrimidine inhibitors.

Conclusion

This compound and its derivatives are undeniably central to the field of medicinal chemistry. Their utility as versatile chemical intermediates provides a robust platform for the synthesis of a multitude of bioactive compounds. The successful development of drugs like Dasatinib, which originates from a pyrimidine core, underscores the significance of this heterocyclic scaffold. The continued exploration of the reactivity and synthetic potential of this compound will undoubtedly lead to the discovery of new and improved therapeutic agents for a range of human diseases. The experimental protocols and data presented in this guide offer a solid foundation for researchers to build upon in their quest for novel drug candidates.

References

The Chemical Versatility of 4-Hydroxy-6-methylpyrimidine: An In-depth Technical Guide to Functional Group Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the chemical reactivity of the functional groups of 4-Hydroxy-6-methylpyrimidine. This pyrimidine derivative is a valuable scaffold in medicinal chemistry, and understanding its chemical behavior is crucial for the design and synthesis of novel therapeutic agents. This document details the tautomeric equilibrium of the molecule, the reactivity of its hydroxyl/keto and methyl functional groups, and provides experimental protocols for key transformations. Furthermore, it delves into the biological significance of pyrimidine-based compounds, particularly as kinase inhibitors, and presents a representative signaling pathway.

Tautomerism of this compound

This compound exists in a tautomeric equilibrium between the enol form (this compound) and the more stable keto form (6-methyl-4(1H)-pyrimidinone). The keto tautomer is generally the predominant form in solution and in the solid state. This equilibrium is a critical consideration in its reactivity, as the different tautomers present distinct reactive sites.

Reactivity of the Hydroxyl/Keto Functional Group

The ambident nucleophilic character of the deprotonated pyrimidinone allows for reactions at either the oxygen or nitrogen atoms. The regioselectivity of these reactions can be controlled by the choice of reagents and reaction conditions.

Halogenation

The hydroxyl group can be readily converted to a chlorine atom, a key transformation that opens up the pyrimidine ring to nucleophilic substitution.

Experimental Protocol: Chlorination using POCl₃

  • In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, suspend this compound in an excess of phosphorus oxychloride (POCl₃).

  • Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

  • Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is neutral or slightly basic.

  • Extract the product, 4-Chloro-6-methylpyrimidine, with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

O-Alkylation

Selective O-alkylation can be achieved under specific conditions, leading to the formation of 4-alkoxy-6-methylpyrimidines.

Experimental Protocol: O-Alkylation

  • In a dry reaction vessel under an inert atmosphere, dissolve this compound in a suitable polar aprotic solvent (e.g., DMF or acetone).

  • Add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to the solution.

  • Add the alkylating agent (e.g., an alkyl iodide or bromide) to the reaction mixture.

  • Heat the mixture to a temperature appropriate for the specific alkylating agent and substrate (e.g., reflux).

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Remove the inorganic salts by filtration.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the crude O-alkylated product.

  • Purify by column chromatography.

N-Alkylation

The nitrogen atom of the pyrimidinone tautomer can be alkylated, a common strategy in the synthesis of biologically active compounds.

Experimental Protocol: N-Alkylation

  • In a dry reaction vessel under an inert atmosphere, suspend this compound in a polar aprotic solvent like DMF.

  • Add a strong base, such as sodium hydride (NaH), to deprotonate the pyrimidinone.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

  • Add the alkylating agent (e.g., an alkyl halide) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the N-alkylated product by column chromatography.

Acylation

Acylation can occur at the oxygen or nitrogen atom, depending on the reaction conditions and the nature of the acylating agent.

Experimental Protocol: O-Acylation

  • Dissolve this compound in a suitable solvent such as pyridine or a mixture of a non-polar solvent and a tertiary amine base (e.g., triethylamine in dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add the acylating agent (e.g., an acyl chloride or anhydride).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water or a dilute aqueous acid solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer successively with dilute acid, water, and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the O-acylated product by chromatography or recrystallization.

Reactivity of the Methyl Group

The methyl group at the 6-position is also a site for functionalization, primarily through oxidation or halogenation reactions.

Oxidation

The methyl group can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further synthetic modifications.

Experimental Protocol: Oxidation of the Methyl Group

  • Dissolve this compound in a suitable solvent (e.g., acetic acid or water).

  • Add an oxidizing agent such as selenium dioxide (SeO₂) or potassium permanganate (KMnO₄).

  • Heat the reaction mixture to the appropriate temperature.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture and work up according to the nature of the oxidizing agent used. For SeO₂, the selenium byproduct can often be removed by filtration. For KMnO₄, the manganese dioxide can be removed by filtration after quenching with a reducing agent like sodium bisulfite.

  • Extract the product from the aqueous solution.

  • Dry and concentrate the organic extracts.

  • Purify the oxidized product by chromatography or recrystallization.

Halogenation

Under radical conditions, the methyl group can be halogenated.

Experimental Protocol: Radical Bromination of the Methyl Group

  • Dissolve this compound in a non-polar solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.

  • Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN.

  • Heat the mixture to reflux, often with irradiation from a sunlamp or a UV lamp to facilitate the reaction.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the resulting 4-hydroxy-6-(bromomethyl)pyrimidine by chromatography.

Quantitative Data

PropertyValueSource
Molecular Formula C₅H₆N₂O-
Molecular Weight 110.12 g/mol -
Melting Point 145-150 °C[1]
pKa (predicted) 9.46 ± 0.40[1]

Biological Significance and Signaling Pathways

The pyrimidine nucleus is a common scaffold in a multitude of biologically active compounds, including several approved drugs.[2][3] A significant number of these are kinase inhibitors, which act by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Derivatives of this compound can be envisioned as potential kinase inhibitors. The general mechanism of action for many pyrimidine-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.

A notable example of a pyrimidine-containing kinase inhibitor is Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor. While not a direct derivative of this compound, its pyrazolo[3,4-d]pyrimidine core illustrates the utility of the broader pyrimidine scaffold in targeting specific kinases. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is critical for the proliferation and survival of B-cells.[4] In certain B-cell malignancies, this pathway is constitutively active. Ibrutinib covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition and subsequent apoptosis of the malignant cells.[4]

Visualizations

tautomerism enol This compound (Enol form) keto 6-Methyl-4(1H)-pyrimidinone (Keto form) enol->keto Tautomerization (Keto form is generally more stable) keto->enol

Caption: Tautomeric equilibrium of this compound.

reactivity_workflow cluster_hydroxyl Hydroxyl/Keto Group Reactions cluster_methyl Methyl Group Reactions start This compound halogenation Halogenation (e.g., POCl₃) start->halogenation o_alkylation O-Alkylation start->o_alkylation n_alkylation N-Alkylation start->n_alkylation acylation Acylation start->acylation oxidation Oxidation (e.g., SeO₂) start->oxidation radical_halogenation Radical Halogenation (e.g., NBS) start->radical_halogenation product1 product1 halogenation->product1 4-Chloro-6-methylpyrimidine product2 product2 o_alkylation->product2 4-Alkoxy-6-methylpyrimidine product3 product3 n_alkylation->product3 1-Alkyl-6-methyl-4(1H)-pyrimidinone product4 product4 acylation->product4 O/N-Acylated Product product5 product5 oxidation->product5 Aldehyde or Carboxylic Acid product6 product6 radical_halogenation->product6 4-Hydroxy-6-(halomethyl)pyrimidine

Caption: Reactivity map of this compound's functional groups.

bcr_signaling_pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP₃ and DAG PLCg2->IP3_DAG Hydrolysis of PIP₂ Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NFkB_MAPK NF-κB and MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation Cell Proliferation and Survival NFkB_MAPK->Proliferation Ibrutinib Ibrutinib (BTK Inhibitor) (Pyrazolo[3,4-d]pyrimidine core) Ibrutinib->BTK Irreversible Inhibition

Caption: B-Cell Receptor (BCR) signaling and inhibition by a pyrimidine-based drug.

References

Methodological & Application

Application Notes: Synthesis of 4-Hydroxy-6-methylpyrimidine (6-Methyluracil)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxy-6-methylpyrimidine, commonly known as 6-methyluracil, is a significant heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents and biologically active molecules. Its derivatives have demonstrated a wide range of activities, making the development of an efficient and reliable synthesis protocol essential for researchers in medicinal chemistry and drug development. This document outlines a detailed protocol for the synthesis of 6-methyluracil via the condensation of ethyl acetoacetate and urea. This method is a well-established and cost-effective approach, providing good yields of the target compound.

Principle of the Method

The synthesis is based on the cyclocondensation reaction between ethyl acetoacetate and urea. The reaction is typically catalyzed by an acid and proceeds through the formation of a ureide intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable pyrimidine ring of 6-methyluracil. The product precipitates from the reaction mixture upon acidification and can be isolated and purified by washing and recrystallization.

Experimental Protocol

Materials and Equipment

  • Ethyl acetoacetate

  • Urea (finely powdered)

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Concentrated sulfuric acid (for desiccator)

  • Sodium hydroxide

  • Glacial acetic acid (for recrystallization, optional)

  • 5-inch crystallizing dish

  • Watch glass

  • Vacuum desiccator

  • Stirring apparatus

  • Beakers

  • Filter funnel (Büchner funnel)

  • Filter paper

  • pH indicator paper

  • Heating mantle or water bath

Procedure

Step 1: Condensation of Ethyl Acetoacetate and Urea

  • In a 5-inch crystallizing dish, combine 160 g (155 cc, 1.23 moles) of ethyl acetoacetate, 80 g (1.33 moles) of finely powdered urea, and 25 cc of absolute alcohol.[1]

  • Add ten drops of concentrated hydrochloric acid to the mixture and stir thoroughly to ensure homogeneity.[1]

  • Cover the crystallizing dish loosely with a watch glass.

  • Place the dish in a vacuum desiccator containing concentrated sulfuric acid. It is advisable to change the sulfuric acid daily.[1]

  • Allow the reaction mixture to stand in the desiccator for a period of 7 to 10 days, during which a solid cake of the condensation product will form.

Step 2: Cyclization and Precipitation

  • After the condensation period, break up the solid cake and dissolve it in a solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water, heated to 95°C.[1]

  • Once a clear solution is obtained, cool it to 65°C.

  • Carefully and slowly acidify the solution with concentrated hydrochloric acid while stirring continuously. The 6-methyluracil will precipitate out of the solution almost immediately.[1]

Step 3: Isolation and Purification

  • Cool the mixture containing the precipitate in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected precipitate sequentially with cold water, then alcohol, and finally ether.[1]

  • Air-dry the purified 6-methyluracil. The product is obtained as a colorless powder.

  • For further purification, the product can be recrystallized from glacial acetic acid.[1]

Data Presentation

ParameterValueReference
Reactants
Ethyl Acetoacetate160 g (1.23 moles)[1]
Urea80 g (1.33 moles)[1]
Reaction Conditions
Condensation Time7-10 days[1]
Cyclization Temperature95°C[1]
Precipitation Temperature65°C[1]
Product
Compound Name6-Methyluracil[1]
Yield110-120 g (71-77%)[1]
AppearanceColorless powder[1]
Melting PointDecomposes above 300°C[1]

Synthesis Workflow

Synthesis_Workflow Reactants Reactants Ethyl Acetoacetate Urea Absolute Ethanol Conc. HCl Condensation Condensation (7-10 days in desiccator) Reactants->Condensation Dissolution Dissolution (NaOH solution at 95°C) Condensation->Dissolution Acidification Acidification & Precipitation (Cool to 65°C, add conc. HCl) Dissolution->Acidification Filtration Isolation (Vacuum Filtration) Acidification->Filtration Washing Washing (Water, Alcohol, Ether) Filtration->Washing Drying Drying Washing->Drying Product Final Product This compound (6-Methyluracil) Drying->Product

Caption: Synthesis workflow for this compound.

References

Application of 4-Hydroxy-6-methylpyrimidine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-methylpyrimidine is a versatile heterocyclic scaffold that serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules. Its inherent chemical properties make it an attractive starting material for the development of novel therapeutic agents. In medicinal chemistry, derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. This document provides detailed application notes, experimental protocols, and mechanistic insights into the utility of this compound derivatives in drug discovery and development.

Data Presentation: Biological Activities of Pyrimidine Derivatives

The following tables summarize the quantitative biological data for various derivatives synthesized from or related to the this compound scaffold, showcasing their potential as therapeutic agents.

Table 1: Anticancer Activity of Pyrimidine Derivatives
Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Curcumin-pyrimidine analog 3gMCF-7 (Breast)0.61 ± 0.05[1]
Curcumin-pyrimidine analog 3bMCF-7 (Breast)4.95 ± 0.94[1]
Thienopyrimidine derivative 2MCF-7 (Breast)0.013[1]
Thienopyrimidine derivative 3MCF-7 (Breast)0.023[1]
Pyrimidine-5-carbonitrile 10bMCF-7 (Breast)7.68[1]
Indazol-pyrimidine derivative 4fMCF-7 (Breast)1.629[2]
Indazol-pyrimidine derivative 4iMCF-7 (Breast)1.841[2]
Amino-iminopyrimidine derivative 3MCF-7 (Breast)2.02[3]
Amino-iminopyrimidine derivative 3HepG2 (Liver)1.83[3]
Amino-iminopyrimidine derivative 3A549 (Lung)1.61[3]
Indolyl-pyrimidine hybrid 4gMCF-7 (Breast)5.1 ± 1.14[4]
Indolyl-pyrimidine hybrid 4gHepG2 (Liver)5.02 ± 1.19[4]
Indolyl-pyrimidine hybrid 4gHCT-116 (Colon)6.6 ± 1.40[4]
Table 2: Antimicrobial Activity of Pyrimidine Derivatives
Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Pyrrolo[3,2-d]pyrimidine derivativesStaphylococcus aureus62.5 - 1000[5]
Pyrrolo[3,2-d]pyrimidine derivativesEscherichia coli62.5 - 1000[5]
Pyrimidine derivative S1Staphylococcus aureus16.26[6]
Pyrimidine derivative S7Bacillus subtilis17.34[6]
Pyrimidine derivative S7Escherichia coli17.34[6]
4-hydroxy-2-quinolone analog 3iStaphylococcus aureus125-1000[7]
4-hydroxy-2-quinolone analog 3jStaphylococcus aureus125-500[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity and, by inference, cell viability and proliferation.[1][8]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete growth medium (specific to the cell line)

  • Pyrimidine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the complete growth medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with DMSO) and an untreated control.[8]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[1]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of pyrimidine derivatives against various microorganisms.[10]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Pyrimidine derivative stock solutions (in DMSO)

  • 96-well microtiter plates

  • Standard antimicrobial agents (positive controls)

  • Resazurin solution (for viability indication, optional)

Protocol:

  • Preparation of Inoculum: Culture the microbial strains overnight and then dilute to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: Prepare two-fold serial dilutions of the pyrimidine derivatives in the broth medium directly in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of 2.5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum and a standard antimicrobial), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a microplate reader. If using a viability indicator like resazurin, a color change (or lack thereof) will indicate microbial growth.

Signaling Pathways and Mechanisms of Action

Pyrimidine derivatives often exert their biological effects by modulating key cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the common mechanisms of action for anticancer pyrimidine derivatives.

Inhibition of EGFR Signaling Pathway

Many pyrimidine derivatives are designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[4][8]

EGFR_Pathway cluster_atp EGF EGF EGFR EGFR EGF->EGFR ADP ADP PI3K PI3K EGFR->PI3K P Ras Ras EGFR->Ras P Pyrimidine Pyrimidine Derivative Pyrimidine->EGFR Inhibition ATP ATP ATP->ADP Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway inhibition by a pyrimidine derivative.

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[1][11]

PI3K_Akt_mTOR_Pathway cluster_pip Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Growth & Proliferation mTOR->Proliferation Pyrimidine Pyrimidine Derivative Pyrimidine->PI3K Inhibition Pyrimidine->Akt Inhibition Pyrimidine->mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening and evaluating the anticancer potential of newly synthesized pyrimidine derivatives.

Anticancer_Screening_Workflow Synthesis Synthesis of Pyrimidine Derivatives Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., MTT Assay on a few cell lines) Purification->Primary_Screening Hit_Identification Hit Identification (IC50 < Threshold) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (Panel of cell lines, Apoptosis, Cell Cycle) Hit_Identification->Secondary_Assays Mechanism_Studies Mechanism of Action Studies (Western Blot, Kinase Assays) Secondary_Assays->Mechanism_Studies Lead_Compound Lead Compound Identification Mechanism_Studies->Lead_Compound

Caption: Workflow for anticancer screening of pyrimidine derivatives.

Conclusion

Derivatives based on the this compound scaffold continue to be a rich source of inspiration for the development of novel therapeutic agents. The data and protocols presented herein highlight their significant potential in medicinal chemistry, particularly in the fields of oncology and infectious diseases. The provided methodologies offer a robust framework for the synthesis, screening, and mechanistic evaluation of this promising class of compounds. Further exploration of structure-activity relationships and target identification will undoubtedly lead to the discovery of new and effective drug candidates.

References

1H NMR and 13C NMR spectral analysis of 4-Hydroxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the ¹H and ¹³C NMR Spectral Analysis of 4-Hydroxy-6-methylpyrimidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its pyrimidine core, a scaffold present in numerous biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This application note provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound, including predicted spectral data and an experimental workflow.

It is crucial to recognize that this compound can exist in tautomeric forms. The predominant form in common NMR solvents like DMSO-d₆ is the keto tautomer, 6-methylpyrimidin-4(3H)-one. The spectral data and assignments provided herein are based on this more stable tautomer.

Predicted NMR Spectral Data

The following tables summarize the expected chemical shifts (δ) and multiplicities for the ¹H and ¹³C NMR spectra of this compound (existing as 6-methylpyrimidin-4(3H)-one) in DMSO-d₆. These predictions are based on data from analogous pyrimidine structures and established substituent effects.

Table 1: Predicted ¹H NMR Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃~ 2.25Singlet (s)3H
C5-H~ 6.20Singlet (s)1H
C2-H~ 8.05Singlet (s)1H
N3-H~ 12.50Broad Singlet (br s)1H

Table 2: Predicted ¹³C NMR Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃~ 21.0
C5~ 115.0
C2~ 152.0
C6~ 164.0
C4 (C=O)~ 168.0

Experimental Protocols

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is recommended for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.[1]

  • Homogenization: Securely cap the NMR tube and vortex or gently agitate it until the sample is completely dissolved. A clear, homogeneous solution is required for optimal results.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz or 500 MHz NMR spectrometer.[2][3]

¹H NMR Acquisition Protocol:

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆ solvent and shim the magnetic field to achieve optimal homogeneity.

  • Tuning: Tune and match the probe for the ¹H frequency.

  • Parameter Setting:

    • Pulse Angle: 30°

    • Acquisition Time: ~4 seconds

    • Relaxation Delay (d1): 1-2 seconds

    • Number of Scans (ns): 8-16 (adjust based on sample concentration)

    • Spectral Width: 0-16 ppm

  • Acquisition: Start the acquisition by typing the appropriate command (e.g., zg).

¹³C NMR Acquisition Protocol:

  • Instrument Setup: Use the same locked and shimmed sample from the ¹H experiment.

  • Tuning: Tune and match the probe for the ¹³C frequency.

  • Parameter Setting:

    • Experiment Type: Proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Pulse Angle: 30°

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2 seconds (a longer delay may be needed for quaternary carbons if quantitative analysis is desired).[4]

    • Number of Scans (ns): 1024 or higher (as ¹³C is much less sensitive than ¹H).

    • Spectral Width: 0-200 ppm

  • Acquisition: Start the acquisition.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually or automatically phase correct the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale. For DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.[1]

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks for both ¹H and ¹³C spectra.

Workflow and Visualization

The overall process from sample handling to final data analysis is depicted in the following workflow diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve homogenize 3. Homogenize (Vortex) dissolve->homogenize insert 4. Insert Sample & Lock homogenize->insert shim 5. Shim Magnetic Field insert->shim tune 6. Tune & Match Probe shim->tune acquire 7. Acquire Spectra (1H and 13C) tune->acquire process 8. Fourier Transform & Phasing acquire->process reference 9. Reference Spectrum (to Solvent) process->reference analyze 10. Assign Signals & Interpret Data reference->analyze report 11. Generate Report analyze->report

Caption: Experimental workflow for NMR analysis.

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR spectral analysis of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-resolution spectra for accurate structural confirmation and characterization. The provided tables of predicted chemical shifts serve as a valuable reference for signal assignment, facilitating the efficient and reliable analysis of this important pyrimidine derivative.

References

Application Notes and Protocols for the Chromatographic Purification of 4-Hydroxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the purification of 4-Hydroxy-6-methylpyrimidine, a key intermediate in the synthesis of various pharmaceuticals.[1] The methodologies described are tailored for obtaining high-purity material suitable for further research and development.

The purification of polar pyrimidine derivatives like this compound can present challenges, including poor retention in reversed-phase chromatography and peak tailing.[2] The selection of an appropriate chromatographic technique is crucial for overcoming these issues and achieving efficient separation. This document outlines protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and conventional silica gel column chromatography, two widely applicable techniques for this class of compounds.

Recommended Chromatographic Techniques

Several chromatographic methods are suitable for purifying pyrimidine derivatives. The choice depends on the specific impurities, the required purity level, and the available instrumentation.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique ideal for achieving high purity. C18 or C8 columns are typically the most suitable choices for the separation of pyrimidine derivatives.[3] The use of a mobile phase additive like formic acid helps to suppress interactions with residual silanols on the stationary phase, improving peak shape.[3]

  • Silica Gel Column Chromatography: A fundamental and scalable preparative technique used to purify compounds based on their polarity.[4] It is effective for removing impurities with significantly different polarities from the target compound.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Often the preferred method for highly polar compounds that show poor retention in reversed-phase systems. HILIC utilizes a polar stationary phase with a mobile phase high in organic solvent content to enhance the retention of polar analytes.

  • Ion-Exchange Chromatography (IEC): This technique is effective for pyrimidine derivatives that are ionizable, separating them based on their net charge.[2][5]

Data Presentation: Method Parameters

The following tables summarize typical starting parameters for the purification of this compound. Optimization may be required based on the specific crude sample matrix.

Table 1: Representative RP-HPLC Method Parameters

Parameter Condition Rationale
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) Provides good retention for moderately polar pyrimidine derivatives.[3]
Mobile Phase A 0.1% Formic Acid in Water Acidic modifier improves peak shape for basic compounds.[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier with good UV transparency.[3]
Elution Mode Gradient Allows for efficient elution of the target compound while separating impurities with a range of polarities.
Gradient Program 5% B to 95% B over 20 minutes A standard starting gradient; can be shallowed for better resolution.
Flow Rate 1.0 mL/min Typical for analytical scale; scalable for preparative columns.
Detection UV at 254 nm or 274 nm Pyrimidine ring systems typically exhibit strong UV absorbance at these wavelengths.[6]

| Injection Volume | 10-20 µL | Dependent on sample concentration and column dimensions. |

Table 2: Representative Silica Gel Column Chromatography Parameters

Parameter Condition Rationale
Stationary Phase Silica Gel (230-400 mesh) Standard adsorbent for normal-phase chromatography.[6]
Mobile Phase Dichloromethane:Methanol or Ethyl Acetate:Hexanes Common solvent systems offering a range of polarities for eluting pyrimidine derivatives.
Elution Profile Step or Linear Gradient Start with a low polarity mobile phase and gradually increase polarity to elute the compound of interest.[6]
Column Loading Dry or Wet Loading Dry loading is often preferred for samples not fully soluble in the initial mobile phase.

| Monitoring | Thin-Layer Chromatography (TLC) | TLC is a quick and effective method to monitor the separation and identify fractions containing the desired compound.[7] |

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification

This protocol details a standard method for purifying this compound using preparative RP-HPLC.

1. Mobile Phase Preparation:

  • Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water.
  • Prepare Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile.
  • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration to prevent bubble formation in the system.[3]

2. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) or a solvent like methanol.
  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column or system.[3]

3. HPLC Method Execution:

  • Equilibrate the C18 column with the initial mobile phase composition for at least 10 column volumes or until a stable baseline is achieved.[3]
  • Inject the prepared sample onto the column.
  • Run the gradient program as specified in Table 1.
  • Monitor the separation at a suitable UV wavelength (e.g., 254 nm).[3]
  • Collect fractions corresponding to the main product peak using a fraction collector.

4. Post-Purification Processing:

  • Combine the collected fractions containing the pure product.
  • Remove the organic solvent (acetonitrile) using a rotary evaporator.
  • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified this compound as a solid.[6]
  • Confirm the purity of the final product using analytical HPLC.

Protocol 2: Silica Gel Column Chromatography Purification

This protocol describes the purification of this compound by conventional column chromatography.

1. Column Preparation (Slurry Method):

  • Select a glass column of appropriate size for the amount of crude material.
  • Plug the bottom of the column with a small piece of cotton or glass wool.[8] Add a thin layer of sand.[9]
  • Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar mobile phase (e.g., 100% Dichloromethane or Hexanes).
  • Pour the slurry into the column, ensuring no air bubbles are trapped.[7] Gently tap the column to help the silica pack evenly.[10]
  • Add a layer of sand on top of the silica bed to prevent disturbance when adding solvent or the sample.[6]
  • Wash the column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level never drops below the top of the sand layer.[8][9]

2. Sample Loading:

  • Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed using a pipette.[8]
  • Dry Loading: Dissolve the crude sample in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[8]

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.
  • Begin elution with the starting non-polar solvent system.
  • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in dichloromethane) to elute the compounds.[6]
  • Collect fractions in test tubes or other suitable containers.

4. Fraction Analysis:

  • Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).[7]
  • Spot the crude mixture, each collected fraction, and a reference standard (if available) on a TLC plate.
  • Combine the fractions that contain the pure product.
  • Remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

Visualizations

The following diagrams illustrate the workflows and logical processes involved in the purification of this compound.

G cluster_prep Preparation cluster_sep Separation cluster_post Post-Processing Crude Crude Sample Dissolve Dissolve & Filter Sample Crude->Dissolve Load Load Sample onto Column Dissolve->Load Prepare Prepare Column & Mobile Phase Prepare->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/HPLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Compound Evaporate->Pure

Caption: General workflow for chromatographic purification.

G start Start: Purify Compound col_select Select Column (e.g., C18, C8, Phenyl) start->col_select mobile_phase Select Mobile Phase (ACN/H2O or MeOH/H2O + 0.1% Formic Acid) col_select->mobile_phase run_scout Run Scouting Gradient (e.g., 5-95% B in 20 min) mobile_phase->run_scout eval Evaluate Resolution & Peak Shape run_scout->eval good_sep Good Separation? eval->good_sep optimize Adjust Gradient Slope or Mobile Phase good_sep->optimize No end Final Preparative Method good_sep->end Yes optimize->run_scout

Caption: Logical flow for preparative HPLC method development.

G prep_col 1. Prepare Slurry (Silica + Solvent) pack_col 2. Pack Column prep_col->pack_col load_sample 3. Load Sample (Wet or Dry Method) pack_col->load_sample elute_col 4. Elute with Solvent Gradient load_sample->elute_col collect_frac 5. Collect Fractions elute_col->collect_frac analyze_frac 6. Analyze by TLC collect_frac->analyze_frac combine_frac 7. Combine Pure Fractions analyze_frac->combine_frac

Caption: Step-by-step silica gel column chromatography workflow.

References

Application Notes and Protocols: Synthesis of Schiff Base Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide array of applications in medicinal chemistry, materials science, and catalysis.[1][2][3][4] Derivatives of 2-amino-4-hydroxy-6-methylpyrimidine are of particular interest due to the inherent biological significance of the pyrimidine nucleus, a core structure in nucleic acids. The synthesis of Schiff bases from this scaffold provides a pathway to novel molecules with potentially enhanced pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[5][6][7][8][9][10][11][12][13]

These application notes provide a detailed, step-by-step protocol for the synthesis of Schiff base derivatives from 2-amino-4-hydroxy-6-methylpyrimidine through condensation with various aromatic aldehydes and ketones. The protocols are designed to be readily implemented in a standard laboratory setting.

Reaction Scheme

The synthesis of Schiff bases from 2-amino-4-hydroxy-6-methylpyrimidine proceeds via a nucleophilic addition-elimination reaction between the primary amino group of the pyrimidine and the carbonyl group of an aldehyde or ketone. The reaction is typically acid-catalyzed and results in the formation of an imine bond.

Schiff_Base_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products pyrimidine 2-Amino-4-hydroxy-6-methylpyrimidine process Condensation Reaction pyrimidine->process + carbonyl Aromatic Aldehyde/Ketone (e.g., Benzaldehyde derivatives) carbonyl->process + solvent Solvent (e.g., Ethanol, Methanol) solvent->process catalyst Catalyst (e.g., Glacial Acetic Acid) catalyst->process heat Heat (Reflux) heat->process schiff_base Schiff Base Derivative water Water process->schiff_base process->water

Caption: General reaction scheme for the synthesis of Schiff base derivatives.

Experimental Protocols

Materials and Equipment
  • 2-amino-4-hydroxy-6-methylpyrimidine

  • Various aromatic aldehydes or ketones (e.g., 4-amino acetophenone, 3,4-dimethoxybenzaldehyde, 2-hydroxy-1-naphthaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Melting point apparatus

  • FT-IR spectrometer

  • NMR spectrometer

General Synthesis Protocol

This protocol outlines the general procedure for the synthesis of Schiff bases from 2-amino-4-hydroxy-6-methylpyrimidine. Specific quantities and reaction times may vary depending on the chosen aldehyde or ketone.

Synthesis_Workflow start Start dissolve Dissolve 2-amino-4-hydroxy-6-methylpyrimidine and aldehyde/ketone in ethanol. start->dissolve add_catalyst Add a few drops of glacial acetic acid. dissolve->add_catalyst reflux Reflux the mixture for 2-8 hours. add_catalyst->reflux monitor Monitor reaction progress by TLC. reflux->monitor cool Cool the reaction mixture to room temperature. monitor->cool precipitate Collect the precipitate by filtration. cool->precipitate wash Wash the solid with cold ethanol. precipitate->wash recrystallize Recrystallize the product from ethanol. wash->recrystallize dry Dry the purified product. recrystallize->dry characterize Characterize the Schiff base derivative (m.p., FT-IR, NMR). dry->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis and purification of Schiff bases.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of 2-amino-4-hydroxy-6-methylpyrimidine and the desired aromatic aldehyde or ketone.[14][15]

  • Dissolution: Add a suitable solvent, typically absolute ethanol, to dissolve the reactants.[14][15]

  • Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[14][15]

  • Reflux: Heat the mixture to reflux and maintain it for a period of 2 to 8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[14][16]

  • Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The solid product that precipitates out is then collected by vacuum filtration using a Buchner funnel.[14]

  • Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. For further purification, recrystallize the solid from hot ethanol.[14][15]

  • Drying: Dry the purified Schiff base derivative in an oven at a suitable temperature or in a desiccator.

  • Characterization: Characterize the synthesized compound by determining its melting point and recording its FT-IR and NMR spectra.

Data Presentation

The following tables summarize the quantitative data for a selection of synthesized Schiff base derivatives of 2-amino-4-hydroxy-6-methylpyrimidine.

Table 1: Reaction Conditions and Physical Properties

DerivativeAldehyde/KetoneSolventCatalystReaction Time (h)Yield (%)Melting Point (°C)Reference
1 4-Amino acetophenoneEthanolGlacial Acetic Acid4--[14]
2 3,4-Dimethoxybenzaldehyde--890208-212[16]
3 4-Hydroxybenzaldehyde-----[14]
4 2-Hydroxy-1-naphthaldehydeEthanol----[6]

Note: "-" indicates data not reported in the cited literature.

Table 2: Spectroscopic Data

DerivativeFT-IR (cm⁻¹) Key Peaks¹H-NMR (δ ppm) Key SignalsReference
1 3332 (O-H), 3224 (N-H), 1658 (C=N, Schiff base), 1589 (C=N, pyrimidine)-[14]
2 3425 (O-H), 3276 (N-H), 1604 (C=N)10.0 (s, 1H, OH), 6.9-8.3 (m, Ar-H), 3.9 (s, 6H, OCH₃), 2.0 (s, 3H, CH₃)[16]
3 3332 (O-H), 1666 (C=N, Schiff base), 1573 (C=N, pyrimidine)9.77 (s, 1H, OH-pyrimidine), 8.4 (s, 1H, CH=N), 6.5-7.9 (m, Ar-H), 5.4 (s, 1H, OH-phenol), 1.9 (s, 3H, CH₃)[14]

Applications in Drug Development

Schiff bases derived from pyrimidines have demonstrated a broad spectrum of biological activities. The synthesized compounds can be screened for their potential as antimicrobial and antifungal agents. The presence of the imine group and the pyrimidine ring are crucial for their bioactivity. Further structural modifications can be performed to optimize their therapeutic potential.

Antimicrobial and Antifungal Activity

Numerous studies have reported the significant antibacterial and antifungal activities of Schiff bases derived from various heterocyclic compounds.[2][5][9][10] The mechanism of action is often attributed to the ability of the azomethine nitrogen to form hydrogen bonds with the active sites of cellular enzymes and receptors, leading to interference with normal cell processes. The synthesized derivatives from 2-amino-4-hydroxy-6-methylpyrimidine can be tested against a panel of pathogenic bacteria and fungi to evaluate their efficacy.

Biological_Activity_Pathway cluster_synthesis Synthesis cluster_screening Biological Screening cluster_outcome Potential Outcome start_node 2-Amino-4-hydroxy-6-methylpyrimidine + Aldehyde/Ketone screening_node In vitro assays against: - Bacteria - Fungi start_node->screening_node Synthesized Schiff Base outcome_node Lead compounds for novel antimicrobial/ antifungal drugs screening_node->outcome_node Active Compounds

Caption: Logical workflow from synthesis to potential drug lead identification.

Conclusion

The synthesis of Schiff base derivatives from 2-amino-4-hydroxy-6-methylpyrimidine is a straightforward and efficient method for generating a library of compounds with high potential for biological activity. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development to explore this promising class of molecules. Further investigation into the structure-activity relationships of these derivatives could lead to the discovery of potent new therapeutic agents.

References

Application Notes and Protocols for Studying the Biological Activity of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrimidine, a fundamental heterocyclic compound, serves as a core scaffold for numerous biologically active molecules.[1] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, making them a significant area of interest in drug discovery.[1][2] This document provides a detailed experimental framework for evaluating the biological potential of novel pyrimidine derivatives. It includes comprehensive protocols for key in vitro assays and visual guides for experimental workflows and relevant signaling pathways.

Anticancer Activity

Pyrimidine derivatives can exert anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and interference with crucial signaling pathways that govern cell proliferation and survival.[3][4] Key pathways often modulated by these compounds include those regulated by c-Myc and the PI3K/Akt/mTOR signaling cascade.[5][6]

Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[6] Some pyrimidine derivatives may exert their anticancer effects by inhibiting components of this pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K1 S6K1 mTORC1->S6K1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation CAD CAD S6K1->CAD phosphorylates (S1859) CAD->Proliferation promotes de novo pyrimidine synthesis Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->PI3K Inhibition Pyrimidine_Derivative->mTORC1 Inhibition Anticancer_Workflow start Start: Synthesized Pyrimidine Derivatives cell_culture Culture Cancer Cell Lines (e.g., MCF-7, A549, HeLa) & Normal Cell Line (e.g., NHDF) start->cell_culture cytotoxicity Cytotoxicity Screening (MTT / XTT / SRB Assay) cell_culture->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 selectivity Assess Selectivity Index (IC50 Normal / IC50 Cancer) ic50->selectivity apoptosis Apoptosis Analysis (Annexin V-FITC / PI Staining) selectivity->apoptosis If Selective & Potent caspase Caspase Activity Assay (Caspase-3/7, -8, -9) apoptosis->caspase mechanism Further Mechanistic Studies (Cell Cycle Analysis, Western Blot) caspase->mechanism end End: Identify Lead Compound mechanism->end Folic_Acid_Pathway PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate Diphosphate Dihydropteroate->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Nucleotides Purine & Pyrimidine Synthesis THF->Nucleotides Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->DHFR Inhibition MIC_Workflow start Start: Test Compound & Microbial Strains prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum prep_plate Prepare 96-well Plate with 2-fold Serial Dilutions of Compound start->prep_plate inoculate Inoculate Wells with Bacterial/Fungal Suspension prep_inoculum->inoculate prep_plate->inoculate incubate Incubate at 37°C (24h for Bacteria, 48h for Fungi) inoculate->incubate read_mic Read MIC: Lowest Concentration with no Visible Growth incubate->read_mic end End: Report MIC Value read_mic->end NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_P P-IκBα NFkB NF-κB (p65/p50) NFkB_Active Active NF-κB IkB_P->NFkB_Active degradation releases Nucleus Nucleus NFkB_Active->Nucleus ProInflammatory Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->ProInflammatory translocation & transcription Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->IKK Inhibition Pyrimidine_Derivative->NFkB_Active Inhibition of translocation AntiInflammatory_Workflow start Start: Culture RAW 264.7 Macrophages viability Determine Non-toxic Dose Range via MTT Assay start->viability pretreat Pre-treat Cells with Test Compound viability->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate supernatant Collect Culture Supernatant stimulate->supernatant cells Lyse Cells stimulate->cells griess Nitric Oxide (NO) Measurement (Griess Assay) supernatant->griess elisa Cytokine Quantification (ELISA for TNF-α, IL-6) supernatant->elisa western Protein Expression Analysis (Western Blot for iNOS, COX-2, p-IκBα) cells->western end End: Evaluate Anti-inflammatory Effect griess->end elisa->end western->end

References

Application Notes and Protocols for the Synthesis of β-Lactam Derivatives from a 4-Hydroxy-6-methylpyrimidine Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-lactam antibiotics represent a cornerstone of antibacterial therapy. The synthesis of novel β-lactam derivatives is a critical area of research aimed at overcoming antibiotic resistance and expanding the therapeutic potential of this important class of molecules. This document provides detailed protocols and application notes for the synthesis of a specific β-lactam derivative starting from a 2-amino-4-hydroxy-6-methylpyrimidine precursor. The methodology is based on the formation of a Schiff base, followed by a cyclization reaction to form the characteristic four-membered β-lactam ring.

Synthetic Pathway Overview

The synthesis of the target β-lactam derivative from 2-amino-4-hydroxy-6-methylpyrimidine involves a multi-step process. The key steps include the formation of an intermediate Schiff base, which then undergoes a [2+2] cycloaddition reaction with chloroacetyl chloride to yield the final β-lactam.

Key Experiments and Methodologies

Part 1: Synthesis of Schiff Base Intermediate (Compound 2)

This part of the protocol details the synthesis of the crucial Schiff base intermediate.

Experimental Protocol:

  • Step 1a: Synthesis of Schiff Base (Compound 1).

    • In a round-bottom flask, combine equimolar amounts of 2-amino-4-hydroxy-6-methylpyrimidine and 3-amino acetophenone.

    • Add a suitable solvent, such as ethanol, to dissolve the reactants.

    • Acidify the medium with a few drops of a suitable acid catalyst.

    • The reaction mixture is then processed to yield the initial Schiff base (Compound 1).

  • Step 1b: Synthesis of the Final Schiff Base Intermediate (Compound 2). [1]

    • Take equal molar quantities of the Schiff base from the previous step (Compound 1) and 4-hydroxy acetophenone (0.01 mole).[1]

    • Dissolve the reactants in 30 mL of ethanol in a round-bottom flask.[1]

    • Add three drops of glacial acetic acid to the mixture.[1]

    • Reflux the reaction mixture for 8 hours.[1]

    • After the reflux period, cool the mixture and filter the resulting solid.

    • Recrystallize the crude product from ethanol to obtain the purified Schiff base intermediate (Compound 2).[1]

Part 2: Synthesis of the β-Lactam Derivative (Compound 6)

This section outlines the cyclization reaction to form the β-lactam ring.

Experimental Protocol:

  • Synthesis of β-Lactam Derivative (Compound 6).

    • In a suitable reaction vessel, dissolve the Schiff base intermediate (Compound 2) in 1,4-dioxane.

    • To this solution, add chloroacetyl chloride.

    • The reaction proceeds to form the β-lactam derivative.[1]

    • The final product (Compound 6) is then isolated and purified.

Data Presentation

The following table summarizes the key characterization data for the synthesized β-lactam derivative (Compound 6).

CompoundMolecular FormulaMethodSpectroscopic Data
β-Lactam Derivative (6) Not SpecifiedCyclization of Schiff base with chloroacetyl chlorideFT-IR (cm⁻¹): 3332 (O-H), 3078 (Ar-H), 2947 (C-H of CH₃), 1658 (C=N), 1596 (C=C aromatic), 1272 (C-N in beta-lactam ring), 779 (C-Cl in beta-lactam ring).[1] ¹H NMR (DMSO, δ ppm): 1.1-2.0 (s, 6H, CH₃ beta-lactam ring), 3.1 (s, 3H, CH₃ in pyrimidine ring), 4.35 (s, 2H, CH-Cl), 4.39 (s, 1H, OH phenol), 5.5 (s, 1H, OH in pyrimidine ring), 6.4-8.3 (m, 7H, Ar-H), 10.4 (s, 1H, CH in pyrimidine ring).[1]

Visualizations

Logical Relationship of Synthetic Steps

The following diagram illustrates the logical progression of the key stages in the synthesis of the β-lactam derivative.

A Starting Materials (2-amino-4-hydroxy-6-methylpyrimidine, etc.) B Schiff Base Formation (Compound 2) A->B Reflux in Ethanol + Acetic Acid C Cyclization Reaction (with Chloroacetyl Chloride) B->C 1,4-Dioxane D Final Product (β-Lactam Derivative 6) C->D E Purification & Characterization D->E

Caption: Synthetic workflow for the β-lactam derivative.

Experimental Workflow for β-Lactam Synthesis

This diagram provides a visual representation of the hands-on experimental process.

cluster_schiff_base Part 1: Schiff Base Synthesis cluster_beta_lactam Part 2: β-Lactam Formation A Mix Reactants: - Intermediate Schiff Base (1) - 4-hydroxy acetophenone - Ethanol - Acetic Acid B Reflux for 8 hours A->B C Cool and Filter B->C D Recrystallize from Ethanol C->D E Dissolve Schiff Base (2) in 1,4-Dioxane D->E Proceed with Purified Schiff Base (2) F Add Chloroacetyl Chloride E->F G Isolate and Purify Product (6) F->G

Caption: Experimental protocol for β-lactam synthesis.

References

Application Notes and Protocols for the Synthesis of Oxazepine Derivatives Using 4-Hydroxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of novel oxazepine derivatives commencing from 4-hydroxy-6-methylpyrimidine. The described methodology is grounded in established chemical syntheses, offering a reproducible workflow for researchers in medicinal chemistry and drug development. The synthesized compounds have potential applications as antibacterial agents.

Introduction

Oxazepine derivatives are a class of seven-membered heterocyclic compounds containing oxygen and nitrogen atoms, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] This protocol details a two-step synthesis strategy for preparing 1,3-oxazepine-4,7-dione derivatives, beginning with the formation of a Schiff base from 2-amino-4-hydroxy-6-methylpyrimidine, followed by a cyclization reaction with various anhydrides.[5][6] This approach offers a versatile platform for generating a library of oxazepine derivatives for further biological evaluation.

Experimental Protocols

Part 1: Synthesis of Schiff Base Intermediate

This initial step involves the condensation reaction between an amino-substituted pyrimidine and an acetophenone derivative to yield a Schiff base.

Materials:

  • 2-amino-4-hydroxy-6-methylpyrimidine

  • 3-amino acetophenone

  • 4-hydroxy acetophenone

  • Ethanol

  • Glacial Acetic Acid

Procedure: [5][6]

  • In a round-bottom flask, dissolve equimolar amounts (0.01 mole) of 2-amino-4-hydroxy-6-methylpyrimidine and 3-amino acetophenone in 30 mL of ethanol.

  • Add three drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the mixture for 3 hours.

  • After cooling the solution, allow it to stand for 24 hours.

  • Filter the resulting precipitate and recrystallize it from ethanol to obtain the purified Schiff base (Compound 1).

  • To synthesize the second Schiff base (Compound 2), react equimolar amounts (0.01 mole) of Compound 1 with 4-hydroxy acetophenone in 30 mL of ethanol, again with three drops of glacial acetic acid.

  • Reflux this mixture for 8 hours, then filter and recrystallize the product from ethanol.

Part 2: Synthesis of Oxazepine Derivatives

The synthesized Schiff base is then reacted with various anhydrides to form the target oxazepine derivatives.

Materials:

  • Schiff Base (Compound 2 from Part 1)

  • Phthalic anhydride

  • Maleic anhydride

  • Succinic anhydride

  • Benzene or Tetrahydrofuran (THF)

Procedure: [5][6][7]

  • Dissolve 0.001 mole of the Schiff base (Compound 2) in 25 mL of dry benzene or 30 mL of THF.

  • Add an equimolar amount (0.001 mole) of the desired anhydride (phthalic, maleic, or succinic anhydride) to the solution.

  • Reflux the reaction mixture for 14-30 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Wash the resulting solid product with benzene and recrystallize from 1,4-dioxane or chloroform to yield the purified oxazepine derivative.

Data Presentation

Table 1: Reaction Conditions for Oxazepine Synthesis

DerivativeAnhydride UsedSolventReflux Time (hours)
Oxazepine 3 Phthalic AnhydrideBenzene30
Oxazepine 4 Maleic AnhydrideBenzene30
Oxazepine 5 Succinic AnhydrideBenzene30

Data synthesized from Shaimaa Adnan, et al. (2021).[5][6]

Table 2: Characterization Data for a Representative Oxazepine Derivative (Compound 4)

AnalysisResult
FT-IR (cm⁻¹) 3379 (O-H), 3178 (Ar-H), 2931 (C-H of CH₃), 1674 (C=O), 1365 (C-N of oxazepine), 1087 (C-O-C)

Data from Shaimaa Adnan, et al. (2021).[5]

Visualizations

Experimental Workflow

G cluster_0 Part 1: Schiff Base Synthesis cluster_1 Part 2: Oxazepine Synthesis A 2-amino-4-hydroxy-6-methylpyrimidine + 3-amino acetophenone B Reflux in Ethanol with Glacial Acetic Acid (3h) A->B C Intermediate Schiff Base (Compound 1) B->C D Compound 1 + 4-hydroxy acetophenone C->D E Reflux in Ethanol with Glacial Acetic Acid (8h) D->E F Final Schiff Base (Compound 2) E->F G Schiff Base (Compound 2) + Anhydride (Phthalic, Maleic, or Succinic) F->G Proceed to Cyclization H Reflux in Benzene or THF (14-30h) G->H I Purified Oxazepine Derivative H->I

Caption: General workflow for the two-step synthesis of oxazepine derivatives.

Proposed Antibacterial Mechanism of Action

The antibacterial activity of some oxazepine derivatives is suggested to involve the inhibition of key bacterial enzymes essential for DNA replication.[8]

G cluster_0 Bacterial DNA Replication A Oxazepine Derivative B Bacterial Cell C DNA Gyrase A->C Inhibition D Topoisomerase IV A->D Inhibition E DNA Replication & Cell Division C->E D->E F Bacterial Cell Death E->F Leads to

Caption: Potential mechanism of action for antibacterial oxazepine derivatives.

References

Troubleshooting & Optimization

optimizing the reaction yield of 4-Hydroxy-6-methylpyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 4-Hydroxy-6-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely reported method is the condensation reaction between an acetamidine salt (typically acetamidine hydrochloride) and a malonic ester, such as diethyl malonate or dimethyl malonate. This reaction is typically carried out in an alkaline organic medium, using a base like sodium methoxide in methanol.[1]

Q2: What are the critical parameters that influence the reaction yield?

A2: The key parameters that significantly impact the yield of this compound are the concentration of the base (e.g., sodium methoxide), the reaction time, and the molar ratio of the reactants (malonic ester to acetamidine hydrochloride).[2] Temperature and solvent choice are also crucial for ensuring reactant solubility and minimizing side reactions.[3]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[3] This allows you to observe the consumption of starting materials and the formation of the product over time, helping to determine the optimal reaction endpoint.

Q4: What is the actual structure of the product? Is it this compound or a tautomer?

A4: The product, often named this compound, primarily exists in its more stable tautomeric form, 4,6-dihydroxy-2-methylpyrimidine.[1][2] It is important to consider this tautomerism when analyzing characterization data such as NMR and IR spectroscopy.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution
Inefficient Base The choice and stoichiometry of the base are critical. Ensure you are using a strong base like sodium methoxide. The molar ratio of sodium methoxide to the limiting reagent (e.g., dimethyl malonate) should be optimized; ratios around 2.5-4.5:1 have been reported to be effective.[1]
Suboptimal Temperature The reaction temperature needs to be carefully controlled. The initial addition of reagents is often done at a low temperature (ice bath) to manage the exothermic reaction, followed by warming to a specific temperature (e.g., 18-25°C or higher) for the reaction to proceed to completion.[1][4]
Incorrect Molar Ratios The molar ratio of the malonic ester to the acetamidine salt can influence the yield. Studies have shown that a slight excess of the malonic ester can be beneficial. An optimized molar ratio of diethyl malonate to acetamidine hydrochloride has been reported as 1.4.[2]
Presence of Water The reaction should be conducted under anhydrous conditions. Water can lead to the hydrolysis of the ester starting materials and the base, reducing the overall yield.[3] Use dry solvents and reagents.
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction using TLC. Optimal reaction times can range from 3 to 5 hours, and in some cases, may need to be extended.[1][3]
Problem 2: Significant Impurity Formation
Potential Cause Recommended Solution
Side Reactions Unwanted side reactions can occur if the reaction conditions are not optimal. Ensure a controlled rate of addition of reagents and maintain the recommended temperature profile to minimize the formation of byproducts.
Incomplete Cyclization The final cyclization step to form the pyrimidine ring may be slow or incomplete. The addition of a catalytic amount of a Brønsted or Lewis acid can sometimes facilitate the final cyclization and dehydration steps, although in this specific synthesis, the base is the primary promoter.[3]
Improper pH during Work-up During the work-up, the pH must be carefully adjusted to precipitate the product. The pH is typically adjusted to 1-2 with an acid like HCl to isolate the 4,6-dihydroxy-2-methylpyrimidine solid.[1] Improper pH can lead to the product remaining in solution or co-precipitation of impurities.
Degradation of Product Excessively high temperatures or prolonged reaction times beyond the optimum can lead to the degradation of the desired product. Monitor the reaction by TLC to avoid these conditions.[3]

Optimized Reaction Parameters

The following table summarizes optimized parameters for the synthesis of 4,6-dihydroxy-2-methylpyrimidine, which resulted in a maximum yield of 88.5%.[2]

ParameterOptimized Value
Sodium Methoxide Concentration 18% (w/w)
Reaction Time 180 minutes
Molar Ratio (Diethyl Malonate / Acetamidine HCl) 1.4

Experimental Protocols

Protocol: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

This protocol is based on methodologies reported in the literature that achieve high yields.[1][2]

Materials:

  • Methanol (anhydrous)

  • Sodium methoxide (solid or as a solution in methanol)

  • Dimethyl malonate or Diethyl malonate

  • Acetamidine hydrochloride

  • Hydrochloric acid (e.g., 4M)

  • Ice

  • Deionized water

Procedure:

  • In a three-necked flask equipped with a stirrer and under an inert atmosphere, add anhydrous methanol.

  • Cool the flask in an ice bath. While stirring, slowly add sodium methoxide.

  • Once the sodium methoxide has completely dissolved, add dimethyl malonate (or diethyl malonate) followed by acetamidine hydrochloride.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature (e.g., 18-25°C).[1]

  • Continue stirring for the optimized reaction time (e.g., 3-5 hours), monitoring the reaction progress by TLC.[1] The solution will typically appear as a creamy white mixture.

  • After the reaction is complete, remove the methanol under reduced pressure at a temperature of 30-35°C.[1]

  • Dissolve the resulting residue in water.

  • Cool the solution in an ice bath and slowly add hydrochloric acid to adjust the pH to 1-2. A white solid should precipitate.[1]

  • Continue stirring the suspension at 0°C for 3-4 hours to ensure complete crystallization.[1]

  • Filter the solid product via suction filtration.

  • Wash the collected solid sequentially with ice-cold water and then ice-cold methanol (at 0-5°C).[1]

  • Dry the white solid product under vacuum to obtain 4,6-dihydroxy-2-methylpyrimidine.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 Diethyl Malonate p1 4,6-dihydroxy-2-methylpyrimidine (Stable Tautomer) r1->p1 Condensation r2 Acetamidine HCl r2->p1 reagent Sodium Methoxide in Methanol reagent->r1 Base Troubleshooting_Workflow start Low Reaction Yield cause1 Incorrect Reagent Stoichiometry? start->cause1 Check cause2 Suboptimal Temperature or Time? cause3 Presence of Water? cause4 Improper Work-up? cause1->cause2 No sol1 Verify molar ratios of base and reactants. cause1->sol1 Yes cause2->cause3 No sol2 Optimize temperature profile and extend reaction time. Monitor with TLC. cause2->sol2 Yes cause3->cause4 No sol3 Use anhydrous solvents and reagents. cause3->sol3 Yes sol4 Ensure correct pH (1-2) for precipitation. cause4->sol4 Yes end Yield Optimized sol1->end sol2->end sol3->end sol4->end

References

common impurities in 4-Hydroxy-6-methylpyrimidine synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Hydroxy-6-methylpyrimidine. Our aim is to help you identify and resolve common issues related to impurities and their removal, ensuring the highest quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through a Biginelli-type condensation reaction of ethyl acetoacetate and urea (or thiourea), can lead to several common impurities:

  • Unreacted Starting Materials: Residual ethyl acetoacetate and urea are frequently found in the crude product.

  • Hantzsch-type 1,4-Dihydropyridine: This is a significant byproduct formed through a competing reaction pathway, especially at elevated temperatures. It is often colored, imparting a yellow tint to the crude product.

  • Isomeric Pyrimidines: Although less common, the formation of isomers such as 2,4-dihydroxy-6-methylpyrimidine can occur.

  • Byproducts from Self-Condensation: Ethyl acetoacetate can undergo self-condensation under acidic conditions to form species like dehydroacetic acid.

  • Products of Urea Decomposition: At high temperatures, urea can decompose to form byproducts like biuret and isocyanic acid.[1]

Q2: My crude product is yellow. What is the likely cause and how can I remove the color?

A2: A yellow discoloration in the crude this compound is commonly attributed to the presence of a Hantzsch-type 1,4-dihydropyridine byproduct. This impurity can be effectively removed during the recrystallization process by treating the hot solution with activated charcoal. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.

Q3: What is the recommended method for purifying crude this compound?

A3: Recrystallization is the most effective and widely used method for purifying this compound. A mixed solvent system, typically ethanol and water, is highly effective. The principle is to dissolve the crude product in a minimum amount of hot ethanol (in which the desired product and some impurities are soluble) and then gradually add hot water (in which the product is less soluble) to induce crystallization of the pure compound as the solution cools.

Troubleshooting Guide for Impurity Removal

This guide will help you troubleshoot common issues encountered during the purification of this compound.

Issue Potential Cause Troubleshooting Steps
Low Recovery After Recrystallization 1. Too much solvent was used initially. 2. The solution was cooled too rapidly, leading to the formation of fine crystals that are difficult to filter. 3. The product is significantly soluble in the cold solvent.1. Ensure you are using the minimum amount of hot solvent required to dissolve the crude product. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. If using a mixed solvent system like ethanol-water, adjust the ratio to decrease the solubility of the product at low temperatures (i.e., increase the proportion of water).
Product Fails to Crystallize 1. Too much solvent was used. 2. The solution is supersaturated.1. Boil off some of the solvent to increase the concentration of the product. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Oily Precipitate Forms Instead of Crystals 1. The melting point of the impurity is lower than the boiling point of the solvent. 2. The solution is cooling too quickly.1. Try a different solvent or solvent system with a lower boiling point. 2. Ensure slow cooling. You can insulate the flask to slow down the cooling process.
Yellow Color Persists After Recrystallization The activated charcoal treatment was insufficient or omitted.Repeat the recrystallization, ensuring to add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.
Presence of Starting Materials in Final Product (Confirmed by TLC/HPLC) Inefficient removal during recrystallization due to similar solubility profiles.1. Perform a second recrystallization. 2. Consider washing the filtered crystals with a small amount of a cold solvent in which the starting materials are more soluble than the product.

Experimental Protocols

Protocol 1: Recrystallization of this compound (Ethanol-Water System)

This protocol describes the purification of crude this compound using a two-solvent recrystallization method.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot 95% ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes faintly turbid. Then, add a few drops of hot ethanol until the solution becomes clear again. Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method can be used to assess the purity of the synthesized this compound.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid). A typical gradient might start at 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase starting composition.

  • Analysis: Inject the sample and analyze the chromatogram. The purity can be estimated by the relative area of the main peak. Impurity peaks can be quantified against a reference standard if available.

Visualization of Workflow

The following diagram illustrates the general workflow for troubleshooting and purifying this compound.

G cluster_synthesis Synthesis & Crude Product cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting & Purification cluster_final Final Product start Crude this compound analysis Visual Inspection & TLC/HPLC Analysis start->analysis is_colored Is the product colored? analysis->is_colored charcoal Add Activated Charcoal & Hot Filter is_colored->charcoal Yes recrystallize Recrystallize (e.g., Ethanol/Water) is_colored->recrystallize No charcoal->recrystallize check_purity Check Purity (TLC/HPLC) recrystallize->check_purity is_pure Is Purity >99%? check_purity->is_pure repeat_recrystallize Repeat Recrystallization is_pure->repeat_recrystallize No end Pure this compound is_pure->end Yes repeat_recrystallize->recrystallize

References

Technical Support Center: 4-Hydroxy-6-methylpyrimidine Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with 4-Hydroxy-6-methylpyrimidine in solution during experiments.

Troubleshooting Guides

Issue 1: Unexpected or Poor Reproducibility in Biological Assays

Question: My experimental results using a this compound solution are inconsistent and not reproducible. What could be the cause?

Answer: Poor reproducibility is often linked to the degradation of the compound in your stock or working solutions. Pyrimidine derivatives can be susceptible to various degradation pathways, including hydrolysis, oxidation, and photodegradation, which can be influenced by the solvent, pH, light exposure, and temperature. For instance, some pyrimidine derivatives are known to be unstable in dimethyl sulfoxide (DMSO), a common solvent in biological assays.

Troubleshooting Steps:

  • Solvent and Preparation:

    • If using DMSO, ensure it is anhydrous and of high purity. The presence of water can accelerate degradation.

    • Consider preparing fresh solutions before each experiment or in smaller batches to minimize degradation over time.

    • For sensitive applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Storage Conditions:

    • Store stock solutions at -80°C for long-term storage to minimize thermal degradation.[1]

    • For short-term storage, -20°C is often sufficient. Avoid repeated freeze-thaw cycles.

    • Protect solutions from light by using amber vials or wrapping containers in aluminum foil, as some pyrimidine derivatives are light-sensitive.[2]

  • pH of Aqueous Solutions:

    • The stability of pyrimidine derivatives can be pH-dependent. If using aqueous buffers, ensure the pH is controlled and appropriate for your experiment. Extreme pH values can catalyze hydrolysis.

    • Consider performing a pH stability study to determine the optimal pH range for your compound in your experimental buffer.

  • Confirm Compound Integrity:

    • Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to assess the purity of your stock solution and to check for the presence of degradation products. A stability-indicating HPLC method is crucial for this purpose.

Issue 2: Visible Changes in the Solution (Color Change, Precipitation)

Question: My this compound solution has changed color (e.g., turned yellow or brown) or a precipitate has formed. What does this indicate?

Answer: A change in color or the formation of a precipitate are strong indicators of compound degradation. Oxidation and condensation reactions of pyrimidine derivatives can lead to the formation of colored byproducts.[1] Precipitation may occur if the degradation products are less soluble in the solvent than the parent compound.

Troubleshooting Steps:

  • Discard the Solution: Do not use a solution that has visibly changed. The presence of degradation products can lead to inaccurate and misleading experimental results.

  • Review Preparation and Storage Procedures: Re-evaluate your solvent quality, solution preparation technique, and storage conditions as outlined in "Issue 1".

  • Solubility Check: Ensure that the initial concentration of your solution does not exceed the solubility limit of this compound in the chosen solvent, as this can lead to precipitation over time, which might be mistaken for degradation.

  • Perform Forced Degradation Studies: To understand the potential degradation pathways and the nature of the degradants, consider performing forced degradation studies as detailed in the "Experimental Protocols" section.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure and information on similar pyrimidine derivatives, this compound is potentially susceptible to the following degradation pathways:

  • Hydrolysis: The pyrimidine ring or substituents may undergo hydrolysis, especially under acidic or basic conditions.

  • Oxidation: The pyrimidine ring can be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides. The presence of a hydroxyl group can increase susceptibility to oxidation.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products. Studies on a similar compound, 2-amino-4-hydroxy-6-methylpyrimidine, have shown photodegradation can be mediated by superoxide anions in the presence of photosensitizers.[3]

  • Thermal Degradation: Elevated temperatures can cause decomposition of the molecule.

Q2: What is the recommended way to prepare and store stock solutions of this compound?

A2: To ensure the stability of your stock solutions, follow these recommendations:

  • Solvent: Use high-purity, anhydrous solvents. DMSO is a common choice, but its quality is critical.[1]

  • Preparation: Dissolve the compound completely. For sensitive compounds, consider preparing solutions under an inert atmosphere.

  • Storage: For long-term storage, store solutions at -80°C. For daily use, aliquots can be stored at -20°C to avoid multiple freeze-thaw cycles. Always protect solutions from light.[1][2]

Q3: How can I determine the stability of my this compound solution under my specific experimental conditions?

A3: You can perform a stability study using a stability-indicating analytical method, such as HPLC-UV. This involves analyzing your solution at different time points under your experimental conditions (e.g., temperature, lighting, buffer) and monitoring the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products. The "Protocol 1: Stability Assessment by HPLC" section provides a detailed methodology.

Q4: Are there any known incompatible materials with this compound?

A4: While specific incompatibility data for this compound is limited, as a general precaution, avoid strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.[2]

Quantitative Data Presentation

Table 1: Illustrative Stability of this compound (10 mM) in Different Solvents at 25°C (Protected from Light)

SolventTime (days)% Remaining (Illustrative)Observations (Illustrative)
Anhydrous DMSO0100Clear, colorless solution
798No change
3092Slight yellowing
Aqueous Buffer (pH 7.4)0100Clear, colorless solution
195No change
780Noticeable yellowing
Methanol0100Clear, colorless solution
799No change
3097No change

Table 2: Illustrative Effect of pH on the Stability of this compound (1 mM) in Aqueous Buffers at 37°C after 24 hours

pHBuffer System% Remaining (Illustrative)
3.0Citrate Buffer85
5.0Acetate Buffer95
7.4Phosphate Buffer90
9.0Borate Buffer75

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a method to intentionally degrade this compound under various stress conditions to understand its degradation pathways and identify potential degradation products.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture) to a final concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. After incubation, cool the solution and neutralize it with 1 M NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Incubate at 60°C for 8 hours. After incubation, cool the solution and neutralize it with 1 M HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C for 48 hours. Also, reflux a solution of the compound (1 mg/mL in a suitable solvent) for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound (1 mg/mL in a transparent container) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.[4]

3. Sample Analysis:

  • After exposure to the stress conditions, dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis.

  • Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol describes a general procedure for developing an HPLC method to separate this compound from its potential degradation products.

1. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile or Methanol

  • Gradient Program (Example):

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at the wavelength of maximum absorbance of this compound (determine by UV scan).

  • Injection Volume: 10 µL.

2. Method Validation:

  • Analyze the stressed samples from the forced degradation study (Protocol 1).

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak and from each other (resolution > 1.5).

  • Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the parent peak is pure and not co-eluting with any degradants.

3. Stability Assessment:

  • Prepare a solution of this compound in the desired solvent and concentration.

  • Store the solution under the conditions you wish to test (e.g., room temperature, 4°C, -20°C, exposure to light).

  • At specified time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot of the solution.

  • Dilute the aliquot to a suitable concentration and analyze it using the validated stability-indicating HPLC method.

  • Calculate the percentage of the remaining this compound by comparing the peak area at each time point to the peak area at time zero.

Visualizations

Troubleshooting Workflow for Stability Issues

The following diagram outlines a logical workflow for troubleshooting stability issues with this compound solutions.

Stability_Troubleshooting Troubleshooting Workflow for this compound Stability start Start: Inconsistent Results or Visible Solution Change check_prep Review Solution Preparation and Storage Procedures start->check_prep is_fresh Is the solution freshly prepared? check_prep->is_fresh is_stored_correctly Is it stored correctly? (-80°C, protected from light) is_fresh->is_stored_correctly No run_hplc Analyze Solution by Stability-Indicating HPLC is_fresh->run_hplc Yes re_evaluate_storage Re-evaluate Storage Conditions (Temperature, Light, Container) is_stored_correctly->re_evaluate_storage No is_stored_correctly->run_hplc Yes prepare_fresh Prepare Fresh Solution using High-Purity Anhydrous Solvent prepare_fresh->run_hplc re_evaluate_storage->prepare_fresh degradation_present Degradation Products Detected? run_hplc->degradation_present optimize_conditions Optimize Solution Conditions: - Use Inert Atmosphere - Adjust pH of Buffer - Use Stabilizing Excipients degradation_present->optimize_conditions Yes end_stable Solution is Stable. Proceed with Experiment. degradation_present->end_stable No perform_forced_degradation Perform Forced Degradation Study to Understand Degradation Pathways optimize_conditions->perform_forced_degradation end_unstable If Instability Persists, Consider Alternative Solvents or Formulation Strategies. perform_forced_degradation->end_unstable

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on its chemical structure.

Degradation_Pathways Potential Degradation Pathways of this compound parent This compound hydrolysis Hydrolysis (Acid/Base Catalyzed) parent->hydrolysis oxidation Oxidation (e.g., H₂O₂) parent->oxidation photodegradation Photodegradation (UV/Visible Light) parent->photodegradation thermal Thermal Degradation (Heat) parent->thermal hydrolysis_products Ring-Opened Products or other Hydrolyzed Species hydrolysis->hydrolysis_products oxidation_products N-Oxides, Ring-Opened Products oxidation->oxidation_products photo_products Various Photoproducts photodegradation->photo_products thermal_products Decomposition Products thermal->thermal_products

Caption: Potential degradation pathways.

References

troubleshooting guide for the synthesis of 4,6-dihydroxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4,6-dihydroxy-2-methylpyrimidine. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4,6-dihydroxy-2-methylpyrimidine?

A1: The most prevalent and well-documented method is the condensation reaction of acetamidinium chloride with a malonate derivative, such as diethyl malonate or dimethyl malonate.[1][2][3] This reaction is typically carried out in the presence of a strong base like sodium ethoxide or sodium methoxide in an alcohol solvent.[2] The reaction is followed by acidification to precipitate the desired product.[2][4]

Q2: What are the critical parameters that influence the yield and purity of the product?

A2: Several factors can significantly impact the outcome of the synthesis. These include the choice of solvent and base, reaction time, and temperature.[2] Studies have shown that using dry methanol as a solvent and sodium methoxide as a base can lead to improved yields.[2] The reaction time has also been optimized, with studies indicating that a 3-hour reflux period can achieve a maximum yield of 85%.[2] Careful control of pH during the acidification and precipitation step is also crucial for isolating the product.[4]

Q3: My yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yield can stem from several issues. Firstly, the presence of moisture in the reaction can be detrimental; ensure that all reagents and solvents, particularly the alcohol, are anhydrous.[2] The choice of base and solvent also plays a significant role; switching to a sodium methoxide/methanol system has been shown to improve yields compared to sodium ethoxide/ethanol.[2] Incomplete reaction is another possibility; ensure the reaction is allowed to proceed for the optimized duration, typically around 3-5 hours at reflux.[2][4] Finally, improper pH during workup can lead to loss of product, so careful acidification to a pH of 1-2 is recommended.[4]

Q4: I am observing significant amounts of impurities in my final product. What are they and how can I minimize them?

A4: While the search results do not specify the exact nature of all possible impurities, side reactions can occur. The use of a strong base can facilitate other condensation reactions. To minimize impurities, ensure the stoichiometry of your reactants is correct. Purification of the final product can be achieved by washing the precipitate with cold water and cold methanol after filtration.[4]

Q5: What is the tautomeric structure of 4,6-dihydroxy-2-methylpyrimidine?

A5: 4,6-dihydroxy-2-methylpyrimidine can exist in tautomeric forms, including the 4,6-pyrimidinedione form. It is often referred to as 2-Methyl-4,6-pyrimidinedione or 2-methyl-1H,5H-pyrimidine-4,5-dione.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to No Product Formation Inactive or poor quality reagents.Ensure the use of high-purity acetamidinium chloride and diethyl/dimethyl malonate.
Insufficiently strong base.Use a freshly prepared solution of sodium methoxide or sodium ethoxide.
Presence of moisture.Use anhydrous solvents and dry glassware. The reaction is sensitive to water.[2]
Low Yield Sub-optimal reaction time or temperature.A reaction time of 3 hours under reflux has been shown to provide optimal yield.[2]
Incorrect choice of base or solvent.Studies indicate that using sodium methoxide in dry methanol gives a better yield than sodium ethoxide in absolute ethanol.[2]
Loss of product during workup.Carefully control the acidification step to a pH of 1-2 and ensure complete precipitation by stirring at low temperatures (0°C) for 3-5 hours.[4]
Product is Difficult to Filter Fine particulate nature of the precipitate.Allow the precipitate to crystallize for a longer duration at low temperature to encourage the formation of larger crystals.
Product is Discolored (not white/pale yellow) Presence of impurities from side reactions.Ensure the reaction temperature is controlled and not excessively high.
Incomplete washing of the product.Wash the filtered product thoroughly with cold water and then with cold methanol to remove any soluble impurities.[4]

Experimental Protocol

The following is a detailed methodology for the synthesis of 4,6-dihydroxy-2-methylpyrimidine based on an optimized process.[2][4]

Materials:

  • Acetamidinium chloride

  • Diethyl malonate

  • Sodium metal

  • Anhydrous methanol

  • Concentrated hydrochloric acid

  • Deionized water

Procedure:

  • Preparation of Sodium Methoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, add 400 mL of dry methanol. Carefully add 25.5 g of sodium metal in small portions to the methanol at 20°C to prepare the sodium methoxide solution.

  • Reaction Setup: To the freshly prepared sodium methoxide solution, add 50 g of acetamidinium chloride and 81 mL of diethyl malonate at room temperature.

  • Reaction: Stir the mixture and heat it to reflux. Maintain the reflux for 3 hours.

  • Cooling and Filtration: After the reflux period, cool the reaction mixture to room temperature. A solid will precipitate. Filter the solid and wash it with methanol.

  • Dissolution and Acidification: Dissolve the filtered solid in water. Cool the aqueous solution to about 10°C in an ice bath.

  • Precipitation: Slowly add concentrated hydrochloric acid to the solution while stirring until the pH reaches 2. A white precipitate of 4,6-dihydroxy-2-methylpyrimidine will form.

  • Crystallization and Isolation: Continue stirring the mixture at 0°C for 3-5 hours to ensure complete crystallization.[4]

  • Washing and Drying: Filter the precipitate and wash it with cold water and then with cold (0-5°C) methanol.[4] Dry the final product to obtain a white solid.

Visualizations

Synthesis_Pathway acetamidinium_chloride Acetamidinium Chloride intermediate Cyclization & Condensation acetamidinium_chloride->intermediate diethyl_malonate Diethyl Malonate diethyl_malonate->intermediate sodium_methoxide Sodium Methoxide in Methanol sodium_methoxide->intermediate product_salt Sodium salt of 4,6-dihydroxy-2-methylpyrimidine intermediate->product_salt acidification Acidification (HCl) product_salt->acidification final_product 4,6-dihydroxy-2-methylpyrimidine acidification->final_product

Caption: Reaction scheme for the synthesis of 4,6-dihydroxy-2-methylpyrimidine.

Troubleshooting_Workflow start Low Yield or Product Impurity check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok optimize_conditions Optimize Reaction Conditions (Time, Temp, Base/Solvent) reagents_ok->optimize_conditions Yes replace_reagents Use fresh, high-purity, anhydrous reagents. reagents_ok->replace_reagents No conditions_ok Conditions Optimized? optimize_conditions->conditions_ok check_workup Review Workup Procedure (pH control, Washing) conditions_ok->check_workup Yes adjust_protocol Adjust reaction time to 3-5h. Use NaOMe in dry MeOH. conditions_ok->adjust_protocol No solution Improved Yield & Purity Achieved check_workup->solution Yes refine_workup Ensure pH is 1-2. Wash with cold solvents. check_workup->refine_workup No replace_reagents->check_reagents adjust_protocol->optimize_conditions refine_workup->check_workup

Caption: Troubleshooting workflow for the synthesis of 4,6-dihydroxy-2-methylpyrimidine.

References

improving the purity of 4-Hydroxy-6-methylpyrimidine through recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the purity of 4-Hydroxy-6-methylpyrimidine through recrystallization.

Troubleshooting Recrystallization Issues

This section addresses common problems encountered during the recrystallization of this compound and offers potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
No crystal formation upon cooling - The solution is not sufficiently saturated (too much solvent was added).- The compound is too soluble in the chosen solvent, even at low temperatures.- Evaporate some of the solvent to increase the concentration of this compound and then allow it to cool again.- Place the solution in an ice bath to further decrease the solubility.- If crystals still do not form, try adding a different solvent in which the compound is insoluble (an anti-solvent) dropwise until the solution becomes cloudy, then gently reheat until clear and allow to cool slowly.- Scratch the inside of the flask with a glass stirring rod to create nucleation sites for crystal growth.
Oiling out (formation of an oil instead of crystals) - The solution is supersaturated, and the compound is coming out of solution too quickly above its melting point.- The presence of significant impurities is depressing the melting point of the mixture.- Reheat the solution to dissolve the oil.- Add a small amount of additional hot solvent to reduce the degree of supersaturation.- Ensure the cooling process is slow. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.- Consider a different recrystallization solvent or a solvent mixture.
Low recovery of purified crystals - Too much solvent was used initially, leaving a significant amount of the product dissolved in the mother liquor.- The crystals were washed with a solvent that was not sufficiently cold, causing some of the product to redissolve.- Premature crystallization occurred during a hot filtration step.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Ensure the solvent used for washing the collected crystals is ice-cold.- Minimize the volume of solvent used for washing.- To avoid premature crystallization during hot filtration, use a pre-heated funnel and flask.
Colored impurities remain in the crystals - The colored impurities have similar solubility characteristics to this compound in the chosen solvent.- Before the cooling step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]
Product is not significantly purer after recrystallization - The chosen solvent is not effective at separating the specific impurities present.- Try a different recrystallization solvent. A different solvent will have different solubility properties for both the desired compound and the impurities.- Consider a second recrystallization using a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on available data, several solvents can be effective. The choice of solvent will impact the recovery and purity of the final product. Acetone, ethyl acetate, and ethanol have been reported as suitable solvents for the recrystallization of this compound.[2]

Q2: What are the expected recovery rates for recrystallization from different solvents?

A2: The recovery rates can vary, but here are some reported approximate values for the recrystallization of this compound[2]:

SolventApproximate Recovery Rate
Acetone80-90%
Ethyl Acetate70-80%
Ethanol60-70%

Q3: My this compound is only soluble in DMSO. How can I recrystallize it?

A3: If your compound is highly soluble in a solvent like DMSO even at room temperature, a single-solvent recrystallization is not feasible. In this case, you can use a two-solvent system. Dissolve the compound in a minimum amount of hot DMSO and then slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble) until the solution becomes cloudy. Then, add a few drops of hot DMSO to redissolve the precipitate and allow the solution to cool slowly.

Q4: How can I determine the purity of my recrystallized this compound?

A4: The purity of your recrystallized product can be assessed using several analytical techniques:

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range that is close to the literature value. Impurities will typically cause the melting point to be lower and broader.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the main compound and any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can provide detailed structural information and help identify and quantify impurities.

Q5: What are the common impurities in the synthesis of this compound?

A5: Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. For example, in a synthesis involving the condensation of acetamidinium chloride and diethyl malonate, unreacted starting materials or partially reacted intermediates could be present.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol outlines the general steps for recrystallizing this compound from a single solvent such as acetone, ethyl acetate, or ethanol.[2]

  • Solvent Selection: Choose a suitable solvent from the table above based on desired recovery and available resources.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the chosen recrystallization solvent to its boiling point. Add the minimum amount of the hot solvent to the flask containing the crude solid until it is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature to remove any residual solvent.

Protocol 2: Two-Solvent Recrystallization of this compound

This protocol is useful when a single suitable solvent cannot be identified.

  • Solvent Selection: Choose a solvent in which this compound is soluble (e.g., a polar solvent) and a second solvent in which it is insoluble (e.g., a non-polar solvent). The two solvents must be miscible.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5 through 8 from Protocol 1.

Visualizations

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Logic start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_recovery Low Recovery start->low_recovery concentrate Concentrate Solution no_crystals->concentrate Too much solvent? add_antisolvent Add Anti-Solvent no_crystals->add_antisolvent Too soluble? scratch_flask Scratch Flask no_crystals->scratch_flask No nucleation? reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Supersaturated? slow_cool Cool Slowly oiling_out->slow_cool Cooled too fast? min_solvent Use Minimum Solvent low_recovery->min_solvent Excess solvent? cold_wash Wash with Cold Solvent low_recovery->cold_wash Washing loss?

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Scale-Up Synthesis of 4-Hydroxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-Hydroxy-6-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to support your process development and manufacturing campaigns.

Frequently Asked Questions (FAQs)

Q1: What is the correct chemical structure and name for the target compound?

A1: The compound commonly referred to as this compound is chemically known as 6-methylpyrimidin-4(1H)-one . It exists in tautomeric forms, with the keto form being predominant. Its CAS number is 3524-87-6.

Q2: What is the most common industrial synthesis route for 6-methylpyrimidin-4(1H)-one?

A2: The most prevalent and industrially viable method is a variation of the Biginelli reaction. This is a one-pot, three-component condensation reaction involving ethyl acetoacetate, urea, and an acid or base catalyst.

Q3: What are the primary challenges when scaling up the synthesis of 6-methylpyrimidin-4(1H)-one?

A3: Key scale-up challenges include:

  • Exothermic Reaction Control: The condensation reaction can be exothermic, posing a risk of thermal runaway if not properly managed.

  • Solid Handling and Mixing: The reaction mixture can become thick or form precipitates, which can be difficult to stir and transfer in large reactors.

  • Impurity Profile Control: The formation of byproducts can increase at larger scales, complicating purification and affecting final product quality.

  • Product Isolation and Purification: Efficiently isolating and purifying large quantities of the product to meet specifications requires optimized crystallization and filtration processes.

Q4: What are the critical process parameters to monitor during scale-up?

A4: Careful monitoring and control of the following parameters are crucial:

  • Temperature: To prevent thermal runaway and minimize side reactions.

  • Reagent Addition Rate: Slow and controlled addition of reagents is often necessary to manage the exotherm.

  • Mixing Efficiency: Adequate agitation is required to ensure homogeneity and efficient heat transfer.

  • pH: The pH of the reaction mixture can significantly influence the reaction rate and impurity formation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up synthesis of 6-methylpyrimidin-4(1H)-one.

Low Reaction Yield
Symptom Possible Cause Suggested Solution
Incomplete conversion of starting materials 1. Insufficient reaction time or temperature. 2. Inadequate mixing. 3. Catalyst deactivation or insufficient loading.1. Extend the reaction time or gradually increase the temperature while monitoring for byproduct formation. 2. Ensure the agitator speed is sufficient for the vessel size and viscosity of the reaction mass. 3. Add fresh catalyst or increase the catalyst loading.
Product degradation 1. Excessive reaction temperature or prolonged reaction time. 2. Presence of localized hotspots due to poor mixing.1. Optimize the temperature and reaction time based on in-process controls. 2. Improve agitation and consider a jacketed reactor with precise temperature control.
Side reactions Formation of oligomeric or polymeric byproducts.Modify the order of reagent addition or use a semi-batch process to maintain a low concentration of one of the reactants.
Poor Product Quality/Purity
Symptom Possible Cause Suggested Solution
Presence of colored impurities Formation of colored byproducts at elevated temperatures.1. Lower the reaction temperature. 2. Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. 3. Use activated carbon treatment during workup.
Incomplete removal of starting materials Inefficient purification process.1. Optimize the crystallization solvent system to maximize the solubility of impurities while minimizing the solubility of the product at low temperatures. 2. Wash the isolated solid with a suitable solvent to remove residual starting materials.
Presence of unknown impurities Side reactions specific to the scale-up process.1. Perform impurity profiling using techniques like HPLC-MS to identify the structure of the impurities.[1][2] 2. Once identified, adjust reaction conditions (e.g., temperature, pH, stoichiometry) to minimize their formation.
Difficulties in Product Isolation
Symptom Possible Cause Suggested Solution
Fine particles that are difficult to filter Rapid precipitation or "crashing out" of the product.1. Control the cooling rate during crystallization to allow for larger crystal growth. 2. Consider adding an anti-solvent slowly to a solution of the product.
"Oiling out" of the product instead of crystallization The product is melting or has low solubility in the chosen solvent at elevated temperatures.1. Choose a different solvent system with a lower boiling point or one in which the product has higher solubility at elevated temperatures. 2. Ensure that the dissolution temperature is below the melting point of the product.

Experimental Protocols

Lab-Scale Synthesis of 6-methylpyrimidin-4(1H)-one

This protocol is a representative procedure for a lab-scale synthesis.

Materials:

  • Ethyl acetoacetate

  • Urea

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

  • To this solution, add urea and stir until it is completely dissolved.

  • Add ethyl acetoacetate dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with hydrochloric acid to precipitate the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

Pilot-Scale Synthesis and Purification Considerations

Scaling up the laboratory procedure requires careful consideration of process safety and engineering aspects.

Key Scale-Up Modifications:

  • Reactor: A jacketed glass-lined or stainless steel reactor with controlled heating and cooling is recommended.

  • Reagent Addition: Use a dosing pump for the controlled addition of ethyl acetoacetate to manage the exotherm.

  • Agitation: A multi-blade agitator (e.g., pitched-blade turbine) is necessary to ensure proper mixing of the potentially heterogeneous mixture.

  • Purification:

    • Crystallization: The crude product should be dissolved in a suitable solvent (e.g., ethanol-water mixture) at an elevated temperature. The solution should then be cooled slowly and in a controlled manner to promote the growth of large, easily filterable crystals. Seeding with a small amount of pure product can aid in initiating crystallization.

    • Filtration and Drying: For larger quantities, a Nutsche filter or a centrifuge is used for filtration. The wet cake is then washed with a pre-chilled solvent and dried in a vacuum oven with controlled temperature to avoid product degradation.

Data Presentation

The following table provides a hypothetical comparison of key parameters between lab-scale and pilot-scale synthesis to illustrate potential scale-up effects. Actual data will vary depending on the specific equipment and process conditions.

Parameter Lab-Scale (100 g) Pilot-Scale (10 kg) Key Considerations for Scale-Up
Reaction Time 4-6 hours6-8 hoursSlower heat transfer and reagent addition at scale can increase cycle time.
Typical Yield 80-85%75-80%Minor yield losses can occur due to transfers and less efficient mixing at a larger scale.
Purity (before recrystallization) ~95%88-92%Increased potential for localized heating and side reactions can lead to lower initial purity.
Purity (after recrystallization) >99%>99%A well-designed crystallization process is crucial to achieve high purity at scale.

Visualizations

Logical Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_conversion Check Conversion (TLC/HPLC) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Low complete Complete Conversion check_conversion->complete High sub_issue1 Inadequate Reaction Conditions? incomplete->sub_issue1 sub_issue2 Product Degradation? complete->sub_issue2 solution1a Increase Temperature/Time sub_issue1->solution1a Yes solution1b Improve Mixing sub_issue1->solution1b Yes solution1c Check Catalyst sub_issue1->solution1c Yes solution2a Optimize Temperature/Time sub_issue2->solution2a Yes solution2b Improve Heat Transfer sub_issue2->solution2b Yes

Caption: Troubleshooting workflow for low yield in the synthesis.

Experimental Workflow for Scale-Up Synthesis and Purification

Scale_Up_Workflow start Reactant Charging reaction Controlled Reaction start->reaction workup Quenching/Neutralization reaction->workup isolation Crude Product Isolation (Filtration) workup->isolation dissolution Redissolution in Crystallization Solvent isolation->dissolution crystallization Controlled Cooling/ Crystallization dissolution->crystallization filtration Filtration of Pure Product crystallization->filtration drying Drying filtration->drying

Caption: General workflow for scale-up synthesis and purification.

This technical support center provides a foundational guide to the scale-up synthesis of this compound. For specific process development, it is essential to conduct thorough experimental work and safety assessments.

References

identifying and characterizing byproducts in 4-Hydroxy-6-methylpyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 4-Hydroxy-6-methylpyrimidine. Our aim is to help you identify and characterize potential byproducts, leading to improved reaction outcomes and purity of the final compound.

Troubleshooting Guide: Byproduct Identification and Mitigation

The synthesis of this compound, commonly achieved through the condensation of a β-dicarbonyl compound like ethyl acetoacetate with a source of the N-C-N fragment such as formamide or amidines, can sometimes be accompanied by the formation of unwanted byproducts. These can affect yield, purity, and downstream applications. Below is a guide to troubleshoot common issues.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Target Product - Incomplete reaction. - Self-condensation of the β-dicarbonyl starting material. - Hydrolysis of starting materials or intermediates.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure the use of anhydrous solvents and reagents. - Optimize reaction temperature and time. - Consider a different base or catalyst to favor the desired reaction pathway.[1]
Complex Mixture of Products - Formation of multiple pyrimidine isomers. - Side reactions leading to various byproducts. - Decomposition of starting materials or product under harsh reaction conditions.- Control the stoichiometry of the reactants carefully. - Purify starting materials before use. - Employ milder reaction conditions (e.g., lower temperature, alternative catalyst).
Presence of a Major, Unidentified Impurity - A common byproduct for this type of reaction is the Michael adduct of the β-dicarbonyl compound with an α,β-unsaturated ketone intermediate. - In multicomponent reactions, Hantzsch-type dihydropyridine byproducts can form.[1]- Characterize the impurity using spectroscopic methods (NMR, MS) and chromatography (GC-MS, LC-MS). - Adjust the order of addition of reagents. For instance, adding the nitrogen source last may minimize its decomposition and side reactions.[1]
Difficulty in Product Purification - Byproducts with similar polarity to the desired product.- Optimize the recrystallization solvent system. - Employ column chromatography with a suitable stationary and mobile phase. - Consider derivatization of the crude product to facilitate separation, followed by removal of the derivatizing group.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and what are the expected byproducts?

The most common and established method for synthesizing 4-substituted pyrimidines is the Pinner synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine.[2][3][4] For this compound, a likely pathway is the reaction of ethyl acetoacetate with formamidine or a related N-C-N source.

Expected byproducts can arise from several side reactions:

  • Self-condensation of Ethyl Acetoacetate: This can lead to the formation of dehydroacetic acid and other related compounds, especially under basic conditions.

  • Incomplete Cyclization: Intermediates such as enamines or amidines of ethyl acetoacetate may remain in the reaction mixture if the cyclization is not complete.

  • Hydrolysis: If water is present in the reaction, hydrolysis of the starting ester or the amidine can occur, reducing the overall yield.[1]

Q2: How can I detect and characterize byproducts in my reaction mixture?

A combination of chromatographic and spectroscopic techniques is essential for the identification and characterization of byproducts:

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and get a preliminary idea of the number of components in the mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the product and can be used to resolve and isolate impurities.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compounds.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the analysis of less volatile and more polar compounds, providing molecular weight information for each component separated by the LC.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of the main product and any isolated byproducts.[7][8][9]

Q3: Are there any specific reaction conditions that can minimize byproduct formation?

Yes, optimizing the reaction conditions is key to minimizing byproducts:

  • Anhydrous Conditions: The presence of water can lead to hydrolysis of starting materials and intermediates. Using freshly dried solvents and reagents is critical.[1]

  • Temperature Control: Both excessively high and low temperatures can be detrimental. Higher temperatures might lead to decomposition and the formation of tars, while lower temperatures might result in an incomplete reaction. The optimal temperature should be determined experimentally.

  • Choice of Base/Catalyst: The nature and amount of the base or acid catalyst can significantly influence the reaction pathway. A systematic screening of different catalysts can help in identifying the most selective conditions.[1]

  • Stoichiometry and Order of Addition: Precise control over the molar ratios of the reactants is important. In some cases, the order in which the reactants are added can also affect the product distribution.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the condensation of ethyl acetoacetate and formamidine hydrochloride.

Materials:

  • Ethyl acetoacetate

  • Formamidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add ethyl acetoacetate dropwise at room temperature.

  • Add formamidine hydrochloride in one portion and heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and adjust the pH to acidic (around 5-6) with hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Protocol 2: HPLC Analysis of Reaction Mixture

This protocol provides a general method for the analysis of the reaction mixture to determine the purity of this compound and to detect any byproducts.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is commonly used for the separation of pyrimidine derivatives.

Procedure:

  • Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Inject the sample into the HPLC system.

  • Run a gradient elution, for example, starting from 5% B to 95% B over 20 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • The retention times and peak areas can be used to assess the purity and the relative amounts of the different components in the mixture.

Visualizations

Reaction_Pathway Ethyl Acetoacetate Ethyl Acetoacetate Intermediate Reaction Intermediate Ethyl Acetoacetate->Intermediate Byproduct1 Self-condensation Product Ethyl Acetoacetate->Byproduct1 Self-condensation Formamidine Formamidine Formamidine->Intermediate Product This compound Intermediate->Product Byproduct2 Incomplete Cyclization Product Intermediate->Byproduct2 Incomplete Reaction

Caption: Synthesis pathway of this compound and potential byproduct formation.

Troubleshooting_Workflow Start Reaction Issue (e.g., Low Yield) Analyze Analyze Reaction Mixture (TLC, HPLC, GC-MS) Start->Analyze Identify Identify Byproducts and Unreacted Starting Materials Analyze->Identify Optimize Optimize Reaction Conditions Identify->Optimize Solution1 Adjust Temperature/ Time Optimize->Solution1 Solution2 Change Solvent/ Catalyst Optimize->Solution2 Solution3 Purify Starting Materials Optimize->Solution3 Re-run Re-run Reaction Solution1->Re-run Solution2->Re-run Solution3->Re-run Success Successful Synthesis Re-run->Success

Caption: A logical workflow for troubleshooting issues in this compound synthesis.

References

optimizing solvent conditions for reactions involving 4-Hydroxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 4-Hydroxy-6-methylpyrimidine. The following sections offer guidance on optimizing solvent conditions, improving reaction yields, and preventing common side reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my reaction solvent. What should I do?

A1: Poor solubility is a common issue. This compound, also known as 6-Methyl-4-pyrimidinol, is a crystalline solid. Its solubility is influenced by the solvent's polarity and proticity. Based on data for structurally similar pyrimidine derivatives, a range of common laboratory solvents can be considered.

Qualitative Solubility of Structurally Similar Pyrimidines:

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleA good starting point for achieving high concentrations.
MethanolSolubleOften used in the synthesis of related pyrimidines.
EthanolSolubleA common solvent for recrystallization and reactions.
Ethyl AcetateSolubleA less polar option compared to alcohols.
Dichloromethane (DCM)SolubleSuitable for reactions requiring a non-protic solvent.
ChloroformSolubleSimilar to DCM, can be used in non-protic conditions.
AcetoneSolubleA polar aprotic solvent option.
WaterSparingly SolubleSolubility is expected to be low and pH-dependent.

Troubleshooting Steps:

  • Consult the Table: Start with solvents where similar compounds are known to be soluble, such as DMSO or methanol.

  • Gentle Heating: For less soluble systems, gentle heating can improve solubility. Always check the compound's stability at elevated temperatures.

  • Co-solvent System: If a single solvent is ineffective, a co-solvent system (e.g., a mixture of a good solvent like DMSO with a less polar co-solvent) can be employed to fine-tune the solvent properties.

  • pH Adjustment: For aqueous or protic solvent systems, the solubility of this compound can be pH-dependent. Adjusting the pH may enhance solubility, but be mindful of the stability of your reactants and products under acidic or basic conditions.

Q2: My reaction is giving a low yield. What are the common causes and how can I improve it?

A2: Low yields in reactions involving pyrimidine derivatives can stem from several factors.

Common Causes for Low Yield:

  • Suboptimal Solvent: The chosen solvent may not adequately solubilize the reactants or may not be suitable for the reaction mechanism.

  • Incorrect Stoichiometry: Inaccurate measurement of starting materials can lead to incomplete conversion.

  • Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to proceed to completion. Conversely, excessively high temperatures or prolonged reaction times can lead to product degradation.

  • Catalyst Issues: If a catalyst is used, it may be inactive or used in an insufficient amount.

  • Purity of Starting Materials: Impurities in the this compound or other reactants can interfere with the reaction.

Troubleshooting Steps:

  • Solvent Screening: If solubility is suspected to be the issue, perform small-scale test reactions in different solvents (refer to the solubility table above). Protic solvents like methanol and ethanol are often effective for pyrimidine synthesis.

  • Optimize Reaction Conditions: Systematically vary the temperature and reaction time, monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Verify Reagent Purity and Stoichiometry: Ensure all reagents are of high purity and that the molar ratios are correct.

  • Catalyst Optimization: If applicable, screen different catalysts or adjust the catalyst loading.

Q3: I am observing unexpected side products in my reaction. What are the likely side reactions?

A3: Side product formation is a frequent challenge in pyrimidine chemistry. The specific side products will depend on the reaction being performed. For instance, in reactions like the Biginelli synthesis, which involves a pyrimidine core, Hantzsch-type dihydropyridine byproducts can form. For reactions involving the hydroxyl group of this compound, incomplete reaction or reaction at one of the ring nitrogens could be a possibility.

Troubleshooting Steps:

  • Control Reaction Temperature: Higher temperatures can sometimes favor the formation of side products. Running the reaction at a lower temperature may improve selectivity.

  • Order of Addition: The sequence in which reagents are added can influence the reaction pathway.

  • Purification: If side products are unavoidable, optimize the purification method (e.g., recrystallization from a suitable solvent like ethanol, or column chromatography) to isolate the desired product.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening

This protocol provides a framework for identifying a suitable solvent for a reaction involving this compound.

Materials:

  • This compound

  • Other reactants as required by the specific reaction

  • A selection of solvents (e.g., DMSO, Methanol, Ethanol, Ethyl Acetate, Dichloromethane, Acetone)

  • Small reaction vials (e.g., 1-dram vials) with stir bars

  • Heating and stirring plate

  • TLC plates and developing chamber

Procedure:

  • To a series of labeled reaction vials, add a small, accurately weighed amount of this compound and any other solid reactants.

  • Add a measured volume of a different test solvent to each vial to achieve the desired reaction concentration.

  • Stir the mixtures at room temperature and observe the solubility of the starting materials.

  • If starting materials are not fully dissolved, gently heat the vials while stirring and observe for dissolution. Note the temperature at which dissolution occurs.

  • Add any liquid reactants to the vials.

  • Heat the reactions to the desired temperature and monitor their progress over time using TLC.

  • Analyze the TLC plates for the consumption of starting materials and the formation of the desired product and any byproducts.

  • Based on the solubility and reaction outcome, select the optimal solvent for a larger-scale reaction.

Visualizations

experimental_workflow Solvent Screening and Optimization Workflow cluster_screening Solvent Screening cluster_optimization Reaction Optimization start Define Reaction & Reactants select_solvents Select Diverse Solvents (Polar, Nonpolar, Protic, Aprotic) start->select_solvents small_scale Run Small-Scale Test Reactions select_solvents->small_scale monitor_tlc Monitor by TLC small_scale->monitor_tlc analyze Analyze Solubility & Product Formation monitor_tlc->analyze best_solvent Select Best Solvent(s) analyze->best_solvent optimize_conditions Optimize Temperature, Concentration, & Time best_solvent->optimize_conditions workup Develop Workup & Purification Protocol optimize_conditions->workup scale_up Scale-Up Reaction workup->scale_up

Caption: Workflow for solvent screening and reaction optimization.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Reaction Yield check_solubility Are all reactants fully dissolved? start->check_solubility yes_solubility Yes check_solubility->yes_solubility Yes no_solubility No check_solubility->no_solubility No check_conditions Are reaction conditions (T, t) optimized? yes_solubility->check_conditions change_solvent Change Solvent or Use Co-solvent System no_solubility->change_solvent change_solvent->check_solubility yes_conditions Yes check_conditions->yes_conditions Yes no_conditions No check_conditions->no_conditions No check_reagents Are reagents pure and stoichiometry correct? yes_conditions->check_reagents optimize_conditions Vary Temperature and Reaction Time no_conditions->optimize_conditions optimize_conditions->check_conditions yes_reagents Yes check_reagents->yes_reagents Yes no_reagents No check_reagents->no_reagents No final_review Review Literature for Alternative Procedures yes_reagents->final_review purify_reagents Purify Reagents & Verify Stoichiometry no_reagents->purify_reagents purify_reagents->start

Caption: Decision tree for troubleshooting low reaction yields.

preventing degradation of 4-Hydroxy-6-methylpyrimidine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-Hydroxy-6-methylpyrimidine during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.

Troubleshooting Guides

This section addresses specific issues you may encounter during the storage and handling of this compound in a question-and-answer format.

Issue Question Possible Causes & Solutions
Compound Discoloration My solid this compound has developed a yellowish or brownish tint over time. What could be the cause?Possible Causes: Oxidation: Exposure to air and/or light can lead to oxidative degradation.Contamination: Contamination from improper handling or storage can introduce impurities that cause discoloration.Solutions: Storage: Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).Handling: Handle the compound in a controlled environment, minimizing exposure to ambient air and light. Use clean spatulas and equipment.
Decreased Purity/Assay I've noticed a decrease in the purity of my this compound sample upon re-analysis. Why is this happening?Possible Causes: Hydrolysis: The presence of moisture can lead to the hydrolytic degradation of the pyrimidine ring.Thermal Degradation: Elevated storage temperatures can accelerate degradation.Solutions: Drying: Ensure the compound is thoroughly dried before long-term storage. Store in a desiccator.Temperature Control: Store the solid compound at the recommended temperature of 2-8°C for short-term and -20°C for long-term storage.
Inconsistent Experimental Results My experiments using this compound are giving inconsistent results. Could storage be a factor?Possible Causes: Solution Instability: The compound may be degrading in the solvent used for your experiments. Pyrimidine derivatives can be unstable in certain solvents, such as DMSO, over time.[1]Freeze-Thaw Cycles: Repeatedly freezing and thawing of stock solutions can lead to degradation and precipitation.Solutions: Fresh Solutions: Prepare solutions fresh for each experiment whenever possible.[1]Aliquoting: If you need to store solutions, aliquot them into single-use volumes to avoid multiple freeze-thaw cycles.[1]Solvent Selection: If instability in the solvent is suspected, perform a preliminary stability study in your chosen solvent. Consider using anhydrous, high-purity solvents.[1]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture. For short-term storage (weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), it is best to store it at -20°C in a desiccated environment.

Q2: How should I store solutions of this compound?

A2: The stability of this compound in solution is dependent on the solvent, concentration, and storage conditions. It is highly recommended to prepare solutions fresh for each use. If storage is necessary, aliquot the solution into single-use vials, protect from light, and store at -20°C or -80°C. Be aware that some pyrimidine derivatives can degrade in DMSO, a common solvent for stock solutions.[1]

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemistry of similar pyrimidine compounds, the most probable non-enzymatic degradation pathways during storage are:

  • Oxidation: The pyrimidine ring can be susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of N-oxides or ring-opened products.

  • Hydrolysis: In the presence of moisture, the pyrimidine ring can undergo hydrolytic cleavage. This process can be accelerated by acidic or basic conditions.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of photoproducts such as pyrimidine hydrates or dimers.[2][3]

Q4: How can I check the stability of my this compound sample?

A4: The stability of your sample can be assessed by performing a stability-indicating assay using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from any degradation products and allow for their quantification. A decrease in the peak area of the parent compound and the appearance of new peaks over time indicate degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[4][5][6]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV or LC-MS system

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH.

    • Analyze by HPLC-UV or LC-MS.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl.

    • Analyze by HPLC-UV or LC-MS.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Analyze by HPLC-UV or LC-MS.

  • Thermal Degradation:

    • Keep a solid sample of the compound in an oven at 60°C for 48 hours.

    • Dissolve the stressed sample in the initial solvent and analyze by HPLC-UV or LC-MS.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • Analyze the stressed samples by HPLC-UV or LC-MS.

  • Analysis: For each condition, compare the chromatogram of the stressed sample with that of an unstressed control solution. Calculate the percentage degradation and identify the major degradation products.

Protocol 2: Real-Time Stability Testing

Objective: To determine the long-term stability of this compound under recommended storage conditions.

Materials:

  • Multiple batches of this compound

  • Appropriate storage containers (e.g., amber glass vials)

  • Controlled environment chambers (e.g., 2-8°C/ambient humidity and -20°C/low humidity)

  • HPLC-UV or LC-MS system

Methodology:

  • Sample Preparation: Package samples from at least three different batches in the proposed storage containers.

  • Storage: Place the samples in the controlled environment chambers under the following conditions:

    • Long-term: 2-8°C or -20°C

    • Accelerated: 25°C/60% RH or 40°C/75% RH (for predicting long-term stability)

  • Testing Schedule: Pull samples at predetermined time points. For long-term studies, a typical schedule is 0, 3, 6, 9, 12, 18, 24, and 36 months.[7] For accelerated studies, time points are typically 0, 1, 3, and 6 months.[7]

  • Analysis: At each time point, analyze the samples for purity, assay, and the presence of degradation products using a validated stability-indicating HPLC method.

  • Data Evaluation: Evaluate the data for any trends in degradation. The shelf-life or retest period can be established based on the time it takes for the compound to degrade to a predefined acceptance limit.

Visualizations

cluster_pathway Potential Degradation Pathways A This compound B Oxidation (e.g., N-oxides, ring opening) A->B  Air, Light C Hydrolysis (Ring cleavage) A->C  Moisture (H₂O)  (Acid/Base catalyzed) D Photodegradation (e.g., Hydrates, Dimers) A->D  UV Light

Caption: Potential degradation pathways for this compound.

cluster_troubleshooting Troubleshooting Storage Issues Start Observe Degradation (e.g., discoloration, low purity) CheckStorage Review Storage Conditions Start->CheckStorage CheckHandling Review Handling Procedures Start->CheckHandling CheckSolvent Review Solution Preparation and Storage Start->CheckSolvent InertAtmosphere Store under Inert Gas (Ar, N₂) CheckStorage->InertAtmosphere TempControl Ensure Proper Temperature (2-8°C or -20°C) CheckStorage->TempControl LightProtection Use Amber Vials CheckStorage->LightProtection MoistureControl Store in Desiccator CheckStorage->MoistureControl CheckHandling->LightProtection FreshSolutions Prepare Solutions Fresh CheckSolvent->FreshSolutions Aliquot Aliquot Stock Solutions CheckSolvent->Aliquot PurityCheck Re-analyze Purity (HPLC/LC-MS) InertAtmosphere->PurityCheck TempControl->PurityCheck LightProtection->PurityCheck MoistureControl->PurityCheck FreshSolutions->PurityCheck Aliquot->PurityCheck

Caption: Troubleshooting workflow for storage-related degradation issues.

cluster_workflow Experimental Workflow for Stability Assessment Start Obtain this compound (min. 3 batches) ForcedDeg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->ForcedDeg SetupRealTime Set up Real-Time & Accelerated Stability Studies Start->SetupRealTime DevelopMethod Develop Stability-Indicating Analytical Method (e.g., HPLC) ForcedDeg->DevelopMethod AnalyzeSamples Analyze Samples for Purity, Assay, and Degradants DevelopMethod->AnalyzeSamples PullSamples Pull Samples at Scheduled Time Points SetupRealTime->PullSamples PullSamples->AnalyzeSamples EvaluateData Evaluate Data and Determine Degradation Rate AnalyzeSamples->EvaluateData Conclusion Establish Retest Period/ Shelf-Life and Storage Conditions EvaluateData->Conclusion

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Enhancing the Reaction Rate of 4-Hydroxy-6-methylpyrimidine Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the condensation reaction for synthesizing 4-Hydroxy-6-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis of 4,6-dihydroxy-2-methylpyrimidine, a related compound, is commonly achieved through the condensation of acetamidinium chloride and diethyl malonate in a suitable solvent like absolute methanol.

Q2: My reaction is very slow. What are the primary factors I should investigate to increase the reaction rate?

Several factors can be optimized to enhance the reaction rate:

  • Catalyst Selection: The choice of catalyst is crucial. Both acid and base catalysts can be employed. Strong bases like sodium hydroxide, potassium hydroxide, and cesium hydroxide have been shown to be effective.[1] Lewis acids and organocatalysts can also accelerate the reaction.

  • Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to decomposition of reactants or products.

  • Solvent: The choice of solvent can impact reactant solubility and reaction rate. While ethanol is commonly used, exploring other solvents or even solvent-free conditions may improve the reaction rate and yield.[2]

  • Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times from hours to minutes.[2][3]

Q3: I am observing a low yield of the desired product. What could be the causes and how can I improve it?

Low yield can be attributed to several factors:

  • Suboptimal Reaction Conditions: As with a slow reaction rate, the choice of catalyst, temperature, and solvent plays a significant role in the final yield.

  • Purity of Reactants: Impurities in the starting materials can inhibit the reaction or lead to the formation of side products. Ensure all reactants are of high purity.

  • Incomplete Reaction: If the reaction has not gone to completion, you may need to extend the reaction time or increase the temperature. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TTLC) is recommended.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product. Adjusting the stoichiometry of the reactants or changing the catalyst may help to suppress side reactions.[3]

Q4: What are some alternative, modern methods to synthesize pyrimidines that might offer a faster reaction rate?

Modern synthetic methods that can offer enhanced reaction rates include:

  • Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times. For example, some Biginelli reactions can be completed in 2-5 minutes under microwave irradiation.[2]

  • Iridium-Catalyzed Multicomponent Synthesis: This method can provide high yields under specific conditions.[2][4]

  • Grindstone Chemistry: This solvent-free technique involves grinding the reactants together with a catalyst, which can lead to higher yields and is environmentally friendly.[5][6]

  • Copper-Catalyzed Annulation: The use of copper catalysts in a [3+3] annulation reaction with saturated ketones is another efficient method.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Slow or Stalled Reaction Inefficient catalystScreen different catalysts (e.g., strong bases like NaOH, KOH; Lewis acids; or specialized catalysts like Iridium or Copper complexes).[1][3][4]
Suboptimal temperatureGradually increase the reaction temperature while monitoring for any product decomposition.
Poor reactant solubilityExperiment with different solvents to ensure all reactants are well-dissolved.
Low Product Yield Incomplete reactionIncrease reaction time or temperature. Monitor reaction progress via TLC.
Impure reactantsPurify starting materials before the reaction.
Formation of side productsAdjust the stoichiometry of reactants. A different catalyst might also improve selectivity.[3]
Difficulty in Product Purification Presence of unreacted starting materialsOptimize reaction conditions to drive the reaction to completion.
Formation of closely related byproductsEmploy chromatographic purification methods like column chromatography.

Comparative Data on Pyrimidine Synthesis Methods

The following table summarizes quantitative data for different pyrimidine synthesis methodologies, providing a comparison of their efficiency.

Method Key Reagents Catalyst Solvent Reaction Time Temperature Yield (%) Reference
Pinner Synthesis Urea, AcetylacetoneHydrogen ChlorideMethanol3 hours52°C90.2%[2]
Biginelli Reaction Benzaldehyde, Ethyl Acetoacetate, UreaBenzyltriethylammonium ChlorideSolvent-free30-45 minutes100°C>85%[2]
Iridium-Catalyzed Multicomponent Synthesis Amidines, AlcoholsPN5P-Ir-pincer complexTolueneNot Specified150°CUp to 93%[2][4]
Microwave-Assisted Synthesis Aldehyde, Ethyl Acetoacetate, Urea/ThioureaSulfamic AcidSolvent-free2-5 minutesNot Specified (300W)88-95%[2]
Grindstone Chemistry Benzaldehyde, Ethylacetoacetate, Urea/ThioureaCuCl₂·2H₂OSolvent-free2-5 minutesRoom TemperatureHigh[5][6]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Pyrimidine Derivatives

Materials:

  • Aldehyde (1.0 eq)

  • β-ketoester (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Catalyst (e.g., sulfamic acid, 1-5 mol%)

  • Ethanol (optional, for reactions not under solvent-free conditions)

Procedure:

  • In a microwave-safe reaction vessel, combine the aldehyde, β-ketoester, and urea/thiourea.

  • Add the catalyst. If not running solvent-free, add ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).[3]

  • After completion, cool the vessel to room temperature.

  • If a precipitate forms, filter the solid product and wash it with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.

  • Collect the solid by filtration and recrystallize from a suitable solvent to obtain the pure product.[3]

Protocol 2: Iridium-Catalyzed Multicomponent Synthesis

Materials:

  • Amidine hydrochloride (1.0 eq)

  • Primary alcohol (1.3 eq)

  • Secondary alcohol (1.5 eq)

  • Cu(OAc)₂ (0.1 eq)

  • KOH (3.0 eq)

  • Anhydrous toluene

Procedure:

  • To a reaction tube equipped with a magnetic stir bar, add the amidine hydrochloride, primary alcohol, secondary alcohol, Cu(OAc)₂, and KOH.

  • Add anhydrous toluene to the mixture.

  • Stir the reaction mixture at 110 °C for 24 hours under an air atmosphere.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrimidine derivative.[3]

Visualizations

Experimental_Workflow_Microwave_Synthesis reagents Mix Reactants: Aldehyde, β-ketoester, Urea/Thiourea, Catalyst microwave Microwave Irradiation (e.g., 100-120°C, 5-15 min) reagents->microwave 1 cooling Cool to Room Temperature microwave->cooling 2 workup Workup: Precipitation/Filtration cooling->workup 3 purification Purification: Recrystallization workup->purification 4 product Pure Pyrimidine Product purification->product 5

Caption: Workflow for Microwave-Assisted Pyrimidine Synthesis.

Troubleshooting_Logic_Slow_Reaction start Problem: Slow Reaction Rate check_temp Is Temperature Optimal? start->check_temp increase_temp Action: Increase Temperature check_temp->increase_temp No check_catalyst Is Catalyst Efficient? check_temp->check_catalyst Yes increase_temp->check_catalyst change_catalyst Action: Screen Different Catalysts check_catalyst->change_catalyst No check_solvent Are Reactants Soluble? check_catalyst->check_solvent Yes change_catalyst->check_solvent change_solvent Action: Change Solvent or Use Solvent-Free Conditions check_solvent->change_solvent No monitor Monitor Progress (TLC) check_solvent->monitor Yes change_solvent->monitor

Caption: Troubleshooting Logic for a Slow Pyrimidine Condensation.

References

Validation & Comparative

A Comparative Analysis of 4-Hydroxy-6-methylpyrimidine and 2-amino-4-hydroxy-6-methylpyrimidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at Two Structurally Similar Pyrimidine Derivatives, Highlighting Key Differences in Their Physicochemical Properties, Synthesis, and Biological Potential.

In the landscape of heterocyclic chemistry, pyrimidine scaffolds are of paramount importance, forming the core of numerous biologically active molecules. This guide provides a detailed comparative analysis of two closely related pyrimidine derivatives: 4-Hydroxy-6-methylpyrimidine and 2-amino-4-hydroxy-6-methylpyrimidine. Both compounds, existing predominantly in their tautomeric pyrimidone forms, serve as valuable building blocks in medicinal chemistry. This report outlines their key physicochemical properties, synthesis methodologies, and available biological activity data to assist researchers, scientists, and drug development professionals in their potential applications.

Physicochemical Properties: A Tabular Comparison

The introduction of an amino group at the C2 position of the pyrimidine ring in 2-amino-4-hydroxy-6-methylpyrimidine significantly alters its physicochemical properties compared to this compound. These differences are crucial for considerations in synthetic chemistry and drug design, impacting factors such as solubility, reactivity, and intermolecular interactions.

PropertyThis compound2-amino-4-hydroxy-6-methylpyrimidine
Synonyms 6-methylpyrimidin-4(3H)-one, 6-Methyl-4-pyrimidinol2-amino-6-methylpyrimidin-4(1H)-one, 6-Methylisocytosine
CAS Number 3524-87-63977-29-5
Molecular Formula C₅H₆N₂OC₅H₇N₃O
Molecular Weight 110.11 g/mol 125.13 g/mol
Melting Point 145-150 °C>300 °C[1]
Solubility in Water High solubility[2]Insoluble[3][4], though some sources suggest high solubility in polar solvents[5]
Predicted pKa 9.46 ± 0.4010.03 ± 0.50[1]
Appearance White to off-white solidWhite to cream crystalline powder

Synthesis and Experimental Protocols

The synthesis of both pyrimidine derivatives can be achieved through well-established condensation reactions. Below are detailed experimental protocols for their preparation.

Synthesis of this compound (as 6-Methyluracil)

A common synthetic route to this compound is through the condensation of ethyl acetoacetate with urea.

Protocol:

  • In a suitable reaction vessel, combine 1.33 moles of finely powdered urea with 1.23 moles of ethyl acetoacetate.

  • Add 25 mL of absolute ethanol and ten drops of concentrated hydrochloric acid to the mixture.

  • Mix the reagents thoroughly.

  • Cover the reaction vessel loosely and place it in a vacuum desiccator over concentrated sulfuric acid.

  • Allow the reaction to proceed until crystallization is complete.

  • Collect the precipitated product by filtration, wash with cold water, followed by alcohol and ether.

  • Air-dry the final product, 6-methyluracil (a tautomer of this compound).

For purification, the crude product can be recrystallized from glacial acetic acid.[6]

Synthesis of 2-amino-4-hydroxy-6-methylpyrimidine

The synthesis of 2-amino-4-hydroxy-6-methylpyrimidine is typically achieved via the Biginelli reaction, a one-pot multicomponent condensation.[3][7][8][9]

Protocol:

  • Prepare a solution of sodium ethoxide by dissolving 1 gram-atom of sodium in 250 mL of anhydrous ethanol in a round-bottomed flask equipped with a reflux condenser.

  • After the sodium has completely dissolved, cool the solution and add 1 mole of ethyl acetoacetate.

  • In a separate flask, prepare another solution of sodium ethoxide with the same concentrations.

  • To the second solution, add 1.02 moles of guanidine hydrochloride.

  • Separate the precipitated sodium chloride by filtration.

  • Add the clear filtrate containing guanidine to the solution of ethyl sodiocyanoacetate.

  • Heat the mixture under reflux for 2 hours.

  • Evaporate the mixture to dryness.

  • Dissolve the solid product in 325 mL of boiling water and acidify with 67 mL of glacial acetic acid.

  • Upon cooling, the product, 2-amino-4-hydroxy-6-methylpyrimidine, will precipitate as yellow needles.

Spectroscopic Analysis: A Comparative Overview

Spectroscopic data is essential for the structural elucidation and characterization of these compounds.

¹H and ¹³C NMR Spectroscopy

General Workflow for NMR Analysis:

cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Weigh 5-10 mg of Pyrimidine Derivative Solvent Dissolve in 0.5-0.7 mL of Deuterated Solvent (e.g., DMSO-d6) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert into NMR Spectrometer Tube->Spectrometer Acquire1D Acquire 1D Spectra (¹H and ¹³C) Spectrometer->Acquire1D Acquire2D Acquire 2D Spectra (COSY, HSQC, HMBC) if needed Acquire1D->Acquire2D Process Process Spectra (Fourier Transform, Phasing, Baseline Correction) Acquire2D->Process Integrate Integrate ¹H Signals Process->Integrate Assign Assign Signals to Protons and Carbons Integrate->Assign

Caption: Workflow for NMR Spectroscopic Analysis of Pyrimidine Derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in the molecules.

General Protocol for FTIR Analysis (KBr Pellet Method):

  • Thoroughly grind approximately 1-2 mg of the pyrimidine sample with 150-200 mg of dry potassium bromide (KBr) in an agate mortar.

  • Transfer the finely ground powder to a pellet-forming die.

  • Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Characteristic FTIR Peaks:

  • This compound:

    • N-H stretching vibrations (around 3200-3400 cm⁻¹)

    • C=O stretching (around 1650-1700 cm⁻¹)

    • C=C and C=N ring stretching (around 1500-1600 cm⁻¹)

    • C-H stretching from the methyl group (around 2850-2950 cm⁻¹)

  • 2-amino-4-hydroxy-6-methylpyrimidine:

    • N-H stretching from the amino group (two bands typically in the 3300-3500 cm⁻¹ range)[10]

    • C=O stretching (around 1650-1700 cm⁻¹)[10]

    • C=C and C=N ring stretching (around 1500-1600 cm⁻¹)[10]

    • N-H bending of the amino group (around 1600-1650 cm⁻¹)

    • C-H stretching from the methyl group (around 2850-2950 cm⁻¹)[10]

Biological Activity: A Comparative Perspective

While direct comparative studies on the biological activities of this compound and 2-amino-4-hydroxy-6-methylpyrimidine are limited, the existing literature on their derivatives suggests potential applications in various therapeutic areas. Pyrimidine derivatives are known to possess a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

The presence of the amino group in 2-amino-4-hydroxy-6-methylpyrimidine provides an additional site for hydrogen bonding and chemical modification, which can significantly influence its biological activity compared to its non-aminated counterpart. For instance, derivatives of 2-aminopyrimidines have been investigated as potential anticancer agents.

General Workflow for Cytotoxicity Assay (MTT Assay):

cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay Seed Seed cancer cells in a 96-well plate Incubate1 Incubate for 24 hours Seed->Incubate1 Treat Treat cells with various concentrations of pyrimidine derivatives Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 AddMTT Add MTT solution to each well Incubate2->AddMTT Incubate3 Incubate for 4 hours AddMTT->Incubate3 AddSolvent Add solubilization solvent (e.g., DMSO) Incubate3->AddSolvent Read Measure absorbance at ~570 nm AddSolvent->Read

Caption: General workflow for assessing the cytotoxicity of pyrimidine derivatives using the MTT assay.

Conclusion

This compound and 2-amino-4-hydroxy-6-methylpyrimidine, while structurally similar, exhibit distinct physicochemical properties that influence their synthesis, handling, and potential biological applications. The presence of the 2-amino group in the latter compound significantly increases its melting point and alters its solubility profile, while also providing an additional reactive site for further chemical modifications. Although direct comparative biological data is scarce, the extensive research on pyrimidine derivatives suggests that both compounds are valuable scaffolds for the development of novel therapeutic agents. Further head-to-head studies are warranted to fully elucidate their comparative biological potential. This guide provides a foundational understanding to aid researchers in the selection and application of these versatile building blocks.

References

comparing the biological efficacy of different 4-Hydroxy-6-methylpyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Efficacy of 4-Hydroxy-6-methylpyrimidine Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This guide provides a comparative analysis of the biological efficacy of different this compound derivatives, supported by experimental data and detailed methodologies to aid researchers in drug discovery and development.

Antimicrobial Activity

Derivatives of this compound have been investigated for their potential as antimicrobial agents against various bacterial and fungal strains. The following table summarizes the in vitro antimicrobial activity of a series of heterocyclic derivatives synthesized from 2-amino-4-hydroxy-6-methyl pyrimidine.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundStaphylococcus aureus (Gram-positive) Inhibition Zone (mm)Escherichia coli (Gram-negative) Inhibition Zone (mm)
Oxazepine derivative (3)1311
Oxazepine derivative (4)1512
Oxazepine derivative (5)1411
β-lactam derivative (6)1815
Imidazolidine derivative (7)1613
Imidazolidine derivative (8)1714
Thiazolidine derivative (9)1916
Tetrazole derivative (10)2017

Data synthesized from a study on heterocyclic derivatives of 2-amino-4-hydroxy-6-methyl pyrimidine.[1][2]

Experimental Protocol: Agar Well Diffusion Assay

The antimicrobial activity summarized in Table 1 was determined using the agar well diffusion method. A standardized bacterial suspension (0.5 McFarland) was uniformly spread onto Mueller-Hinton agar plates. Wells of 6 mm diameter were then punched into the agar, and a fixed concentration of each test compound dissolved in a suitable solvent (e.g., DMSO) was added to the wells. The plates were incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each well was measured in millimeters to determine the antimicrobial activity.[1][2]

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Analysis start Bacterial Culture suspension Standardized Suspension (0.5 McFarland) start->suspension spread Inoculate Plates suspension->spread plates Mueller-Hinton Agar Plates well Create Wells plates->well spread->plates add_compound Add Test Compound well->add_compound incubate Incubate at 37°C for 24h add_compound->incubate measure Measure Inhibition Zone incubate->measure

General workflow for the agar well diffusion assay.

Anticancer and Cytotoxic Activity

Several this compound derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The data presented below highlights the potential of these compounds as anticancer agents.

Table 2: Cytotoxic Activity of 4-Hydroxychromenyl Arylmethyl-6-hydroxypyrimidine-2,4-dione Derivatives

CompoundCell LineCC50 (µg/mL)
5aHep-215.6
5aVero31.2
Acyclovir (Control)Hep-231.2
Acyclovir (Control)Vero62.5

Data from a study evaluating the cytotoxic and antiviral activities of synthesized 4-hydroxychromenyl arylmethyl-6-hydroxypyrimidine-2,4-dione derivatives.[3]

Table 3: Antiproliferative Activity of Indolyl-Pyrimidine Hybrids

CompoundMCF-7 IC50 (µM)HepG2 IC50 (µM)HCT-116 IC50 (µM)
4g5.15.026.6
5-FU (Control)6.87.28.5
Erlotinib (Control)5.56.17.3

Data from a study on the design and synthesis of novel indolyl-pyrimidine derivatives as potential EGFR inhibitors.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the compounds listed in Tables 2 and 3 was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for another 48-72 hours. After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow the formation of formazan crystals. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 or CC50 values were calculated from the dose-response curves.

mtt_assay_workflow cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 treatment Add test compounds incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilization Add solubilization solution incubation3->solubilization read_absorbance Measure absorbance solubilization->read_absorbance data_analysis Calculate IC50/CC50 read_absorbance->data_analysis

Workflow of the MTT assay for cytotoxicity assessment.

Enzyme Inhibition

Certain pyrimidine derivatives have been shown to inhibit the activity of various enzymes, indicating their therapeutic potential for a range of diseases.

Table 4: Enzyme Inhibitory Activity of Novel Pyrimidine Derivatives

CompoundhCA I Ki (nM)hCA II Ki (nM)AChE Ki (nM)BChE Ki (nM)α-glycosidase Ki (nM)
Derivative 139.16 ± 7.7018.21 ± 3.6633.15 ± 4.8531.96 ± 8.2417.37 ± 1.11
Derivative 2144.62 ± 26.98136.35 ± 21.4852.98 ± 19.8669.57 ± 21.27253.88 ± 39.91
Positive ControlVaries by enzymeVaries by enzymeVaries by enzymeVaries by enzymeVaries by enzyme

Data from a study investigating novel pyrimidine derivatives as inhibitors of metabolic enzymes.[5]

Experimental Protocol: Enzyme Inhibition Assay (General)

The enzyme inhibitory activity was determined using spectrophotometric methods. The assay mixture typically contained a buffer solution, the specific enzyme, the substrate, and the test compound at various concentrations. The reaction was initiated by the addition of the substrate, and the change in absorbance was monitored over time. The initial reaction rates were calculated, and the inhibition constants (Ki) were determined by analyzing the data using appropriate kinetic models, such as Michaelis-Menten kinetics and Lineweaver-Burk plots.

Signaling Pathway Implication: EGFR Inhibition

Some indolyl-pyrimidine derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

egfr_pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation Pyrimidine Indolyl-Pyrimidine Derivative Pyrimidine->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Inhibition of the EGFR signaling pathway by indolyl-pyrimidine derivatives.

The data presented in this guide demonstrates the significant potential of this compound derivatives across various therapeutic areas. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers aiming to explore and develop novel drugs based on this versatile chemical scaffold. Further investigations into the structure-activity relationships and mechanisms of action will be crucial for optimizing the efficacy and safety of these promising compounds.

References

Illuminating the Molecular Blueprint: A Spectroscopic Validation of 4-Hydroxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, the unequivocal structural confirmation of heterocyclic compounds is paramount. This guide provides a comprehensive spectroscopic validation of 4-Hydroxy-6-methylpyrimidine, a key building block in medicinal chemistry. Through a comparative analysis with structurally related alternatives—4-methylpyrimidine and 2-amino-4-hydroxy-6-methylpyrimidine—this document offers researchers, scientists, and drug development professionals a detailed guide to its structural elucidation using a suite of spectroscopic techniques.

The structural integrity of this compound is scrutinized through Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The collective data from these methods provide a detailed molecular fingerprint, confirming its atomic connectivity and functional group arrangement. A crucial aspect of its structure, the keto-enol tautomerism inherent to hydroxypyrimidines, is also explored, as this equilibrium significantly influences its chemical reactivity and spectroscopic characteristics.

Comparative Spectroscopic Analysis

To provide a robust validation, the spectroscopic data for this compound are juxtaposed with those of 4-methylpyrimidine, which lacks the hydroxyl group, and 2-amino-4-hydroxy-6-methylpyrimidine, which introduces an additional amino substituent. This comparison highlights the distinct spectral features arising from the specific functional groups and their influence on the pyrimidine ring's electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data Comparison

CompoundSolventChemical Shifts (δ, ppm) and Multiplicities
This compound DMSO-d₆~12.5 (br s, 1H, OH/NH), ~6.0 (s, 1H, H5), ~2.2 (s, 3H, CH₃)
4-Methylpyrimidine CDCl₃9.09 (s, 1H, H2), 8.58 (d, 1H, H6), 7.20 (d, 1H, H5), 2.54 (s, 3H, CH₃)[1]
2-Amino-4-hydroxy-6-methylpyrimidine DMSO-d₆~10.5 (br s, 1H, OH/NH), ~6.5 (br s, 2H, NH₂), ~5.4 (s, 1H, H5), ~2.1 (s, 3H, CH₃)

¹³C NMR Spectral Data Comparison

CompoundSolventChemical Shifts (δ, ppm)
This compound DMSO-d₆~165 (C4), ~158 (C6), ~155 (C2), ~105 (C5), ~23 (CH₃)
4-Methylpyrimidine CDCl₃167.9 (C4), 158.4 (C2), 157.0 (C6), 119.4 (C5), 24.1 (CH₃)
2-Amino-4-hydroxy-6-methylpyrimidine -164.0 (C4), 162.5 (C2), 158.0 (C6), 85.0 (C5), 23.0 (CH₃)

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show a broad singlet for the exchangeable proton (OH or NH due to tautomerism), a singlet for the proton at the 5-position, and a singlet for the methyl protons. In comparison, 4-methylpyrimidine displays distinct signals for all three aromatic protons. The presence of the amino group in 2-amino-4-hydroxy-6-methylpyrimidine introduces an additional broad singlet for the NH₂ protons and shifts the other resonances. The ¹³C NMR data further corroborates these structural differences, with the chemical shifts of the ring carbons being particularly sensitive to the nature of the substituents.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule.

Key FTIR Absorption Bands (cm⁻¹)

CompoundO-H/N-H StretchC=O StretchC=N/C=C StretchC-H Stretch
This compound ~3200-2800 (broad)~1680~1600, ~1550~2950
4-Methylpyrimidine --~1580, ~1550~3050, ~2950
2-Amino-4-hydroxy-6-methylpyrimidine ~3400-3100 (multiple bands)~1660~1620, ~1580~2960

The broad absorption in the high-frequency region of the FTIR spectrum for this compound is characteristic of the O-H or N-H stretching vibrations involved in hydrogen bonding, a consequence of its tautomeric nature. The strong band around 1680 cm⁻¹ is indicative of a carbonyl (C=O) group, supporting the presence of the keto tautomer. 4-methylpyrimidine lacks these features but shows characteristic aromatic C-H and ring stretching vibrations. 2-amino-4-hydroxy-6-methylpyrimidine exhibits distinct N-H stretching bands for the amino group in addition to the features of the hydroxypyrimidine core.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound C₅H₆N₂O110.11110 (M⁺), 82, 67, 42
4-Methylpyrimidine C₅H₆N₂94.1194 (M⁺), 93, 67, 40
2-Amino-4-hydroxy-6-methylpyrimidine C₅H₇N₃O125.13125 (M⁺), 83, 68, 43

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 110. Common fragmentation pathways likely involve the loss of CO and subsequent ring fragmentation. The molecular weights of the alternatives, 94 for 4-methylpyrimidine and 125 for 2-amino-4-hydroxy-6-methylpyrimidine, are consistent with their respective elemental compositions and show distinct fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.

UV-Vis Absorption Maxima (λ_max)

CompoundSolventλ_max (nm)
This compound Ethanol~210, ~295
4-Methylpyrimidine -~243
2-Amino-4-hydroxy-6-methylpyrimidine -~230, ~280

The UV-Vis spectrum of this compound in ethanol is expected to exhibit two main absorption bands corresponding to π → π* transitions within the pyrimidine ring. The position of these bands is influenced by the presence of the hydroxyl and methyl groups. The comparison with 4-methylpyrimidine and 2-amino-4-hydroxy-6-methylpyrimidine demonstrates the effect of these substituents on the electronic structure of the pyrimidine chromophore.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic experiments.

NMR Spectroscopy

A sample of approximately 10-20 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

FTIR Spectroscopy

Solid samples are prepared as KBr pellets by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, spectra can be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI-MS, the sample is introduced into the ion source, where it is bombarded with high-energy electrons (typically 70 eV). For ESI-MS, the sample is dissolved in a suitable solvent and infused into the spectrometer.

UV-Vis Spectroscopy

A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically over a wavelength range of 200-400 nm, with the pure solvent used as a reference.

Visualizing the Validation Process

The following diagrams illustrate the workflow for spectroscopic validation and the tautomeric equilibrium of this compound.

Spectroscopic_Validation_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Final Validation Compound This compound NMR NMR (1H, 13C) Compound->NMR FTIR FTIR Compound->FTIR MS Mass Spectrometry Compound->MS UV_Vis UV-Vis Compound->UV_Vis Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure UV_Vis->Structure Tautomerism Tautomerism Analysis Structure->Tautomerism Comparison Comparison with Alternatives Structure->Comparison Validation Validated Structure Tautomerism->Validation Comparison->Validation

Caption: Workflow for the spectroscopic validation of this compound.

Caption: Keto-enol tautomerism of this compound.

References

alternative synthesis routes for 4-Hydroxy-6-methylpyrimidine: a comparative study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 4-Hydroxy-6-methylpyrimidine is a key intermediate in the synthesis of various biologically active compounds. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance. This guide provides a comparative analysis of prominent synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthesis Routes

The synthesis of this compound can be approached through several distinct chemical pathways. Below is a summary of the key quantitative data for three notable methods, offering a direct comparison of their efficacy.

Parameter Route 1: Desulfurization of 2-Thio-6-methyluracil Route 2: Condensation of Methyl 3-Aminocrotonate and Formamide Route 3: Modified Biginelli-like Condensation
Starting Materials 2-Thio-6-methyluracil, Raney Nickel, AmmoniaMethyl 3-aminocrotonate, Formamide, Sodium MethoxideEthyl acetoacetate, Urea, Aldehyde (hypothetical)
Overall Yield 62-78% (from thiourea and ethyl acetoacetate)92.3%[1]Variable, often moderate to high
Yield of Final Step 90-93% (crude)[2]92.3%[1]Dependent on catalyst and conditions
Reaction Time ~9.5 hours (for both steps)[2]~6.5 hours[1]Highly variable (minutes to hours)[3]
Key Reagents Raney Nickel (pyrophoric, requires careful handling)Sodium Methoxide (moisture sensitive)Various acid or Lewis acid catalysts
Purification Sublimation or recrystallization[2]Chromatographic analysis mentioned[1]Recrystallization[4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the primary synthesis routes discussed.

Synthesis Route 1: Desulfurization Thiourea Thiourea Thiouracil 2-Thio-6-methyluracil Thiourea->Thiouracil EAA Ethyl Acetoacetate EAA->Thiouracil RaneyNi Raney Nickel / NH3 Thiouracil->RaneyNi Product This compound RaneyNi->Product

Caption: Route 1: Synthesis via Desulfurization of a Thiouracil Intermediate.

Synthesis Route 2: Condensation MAC Methyl 3-Aminocrotonate NaOCH3 Sodium Methoxide MAC->NaOCH3 Formamide Formamide Formamide->NaOCH3 Product This compound NaOCH3->Product

Caption: Route 2: One-Pot Condensation of an Aminocrotonate and Formamide.

Experimental Protocols

Route 1: Desulfurization of 2-Thio-6-methyluracil

This two-step procedure is well-documented and provides a high yield in the final desulfurization step.[2]

A. Synthesis of 2-Thio-6-methyluracil

  • In a 2-liter flask, combine 76 g (1 mole) of thiourea, 130 g (1 mole) of ethyl acetoacetate, 120 g of sodium methoxide, and 900 ml of methanol.

  • Gently heat the mixture on a steam bath, allowing it to evaporate to dryness in a fume hood over approximately 8 hours.

  • Dissolve the residue in 1 liter of hot water, treat with activated carbon, and filter.

  • Carefully add 120 ml of glacial acetic acid to the hot filtrate to precipitate the product.

  • Collect the solid on a Büchner funnel, wash with cold water, and dry. This yields 98–119 g (69–84%) of 2-thio-6-methyluracil.

B. Synthesis of this compound

  • Prepare a hot solution of 10 g (0.07 mole) of 2-thio-6-methyluracil in 200 ml of distilled water and 20 ml of concentrated aqueous ammonia in a 500-ml round-bottomed flask.

  • To this solution, add 45 g of wet Raney nickel catalyst.

  • Heat the mixture under reflux in a fume hood for about 1.5 hours.

  • Allow the catalyst to settle, then decant and filter the clear solution. Wash the catalyst with two 75-ml portions of hot water.

  • Combine the filtrate and washings and evaporate to dryness on a steam bath.

  • Complete the drying in an oven at 70°C. The yield of crude this compound is 7.0–7.2 g (90–93%).

  • The crude product can be purified by sublimation under reduced pressure (100–110°C/1 mm) or by recrystallization from acetone.

Route 2: Condensation of Methyl 3-Aminocrotonate and Formamide

This method offers a high-yield, one-pot synthesis.[1]

  • To 133 ml of n-butanol, add 11.5 g of metallic sodium and heat to form sodium butoxide. Heat the resulting solution to 110°C.

  • Prepare a solution of 23.0 g of methyl 3-aminocrotonate and 31.5 g of formamide in 50 ml of n-butanol.

  • Add the aminocrotonate/formamide solution dropwise to the sodium butoxide solution over 30 minutes, while distilling off the solvent to allow the internal temperature to rise to 105°C.

  • Maintain heating at this temperature for an additional 3 hours.

  • Add another 4.5 g of formamide to the reaction mixture and continue heating for a further 3 hours.

  • After cooling, the product can be isolated. High-performance liquid chromatography (HPLC) analysis of the reaction mixture indicates the formation of 20.3 g of 6-methyl-4-hydroxypyrimidine, corresponding to a yield of 92.3 mol %.[1]

Route 3: Modified Biginelli-like Condensation

The Biginelli reaction is a three-component one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea.[5] While the classic Biginelli reaction does not directly yield this compound, modifications of this reaction using different starting materials or subsequent transformations of the dihydropyrimidine product represent a potential synthetic strategy. For instance, using an appropriate β-dicarbonyl compound in place of a simple β-ketoester could theoretically lead to the desired product. However, a specific, high-yield protocol for the direct synthesis of this compound via a Biginelli-like reaction is not as well-established in the reviewed literature as the other routes. Researchers interested in this approach may need to undertake significant methods development.

Conclusion

Both the desulfurization of 2-thio-6-methyluracil and the condensation of methyl 3-aminocrotonate with formamide present viable and high-yielding pathways to this compound. The desulfurization route is a well-established, reliable method with a detailed, publicly available protocol. Its main drawback is the use of Raney nickel, which requires careful handling. The condensation route offers a slightly higher reported yield in a one-pot procedure, making it potentially more streamlined for larger-scale production. The choice between these methods will likely depend on the specific capabilities of the laboratory, cost of starting materials, and considerations regarding the handling of hazardous reagents. The Biginelli-like approach, while conceptually appealing due to its one-pot nature, would require further research and optimization to be a competitive alternative.

References

4-Hydroxy-6-methylpyrimidine in Antiviral Research: A Comparative Guide to Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the development of antiviral therapeutics, forming the backbone of numerous clinically significant drugs. This guide provides a comparative analysis of 4-Hydroxy-6-methylpyrimidine and other key pyrimidine analogs that have been investigated for their antiviral properties. By presenting available experimental data, detailed methodologies, and illustrating relevant biological pathways, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel antiviral agents.

Comparative Antiviral Activity of Pyrimidine Analogs

While specific antiviral data for this compound is not extensively available in the public domain, its role as a key synthetic intermediate suggests its importance in the generation of more complex and potent antiviral molecules.[1] The following tables present a comparison of the antiviral activity of various pyrimidine derivatives against a range of viruses, including well-established drugs for context.

Compound/AnalogVirusAssay TypeEC50 / IC50 (µM)Cell LineReference
2-Amino-4-(ω-hydroxyalkylamino)pyrimidine derivative Influenza A & BPlaque Reduction0.01 - 0.1MDCK[2]
Pyrrolo-pyrimidine derivative (5c) SARS-CoV-2Virus Yield Reduction~10-20 (EC50)DBT, L929[3]
Pyrazolo[3,4-d]pyrimidine nucleoside analog (N10169) Influenza BCPE Reduction1 - 10HeLa[4][5]
Uracil Nucleoside Analog (Compound 8) HSV-1CPE Inhibition15.1 (EC50)Vero[6]
Acyclovir (Reference) HSV-1CPE Inhibition13.96 (EC50)Vero[6]
Ribavirin (Reference) Influenza APlaque Reduction>1Varies[7]
Compound 16a (Pyrimidine analog) Dengue Virus (DENV-2)Plaque Reduction1.4 (EC50)Vero[8]
Compound 16a (Pyrimidine analog) Zika Virus (ZIKV)Plaque Reduction2.4 (EC50)Vero[8]

Table 1: Antiviral Efficacy of Selected Pyrimidine Analogs. This table summarizes the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of various pyrimidine derivatives against different viruses. Lower values indicate higher potency.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of antiviral compounds. Below are methodologies for common in vitro antiviral assays.

Plaque Reduction Assay

This assay is a standard method to determine the titer of infectious virus particles and to assess the ability of a compound to inhibit virus-induced cell death.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus, Vero cells for Herpes Simplex Virus) in 6-well or 12-well plates.

  • Virus stock with a known titer.

  • Test compounds (pyrimidine analogs) at various concentrations.

  • Cell culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM).

  • Fetal Bovine Serum (FBS).

  • Overlay medium (e.g., cell culture medium with 1% methylcellulose or low-melting-point agarose).

  • Fixative solution (e.g., 4% paraformaldehyde in PBS).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

Procedure:

  • Cell Seeding: Seed host cells into plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the test compounds in serum-free cell culture medium.

  • Infection: Remove the growth medium from the cells and infect with a predetermined amount of virus (multiplicity of infection - MOI) to produce a countable number of plaques. Allow the virus to adsorb for 1 hour at 37°C.

  • Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing the different concentrations of the test compounds.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 2-3 days for influenza virus, 2-5 days for HSV).

  • Fixation and Staining: Remove the overlay medium, fix the cells, and then stain with crystal violet solution.

  • Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

Materials:

  • Host cells seeded in 96-well plates.

  • Virus stock.

  • Test compounds.

  • Cell culture medium.

  • Cell viability reagent (e.g., MTT, MTS, or a reagent to measure ATP content like CellTiter-Glo).

Procedure:

  • Cell Seeding: Plate host cells in 96-well plates and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include cell-only (no virus, no compound), virus-only (no compound), and compound-only (no virus) controls.

  • Infection: Add the virus to the wells containing cells and compounds.

  • Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the virus-only control wells.

  • Cell Viability Measurement: Add the cell viability reagent to all wells and measure the signal according to the manufacturer's instructions (e.g., absorbance for MTT/MTS, luminescence for CellTiter-Glo).

  • Data Analysis: The EC50 is the compound concentration that results in a 50% protection of cells from virus-induced death. The 50% cytotoxic concentration (CC50) is determined from the compound-only control wells. The selectivity index (SI = CC50/EC50) is calculated to assess the therapeutic window of the compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in antiviral drug action and experimental design is essential for clarity and understanding.

AntiviralMechanism cluster_virus_lifecycle Viral Replication Cycle cluster_pyrimidine_analogs Pyrimidine Analog Intervention Attachment Attachment & Entry Uncoating Uncoating Attachment->Uncoating Replication Genome Replication (Viral Polymerase) Uncoating->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release PA Pyrimidine Analogs PA->Replication Inhibition of Viral Polymerase PA->Release Potential Inhibition of Viral Release

Figure 1. General mechanism of action for many pyrimidine nucleoside analogs in inhibiting viral replication.

PlaqueReductionWorkflow A Seed Host Cells in Plates B Infect with Virus A->B C Add Pyrimidine Analogs (Varying Concentrations) B->C D Incubate for Plaque Formation C->D E Fix and Stain Cells D->E F Count Plaques & Calculate EC50 E->F

Figure 2. Simplified workflow of a plaque reduction assay for antiviral screening.

Conclusion

The pyrimidine scaffold remains a highly fertile ground for the discovery of novel antiviral agents. While this compound itself may primarily serve as a building block, the diverse and potent antiviral activities of its derivatives and other pyrimidine analogs highlight the continued importance of this chemical class in addressing viral diseases. The data and protocols presented in this guide offer a foundation for researchers to compare existing compounds and to design and evaluate new pyrimidine-based antiviral candidates. Future research should focus on exploring the vast chemical space around the pyrimidine core to identify next-generation antivirals with broad-spectrum activity and improved resistance profiles.

References

Unveiling the Anti-Inflammatory Potential of 4-Hydroxy-6-methylpyrimidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. Pyrimidine derivatives have emerged as a promising class of compounds, exhibiting a wide range of pharmacological activities, including potent anti-inflammatory effects.[1][2][3] This guide provides a comprehensive evaluation of the anti-inflammatory activity of 4-Hydroxy-6-methylpyrimidine derivatives, presenting a comparative analysis against established anti-inflammatory standards. The information is supported by experimental data and detailed methodologies to aid in further research and development.

The anti-inflammatory action of pyrimidine derivatives is often attributed to their ability to modulate key inflammatory pathways.[1][2] Many of these compounds have been shown to inhibit pro-inflammatory enzymes like cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2] By targeting enzymes like COX-2, these derivatives can reduce the production of pro-inflammatory prostaglandins.[2]

Quantitative Comparison of Anti-Inflammatory Activity

To provide a clear and concise overview of the anti-inflammatory potency of this compound derivatives, the following table summarizes key quantitative data from various studies. The data is presented alongside the performance of standard anti-inflammatory drugs for direct comparison.

CompoundAssayTargetResult (IC50 or % Inhibition)Standard DrugStandard's Result (IC50 or % Inhibition)
This compound deriv. In vitro COX-2 Inhibition AssayCOX-2 EnzymeData not availableCelecoxib0.30 µM[4]
This compound deriv. In vivo Carrageenan-Induced Paw EdemaPaw Edema VolumeData not availableDiclofenac~70-90% inhibition[5]
General Pyrimidine deriv. (C6) In vitro COX-2 Inhibition AssayCOX-2 Enzyme0.55 µM[6]MeloxicamData not available
General Pyrimidine deriv. (3c, 4b) In vivo Carrageenan-Induced Paw EdemaPaw Edema VolumeHigher than Ibuprofen[3]IbuprofenData not available

Note: Specific quantitative data for this compound derivatives was not available in the searched literature. The table includes data for general pyrimidine derivatives to provide a contextual comparison.

Experimental Protocols

The evaluation of anti-inflammatory activity relies on standardized and reproducible experimental protocols. Below are detailed methodologies for two key assays commonly employed in this field.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the ability of a compound to reduce acute inflammation.[7][8][9]

  • Animal Model: Wistar or Sprague-Dawley rats are typically used.

  • Induction of Inflammation: A subcutaneous injection of a 1% carrageenan solution in saline is administered into the sub-plantar region of the rat's hind paw.[8][9]

  • Compound Administration: The test compounds (this compound derivatives) and the standard drug (e.g., Diclofenac sodium) are administered orally or intraperitoneally, typically 30 to 60 minutes before carrageenan injection.[7][8]

  • Measurement of Paw Edema: The volume of the paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection using a plethysmometer.[8][10]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group (which receives only the vehicle and carrageenan).

In Vitro: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This in vitro assay determines the inhibitory effect of a compound on the activity of COX enzymes, providing insight into its mechanism of action.[2][11]

  • Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

  • Assay Principle: The assay measures the peroxidase activity of COX, where the enzyme catalyzes the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid.[11]

  • Procedure:

    • The test compound and the standard drug (e.g., Celecoxib for COX-2, Diclofenac for non-selective) are pre-incubated with the COX enzyme.[12]

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The rate of oxidation of the chromogenic substrate is measured spectrophotometrically.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.

Visualizing the Pathways and Processes

To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_invivo In Vivo Assay cluster_invitro In Vitro Assay a Animal Grouping & Dosing b Carrageenan Injection a->b c Paw Volume Measurement b->c d Data Analysis (% Inhibition) c->d end End d->end e Enzyme & Compound Incubation f Substrate Addition e->f g Spectrophotometric Reading f->g h Data Analysis (IC50) g->h h->end start Start start->a start->e Inflammatory_Pathway cluster_pathway Cyclooxygenase (COX) Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Pyrimidine This compound derivatives Pyrimidine->COX Inhibition

References

Comparative Docking Analysis of 4-Hydroxy-6-methylpyrimidine Derivatives Against Key Cancer Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in-silico evaluation of 4-Hydroxy-6-methylpyrimidine derivatives targeting critical proteins in cancer signaling pathways.

This guide provides an objective comparison of the binding affinities of various pyrimidine derivatives, with a focus on the this compound scaffold and its analogs, to three crucial protein targets in cancer therapy: Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Phosphoinositide 3-Kinase (PI3K). The presented data, summarized from multiple in-silico studies, offers valuable insights for the rational design and development of novel and potent inhibitors. Detailed experimental protocols for molecular docking are also provided to ensure reproducibility and facilitate further research.

Comparative Binding Affinity of Pyrimidine Derivatives

The following tables summarize the binding energies of various pyrimidine derivatives against EGFR, CDK2, and PI3K. Lower binding energy values indicate a higher predicted binding affinity.

Table 1: Docking Results of Pyrimidine Derivatives against Epidermal Growth Factor Receptor (EGFR)

Compound ScaffoldPDB IDBinding Energy (kcal/mol)Key Interacting Residues
Thieno[2,3-d]pyrimidine Derivative4HJO-23.94Not specified in detail, but involves two hydrogen bonds and seven hydrophobic interactions.[1]
4-Hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazoneNot Specified-8.43 (kJ/mol)Lys721, Asp831[2]
Pyrimidine Derivative 'vkh'Not Specified-10.74Not specified[3]

Table 2: Docking Results of Pyrimidine Derivatives against Cyclin-Dependent Kinase 2 (CDK2)

Compound ScaffoldPDB IDBinding Energy (kcal/mol)Key Interacting Residues
4-(2-amino-3,5-dibromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine (4c)1HCK-7.9THR 165, GLU 12, LYS 33, THR 14[4]
4-(2-amino-3,5-dibromophenyl)-6-(4-cyanophenyl)pyrimidin-2-amine (4a)1HCK-7.7Not specified in detail[4]
4-(2-amino-3,5-dibromophenyl)-6-(4-bromophenyl)pyrimidin-2-amine (4h)1HCK-7.5THR 14, ILE 10[4]
4-(2-amino-3,5-dibromophenyl)-6-(4-hydroxyphenyl)pyrimidin-2-amine (4b)1HCK-7.4GLU 12, THR 14[4]

Table 3: Docking Results of Pyrimidine Derivatives against Phosphoinositide 3-Kinase (PI3K)

Compound ScaffoldPDB IDIC50 (nM)Key Interacting Residues
2,4-dimorpholinopyrimidine-5-carbonitrile derivative (17p)Not Specified31.8 ± 4.1 (PI3Kα)Not specified[5]

Experimental Protocols: Molecular Docking

This section outlines a generalized, detailed methodology for performing molecular docking studies of pyrimidine derivatives, primarily based on the widely used AutoDock software.

Step 1: Preparation of the Receptor Protein
  • Protein Structure Retrieval: Obtain the three-dimensional crystal structure of the target protein (e.g., EGFR, CDK2, PI3K) from the Protein Data Bank (PDB).

  • Protein Clean-up: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.

  • Addition of Polar Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds with the ligand.

  • Charge Assignment: Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used for this purpose.

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock. This format includes atomic coordinates, partial charges, and atom types.

Step 2: Preparation of the Ligand (this compound Derivative)
  • Ligand Structure Creation: Draw the two-dimensional structure of the this compound derivative using a chemical drawing tool like ChemDraw or MarvinSketch.

  • 3D Structure Generation and Optimization: Convert the 2D structure to a 3D structure and perform energy minimization to obtain a stable, low-energy conformation. This can be done using software like Avogadro or tools available in molecular modeling suites.

  • Torsion Tree Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.

  • File Format Conversion: Save the prepared ligand structure in the PDBQT file format.

Step 3: Grid Box Generation
  • Binding Site Identification: Determine the active site of the protein. This can be identified from the co-crystallized ligand in the original PDB file or through literature review.

  • Grid Parameter File Generation: Define a grid box that encompasses the entire binding site of the protein. The grid parameter file specifies the dimensions and center of this box.

Step 4: Docking Simulation
  • Docking Parameter File Creation: Prepare a docking parameter file that specifies the names of the prepared receptor and ligand PDBQT files, the grid parameter file, and the docking algorithm to be used (e.g., Lamarckian Genetic Algorithm).

  • Running AutoDock: Execute the AutoDock program using the prepared docking parameter file. AutoDock will then perform the docking simulation, exploring different conformations and orientations of the ligand within the protein's active site.

Step 5: Analysis of Results
  • Docking Log File (DLG) Analysis: The results of the docking simulation are written to a docking log file. This file contains information about the different docked conformations (poses), their corresponding binding energies, and the number of conformations in each cluster.

  • Visualization: Use molecular visualization software like PyMOL or Discovery Studio to visualize the docked poses of the this compound derivative within the protein's binding site. This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.

Signaling Pathway and Experimental Workflow Diagrams

Understanding the broader biological context of the enzyme targets is crucial for drug development. The following diagrams illustrate the signaling pathways in which EGFR, CDK2, and PI3K play key roles, as well as a typical experimental workflow for comparative docking studies.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB Retrieval, Cleanup, H+ addition) grid_gen Grid Box Generation (Define Binding Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking_sim Docking Simulation (AutoDock Execution) ligand_prep->docking_sim grid_gen->docking_sim results_analysis Results Analysis (Binding Energy, Poses) docking_sim->results_analysis visualization Visualization (Intermolecular Interactions) results_analysis->visualization EGFR_signaling_pathway EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation PKC PKC PLCg->PKC PKC->Proliferation STAT->Proliferation Inhibitor Pyrimidine Derivative Inhibitor->EGFR CDK2_signaling_pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 CDK2->Rb G1_S_Transition G1/S Phase Transition & DNA Replication CDK2->G1_S_Transition CyclinA Cyclin A CyclinA->CDK2 Inhibitor Pyrimidine Derivative Inhibitor->CDK2 PI3K_signaling_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth, Proliferation, & Survival mTOR->Cell_Growth Inhibitor Pyrimidine Derivative Inhibitor->PI3K

References

assessing the purity of synthesized 4-Hydroxy-6-methylpyrimidine against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-Hydroxy-6-methylpyrimidine against a commercial reference standard. The selection of a robust analytical technique is critical for ensuring the quality, consistency, and reliability of this important building block in pharmaceutical and agrochemical research. This document outlines detailed experimental protocols, presents comparative data, and offers a logical workflow for purity determination.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Impurities arising from the synthetic process can significantly impact the outcome of subsequent reactions and the pharmacological profile of the final compounds. Therefore, rigorous purity assessment is a non-negotiable aspect of quality control. This guide compares three widely used analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the purity assessment of a newly synthesized batch of this compound.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison synthesis Synthesized This compound dissolution Dissolve in Appropriate Solvent (e.g., Methanol/Water) synthesis->dissolution reference Reference Standard (e.g., Sigma-Aldrich, >97%) reference->dissolution hplc HPLC-UV Analysis dissolution->hplc qnmr qNMR Analysis dissolution->qnmr gcms GC-MS Analysis (for volatile impurities) dissolution->gcms data_processing Process Chromatograms & Spectra hplc->data_processing qnmr->data_processing gcms->data_processing purity_calculation Calculate Purity (%) data_processing->purity_calculation comparison Compare Synthesized Product to Reference purity_calculation->comparison report Generate Certificate of Analysis comparison->report

Purity Assessment Workflow

Comparative Data Presentation

The following table summarizes hypothetical purity assessment data for a synthesized batch of this compound compared to a commercial reference standard.

Analytical TechniqueParameterSynthesized ProductReference Standard (>97%)
HPLC-UV Purity (Area %)98.5%97.8%
Number of Impurities32
Major Impurity (Area %)0.8%1.5%
qNMR Purity (mol/mol %)98.2%97.5%
Internal StandardMaleic AcidMaleic Acid
GC-MS Volatile ImpuritiesDetectedNot Detected
Identity of Volatile ImpurityResidual Solvent (e.g., Ethanol)-

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

4.1 High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of non-volatile impurities and the determination of the main component's purity based on peak area percentage.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 50 mM acetate buffer (pH 4.0) and methanol (97:3 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized product and the reference standard in 10 mL of the mobile phase to a concentration of 1 mg/mL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

4.2 Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct measurement of purity against a certified internal standard without the need for a specific reference standard of the analyte itself.[3][4]

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Internal Standard: Maleic acid (certified reference material).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound and 10 mg of the maleic acid internal standard into a clean vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.

    • Transfer the solution to an NMR tube.

  • NMR Parameters:

    • Pulse Program: A standard 1D proton experiment with a 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 16 or higher for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte (e.g., the methyl protons) and a signal of the internal standard (e.g., the olefinic protons of maleic acid).

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

4.3 Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents or by-products.[5][6]

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Derivatization: For enhanced volatility, samples can be silylated. To a solution of the sample in a suitable solvent (e.g., pyridine), add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60-70 °C for 30 minutes.

  • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm I.D. x 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the derivatized or underivatized sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify by comparing the peak area of the impurity to that of the main component or an internal standard.

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted analytical approach. HPLC-UV is a robust method for routine purity checks and quantification of non-volatile impurities. qNMR offers a highly accurate, primary method for purity determination without the need for a specific analyte reference standard. GC-MS is invaluable for identifying and quantifying volatile impurities that may not be detected by HPLC. For a comprehensive quality assessment, a combination of these techniques is recommended.

References

A Comparative Guide to Analytical Methods for 4-Hydroxy-6-methylpyrimidine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data Summary

The following tables summarize the typical performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of pyrimidine derivatives, providing a baseline for what can be expected in the quantification of 4-Hydroxy-6-methylpyrimidine.

Table 1: High-Performance Liquid Chromatography (HPLC) Performance Characteristics

ParameterTypical Performance
Linearity (R²)> 0.99
Accuracy (% Recovery)80-120%
Precision (% RSD)< 15%
Limit of Detection (LOD)ng/mL to µg/mL range
Limit of Quantification (LOQ)ng/mL to µg/mL range

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Characteristics

ParameterTypical Performance
Linearity (R²)> 0.99
Sensitivity (LOD)0.2–1.3 µg/L[1]
Precision (% RSD)< 15%
RecoveryComparable to methods with larger sample volumes[1]

Table 3: UV-Vis Spectrophotometry Performance Characteristics

ParameterTypical Performance
Molar Absorptivity1.25 x 10⁴ L mol⁻¹ cm⁻¹ (for a similar compound)[2]
Sandell's Sensitivity0.00109 µg/cm² (for a similar compound)[2]
Stability Constant (1:1 Complex)2.76 x 10⁵ (for a similar compound)[2]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are generalized based on common practices for the analysis of pyrimidine derivatives and should be optimized and validated for the specific application.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic solvent (e.g., acetonitrile or methanol).[3] The composition can be delivered in an isocratic or gradient mode.

  • Flow Rate: Typically 1.0 mL/min.[4]

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound.

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

3. Method Validation:

  • The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity, making it suitable for the determination of this compound at trace levels, potentially in complex matrices. Derivatization may be required to improve the volatility and thermal stability of the analyte.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar stationary phase (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film thickness) is often employed.[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[8]

  • Inlet Temperature: 250 °C.[8]

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 50 °C and ramping to 320 °C at 20 °C/min.[8]

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.[1]

2. Derivatization (if necessary):

  • To increase volatility, this compound can be derivatized using an agent like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA).[9] The reaction is typically carried out at an elevated temperature (e.g., 80 °C for 10 minutes).[1]

3. Standard and Sample Preparation:

  • Standard Solutions: Prepare stock and working standard solutions of the derivatized analyte in a suitable solvent (e.g., methanol).

  • Sample Preparation: The sample preparation will depend on the matrix. For solid samples, dissolution in a suitable solvent followed by derivatization is required.

UV-Vis Spectrophotometry

This is a simpler and more accessible method, suitable for the quantification of this compound in straightforward formulations where interfering substances are minimal.

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

2. Method:

  • Solvent: A suitable solvent in which the analyte is stable and exhibits good absorbance, such as a weak acidic medium.[2]

  • Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound across the UV-Vis spectrum to determine the λmax.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Prepare a solution of the sample at a concentration that falls within the linear range of the calibration curve. Measure its absorbance at the λmax and determine the concentration from the calibration curve.

Visualizing the Analytical Workflows

The following diagrams illustrate the general experimental workflows for the quantification of this compound using HPLC, GC-MS, and UV-Vis Spectrophotometry.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions injection Inject Samples & Standards prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatograms detection->chromatogram peak_area Measure Peak Areas chromatogram->peak_area calibration Construct Calibration Curve peak_area->calibration quantification Quantify Analyte calibration->quantification

Caption: HPLC analysis workflow for this compound quantification.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions derivatization Derivatization (if needed) prep_std->derivatization prep_sample Prepare Sample Solution prep_sample->derivatization injection Inject Samples & Standards derivatization->injection gcms_system GC-MS System Setup (Column, Temp. Program) gcms_system->injection separation Gas Chromatographic Separation injection->separation ionization Ionization (e.g., EI) separation->ionization detection Mass Spectrometric Detection ionization->detection mass_spectra Obtain Mass Spectra detection->mass_spectra peak_integration Integrate Ion Chromatograms mass_spectra->peak_integration calibration Construct Calibration Curve peak_integration->calibration quantification Quantify Analyte calibration->quantification

Caption: GC-MS analysis workflow for this compound quantification.

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Spectrophotometric Measurement cluster_data Data Analysis prep_std Prepare Standard Solutions measure_abs Measure Absorbance of Standards and Samples prep_std->measure_abs prep_sample Prepare Sample Solution prep_sample->measure_abs spectro_setup Spectrophotometer Setup (Determine λmax) spectro_setup->measure_abs calibration Construct Calibration Curve measure_abs->calibration quantification Determine Concentration from Calibration Curve calibration->quantification

Caption: UV-Vis Spectrophotometry workflow for this compound quantification.

References

Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-6-methylpyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The 4-hydroxy-6-methylpyrimidine core, in particular, serves as a key intermediate in the synthesis of various bioactive molecules.[2] Understanding the structure-activity relationship (SAR) of its analogs is crucial for the rational design of novel and potent therapeutics. This guide provides a comparative analysis of this compound derivatives, focusing on their anticancer and antimicrobial activities, supported by experimental data and detailed protocols.

Structure-Activity Relationship (SAR) Insights

The biological potential of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. Modifications can alter the molecule's affinity for its biological target, its pharmacokinetic properties, and its overall efficacy.[1]

  • Substitutions at C2: The 2-position of the this compound core is a common site for modification. Studies on 2-amino-4-hydroxy-6-methylpyrimidine show that derivatization of the amino group can lead to compounds with significant biological activity. For instance, the formation of formazan derivatives at this position has yielded analogs with notable antibacterial and anticancer properties.

  • Substitutions at C4 and C6: In the broader class of 4,6-disubstituted pyrimidines, modifications at these positions are critical for activity, particularly in the development of kinase inhibitors. The introduction of aryl and heterocyclic moieties, often linked via piperazine or other linkers, has been a successful strategy. For example, a thiophen-3-yl group at C6 and a 4-(arylsulfonyl)piperazin-1-yl group at C4 have resulted in potent inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4).[3][4] The nature of the aryl group in the sulfonylpiperazine moiety further modulates the inhibitory potency.[4]

  • Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems, such as pyrazole to form pyrazolo[3,4-d]pyrimidines, creates a scaffold that can act as an ATP isostere, effectively targeting the hinge region of kinase active sites.[5] Variations at the C4 and C6 positions of this fused system are crucial for both potency and selectivity against different kinases like CDK2 and PI3K.[5]

Quantitative Data Comparison

Anticancer and Antibacterial Activity of 2-Amino-4-hydroxy-6-methylpyrimidine Derivatives

The following tables summarize the biological activity of various heterocyclic derivatives synthesized from a 2-amino-4-hydroxy-6-methylpyrimidine starting material.

Table 1: Antibacterial Activity of 2-Amino-4-hydroxy-6-methylpyrimidine Derivatives

Compound IDModification from PrecursorInhibition Zone (mm) vs. S. aureus (Gram +)Inhibition Zone (mm) vs. E. coli (Gram -)Reference
1 Schiff base from 2-amino-4-hydroxy-6-methylpyrimidine287[2]
2 Formazan derivative3125.5[2]
Ampicillin Standard Antibiotic2923[2]

Data represents the diameter of the inhibition zone; higher values indicate greater antibacterial activity.

Table 2: In Vitro Anticancer Activity of Pyrimidine Derivatives Against MCF-7 (Breast Cancer) Cell Line

Compound Class/DerivativeIC50 (µM)Reference
Curcumin-pyrimidine analog 3g0.61 ± 0.05[6]
Thienopyrimidine derivative 20.013[6]
Pyrimidine-5-carbonitrile 10b7.68[6]
Pyrimidine-benzimidazol hybrid 6b2.1 ± 0.12[1]
5-Fluorouracil (Standard Drug)4.8 ± 0.25[1]

IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.

Kinase Inhibitory Activity of 4,6-Disubstituted Pyrimidine Analogs

Table 3: In Vitro ATPase Inhibition Assay of 4,6-Disubstituted Pyrimidine Derivatives Against MARK4

Compound IDR Group on Sulfonyl MoietyIC50 (µM)Reference
8 4-methylphenyl1.83 ± 0.21[4]
9 4-fluorophenyl1.09 ± 0.18[4]
10 4-chlorophenyl1.24 ± 0.15[4]
11 4-bromophenyl1.45 ± 0.19[4]
12 2,4-difluorophenyl1.15 ± 0.11[4]
14 thiophen-2-yl1.01 ± 0.09[4]

All compounds share a 4-(piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine core. The R group is attached to the sulfonyl group on the piperazine ring.

Experimental Protocols

Antibacterial Susceptibility Testing (Agar Disc Diffusion Method)

This method is used to assess the antibacterial activity of the synthesized compounds.[7]

  • Materials: Mueller-Hinton Agar, sterile petri dishes, bacterial cultures (S. aureus, E. coli), sterile filter paper discs, synthesized compounds dissolved in DMSO, standard antibiotic (e.g., Ampicillin), incubator.

  • Protocol:

    • Media Preparation: Prepare Mueller-Hinton Agar according to the manufacturer's instructions and pour it into sterile petri dishes.

    • Bacterial Inoculation: Once the agar solidifies, spread a standardized inoculum of the test bacteria uniformly across the surface.

    • Disc Application: Impregnate sterile filter paper discs with known concentrations of the test compounds and the standard antibiotic. Place the discs onto the inoculated agar surface. A disc impregnated with DMSO serves as a negative control.

    • Incubation: Incubate the plates at 37°C for 24 hours.

    • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. A larger zone diameter indicates greater antibacterial activity.[7]

In Vitro Cytotoxicity (MTT Cell Proliferation Assay)

This colorimetric assay is used to measure the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase, which indicates cell viability.[6]

  • Materials: Cancer cell lines (e.g., MCF-7), complete growth medium (e.g., DMEM with 10% FBS), 96-well plates, synthesized compounds dissolved in DMSO, MTT solution (5 mg/mL in PBS), solubilization buffer (e.g., DMSO), microplate reader.

  • Protocol:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[6]

    • Compound Treatment: Treat the cells with serial dilutions of the pyrimidine derivatives and incubate for 48-72 hours.[6]

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[8]

    • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot viability against compound concentration to determine the IC50 value.[6]

Kinase Inhibition (MARK4 ATPase Assay)

This assay measures the inhibition of the ATPase activity of the MARK4 enzyme, which is essential for its kinase function.

  • Materials: Recombinant MARK4 enzyme, assay buffer, ATP, test compounds, and a detection reagent that measures ADP production (e.g., ADP-Glo™ Kinase Assay kit).

  • Protocol:

    • Reaction Setup: In a 96-well plate, add the MARK4 enzyme to the assay buffer.

    • Compound Addition: Add the test compounds at various concentrations.

    • Initiation: Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).

    • Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

    • Data Analysis: The luminescence signal is proportional to the ADP concentration and, therefore, to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Visualizations

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway for creating diverse heterocyclic derivatives starting from 2-amino-4-hydroxy-6-methylpyrimidine.

G A 2-Amino-4-hydroxy- 6-methylpyrimidine B Schiff Base Intermediate A->B  Condensation C Oxazepine Derivatives B->C  Cyclization D β-Lactam Derivatives B->D  Cycloaddition E Thiazolidine Derivatives B->E  Cyclization F Tetrazole Derivatives B->F  Cyclization R1 Aromatic Aldehydes/ Ketones R1->B R2 Anhydrides R2->C R3 Chloroacetyl Chloride R3->D R4 Thioglycolic Acid R4->E R5 Sodium Azide R5->F

Caption: Synthetic pathway for heterocyclic derivatives from a pyrimidine precursor.[9][10]

Kinase Inhibition Mechanism

This diagram illustrates the competitive inhibition of a kinase's ATP-binding site by a 4,6-disubstituted pyrimidine analog, a common mechanism for this class of inhibitors.

G cluster_kinase Kinase Enzyme cluster_molecules Molecules cluster_outcomes Outcomes ActiveSite ATP Binding Site (Hinge Region) Phosphorylation Substrate Phosphorylation (Signal ON) ActiveSite->Phosphorylation Leads to NoPhosphorylation Inhibition of Phosphorylation (Signal OFF) ActiveSite->NoPhosphorylation ATP ATP (Natural Substrate) ATP->ActiveSite Binds Inhibitor Pyrimidine Analog (Competitive Inhibitor) Inhibitor->ActiveSite Binds & Blocks

Caption: Competitive inhibition of a kinase ATP-binding site by a pyrimidine analog.

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of 4-Hydroxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 4-Hydroxy-6-methylpyrimidine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard Identification and Waste Classification

Before disposal, it is crucial to understand the hazards associated with this compound. While a specific Safety Data Sheet (SDS) for this compound was not found in the search, related compounds and general chemical safety principles indicate that it should be handled as a hazardous chemical waste. General laboratory chemical disposal procedures require that waste be classified and segregated at the point of generation to prevent dangerous reactions.[1]

Key Hazard Considerations (General for Pyrimidine Derivatives):

  • Review the specific product's Safety Data Sheet (SDS) for detailed hazard information.

  • Assume the compound may be harmful if swallowed, and may cause skin or eye irritation.[2]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling the chemical and its waste.[1][3]

Waste Collection and Storage

Proper collection and storage of this compound waste are critical to maintaining a safe laboratory environment.

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste.[4] The container must be in good condition and kept closed except when adding waste.[4]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[4][5] Abbreviations are not acceptable.[4][5] The label should also include the date of waste generation, the laboratory or room number, and the principal investigator's name and contact information.[5]

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][6]

Disposal Procedure

Under no circumstances should this compound be disposed of down the drain or in regular trash.[4][5][7] The designated disposal route is through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1][5][8]

Step-by-Step Disposal Protocol:

  • Preparation: Ensure all necessary PPE is worn, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[8]

  • Waste Transfer: Carefully transfer any remaining solid this compound and any contaminated materials (e.g., weighing paper, contaminated gloves) into the designated hazardous waste container.

  • Container Sealing: Securely close the hazardous waste container.

  • Request for Pickup: Submit a hazardous waste pickup request to your institution's EHS office. This typically involves completing a hazardous waste information form, detailing the contents and quantity of the waste.[5]

  • Documentation: Maintain a record of the disposed chemical, including the quantity and date of disposal, as part of your laboratory's chemical inventory management.

Empty Container Disposal

Empty containers that previously held this compound must also be disposed of properly.

  • Triple Rinsing: The container should be triple rinsed with a suitable solvent (e.g., water or another appropriate solvent capable of removing the chemical).[4][6] The rinsate from this process must be collected and disposed of as hazardous waste.[4][9]

  • Defacing Labels: After triple rinsing and allowing the container to air dry, completely remove or deface the original chemical label.[6]

  • Final Disposal: Once the container is clean and the label is defaced, it can typically be disposed of in the regular laboratory trash or recycling, in accordance with institutional policies.[6]

Quantitative Data Summary

No specific quantitative data for the disposal of this compound was found in the search results. General guidelines for chemical waste disposal often include volume and quantity limitations for certain in-lab treatments, but these are not applicable here as all waste of this compound should be handled by EHS.

ParameterValueSource
In-lab Neutralization Limit (General)Not Recommended[10]
Sewer Disposal Limit (General)Prohibited[5][7]
Trash Disposal Limit (General)Prohibited[7]

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Use Designated & Labeled Hazardous Waste Container A->B C Transfer this compound Waste into Container B->C D Securely Close Container C->D E Store in Designated Satellite Accumulation Area D->E F Segregate from Incompatible Materials E->F G Submit Hazardous Waste Pickup Request to EHS F->G H EHS Collects and Disposes of Waste G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Hydroxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Hydroxy-6-methylpyrimidine. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound requires careful handling to avoid adverse health effects. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] To mitigate these risks, the following personal protective equipment is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Body PartProtectionSpecifications
Eyes/Face Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protective ClothingWear fire/flame resistant and impervious clothing.[1] This can include a one- or two-piece suit made of materials like butyl rubber, neoprene, or PVC.[2]
Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[3]
Respiratory RespiratorIf exposure limits are exceeded or irritation occurs, use a full-face respirator.[1] Ensure the respirator is NIOSH/MSHA or European Standard EN 149 approved.[4]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to minimize risk and environmental impact.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure adequate ventilation in the handling area, especially in confined spaces.[1][4]

    • Wear all required PPE as specified in Table 1 before handling the substance.

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Handling:

    • Avoid the formation of dust.[1][5]

    • Do not get the substance in the eyes, on the skin, or on clothing.[4]

    • Avoid breathing mist, gas, or vapors.[1]

    • Do not eat, drink, or smoke in work areas.[6]

  • In Case of Accidental Release:

    • Use personal protective equipment.[1]

    • Prevent further leakage or spillage if it is safe to do so.[1]

    • For containment, sweep up the material and place it into a suitable, closed container for disposal.[5][7] Avoid creating dust.[5]

  • Disposal:

    • Dispose of the substance and its container in accordance with appropriate laws and regulations.

    • Offer surplus and non-recyclable solutions to a licensed disposal company.[5]

    • One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 2: First-Aid Procedures

Exposure RouteFirst-Aid Action
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_spill Accidental Release cluster_disposal Disposal prep_ppe Don PPE prep_vent Ensure Ventilation prep_ppe->prep_vent prep_container Keep Container Closed prep_vent->prep_container handle_dust Avoid Dust Formation prep_container->handle_dust handle_contact Avoid Contact handle_breathe Avoid Inhalation spill_ppe Use PPE handle_breathe->spill_ppe If Spill Occurs dispose_regs Follow Regulations handle_breathe->dispose_regs After Use spill_contain Contain Spill spill_ppe->spill_contain spill_collect Collect for Disposal spill_contain->spill_collect spill_collect->dispose_regs dispose_company Use Licensed Company dispose_regs->dispose_company dispose_incinerate Incinerate if Applicable dispose_company->dispose_incinerate

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-6-methylpyrimidine
Reactant of Route 2
4-Hydroxy-6-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.